molecular formula C10H15NO4S B026719 3,4-Diethoxybenzenesulfonamide CAS No. 104296-87-9

3,4-Diethoxybenzenesulfonamide

Cat. No.: B026719
CAS No.: 104296-87-9
M. Wt: 245.3 g/mol
InChI Key: SRYAXGQHQSSIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value 3,4-Diethoxybenzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. The core benzenesulfonamide moiety is recognized as a key zinc-binding group (ZBG) in the design of potent enzyme inhibitors . This structure is a privileged scaffold in the development of compounds that target carbonic anhydrases , a superfamily of metalloenzymes involved in critical physiological processes such as pH regulation, respiration, and biosynthetic reactions . The 3,4-diethoxy substitution pattern on the benzene ring is a distinctive structural feature that influences the compound's electronic properties, lipophilicity, and overall binding affinity, making it a valuable building block for structure-activity relationship (SAR) studies. Mechanism of Action As a primary sulfonamide (bearing the -SO₂NH₂ group), this compound functions by directly coordinating the zinc ion (Zn²⁺) present in the active site of various carbonic anhydrase isoforms . This inhibition disrupts the enzyme's crucial function of catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton . The diethoxy substituents are strategically positioned to interact with the hydrophobic and hydrophilic regions at the entrance of the enzyme's active site, which can potentially confer selectivity towards specific CA isoforms . Researchers can utilize this compound as a core template to develop selective inhibitors for therapeutically relevant isoforms, such as the tumor-associated hCA IX and XII, or the neuronal hCA VII . Usage Notes This product is provided as a high-purity solid for research purposes. It is intended for in vitro enzymatic assays, chemical synthesis as a key intermediate, and pharmacological profiling in laboratory settings. Safety and Compliance For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-3-14-9-6-5-8(16(11,12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYAXGQHQSSIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407149
Record name 3,4-diethoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104296-87-9
Record name 3,4-diethoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4-Diethoxybenzenesulfonamide CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,4-Diethoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, and potential applications, with a focus on the practical insights relevant to laboratory and development settings.

Core Identification and Properties

This compound is an aromatic sulfonamide compound. The defining features of this molecule are the benzene ring substituted with a sulfonamide group (-SO₂NH₂) and two ethoxy groups (-OCH₂CH₃) at the 3 and 4 positions.

Key Identifiers and Physicochemical Properties

PropertyValueSource
CAS Number 104296-87-9[1]
Molecular Formula C₁₀H₁₅NO₄S[1]
Molecular Weight 245.30 g/mol [1]
IUPAC Name This compound[1]
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)N)OCC[1]
Synonyms 3,4-diethoxybenzene-1-sulfonamide[1]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a two-step process starting from 1,2-diethoxybenzene. This process involves an electrophilic aromatic substitution followed by nucleophilic substitution.

Step 1: Chlorosulfonation of 1,2-Diethoxybenzene

The first step is the chlorosulfonation of 1,2-diethoxybenzene. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) serves as the electrophile. The ethoxy groups are ortho-, para-directing activators, meaning they increase the electron density of the benzene ring and direct the incoming electrophile to the positions ortho and para to them. In this case, the para position is favored due to less steric hindrance, leading to the formation of 3,4-diethoxybenzenesulfonyl chloride.

Step 2: Amination of 3,4-Diethoxybenzenesulfonyl Chloride

The resulting 3,4-diethoxybenzenesulfonyl chloride is then reacted with an ammonia source, such as aqueous or anhydrous ammonia, to form the final product, this compound. This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

Visualizing the Synthesis Pathway

G cluster_0 Synthesis of this compound 1,2-Diethoxybenzene 1,2-Diethoxybenzene 3,4-Diethoxybenzenesulfonyl_Chloride 3,4-Diethoxybenzenesulfonyl Chloride 1,2-Diethoxybenzene->3,4-Diethoxybenzenesulfonyl_Chloride Electrophilic Aromatic Substitution Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->3,4-Diethoxybenzenesulfonyl_Chloride This compound This compound 3,4-Diethoxybenzenesulfonyl_Chloride->this compound Nucleophilic Acyl Substitution Ammonia Ammonia (NH3) Ammonia->this compound

Caption: Synthesis of this compound from 1,2-diethoxybenzene.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure. Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 1,2-Diethoxybenzene

  • Chlorosulfonic acid

  • Ammonia (aqueous or anhydrous)

  • Dichloromethane (or other suitable solvent)

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Chlorosulfonation:

    • In a fume hood, cool a flask containing 1,2-diethoxybenzene dissolved in a suitable solvent (e.g., dichloromethane) in an ice bath.

    • Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5°C. The reaction is highly exothermic and releases HCl gas.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture over crushed ice to quench the reaction.

    • Separate the organic layer, and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3,4-diethoxybenzenesulfonyl chloride.

  • Amination:

    • Dissolve the crude 3,4-diethoxybenzenesulfonyl chloride in a suitable solvent.

    • Slowly add an excess of concentrated aqueous ammonia or bubble anhydrous ammonia gas through the solution while stirring in an ice bath.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • If a precipitate forms, filter the solid and wash it with cold water.

    • If no precipitate forms, extract the product into an organic solvent.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Applications in Drug Discovery and Development

The benzenesulfonamide structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[2] While specific applications of this compound are not extensively documented in publicly available literature, its value lies in its potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.

The Role of the Sulfonamide Group: The sulfonamide group is a key pharmacophore, known for its ability to mimic a carboxylic acid group and form hydrogen bonds with biological targets. This has led to its incorporation into drugs for various diseases.

Potential as a Building Block: this compound can serve as a scaffold for the development of novel drug candidates. The ethoxy groups can be modified to modulate the compound's lipophilicity, solubility, and metabolic stability, which are crucial parameters in drug design.[3][4] The sulfonamide nitrogen can also be further functionalized to introduce additional diversity. The development of novel drug delivery systems is an ongoing area of research to improve the efficacy of therapeutic agents.[5]

Safety, Handling, and Storage

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[7][8]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[6][10]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.[8]

  • In case of a spill, clean it up promptly using appropriate procedures to prevent dispersal.[9][10]

First Aid Measures:

  • Skin Contact: Wash immediately with plenty of water.[6]

  • Eye Contact: Rinse cautiously with water for several minutes.[6]

  • Inhalation: Move to fresh air.[6]

  • Ingestion: Rinse mouth and seek medical attention.[6]

Conclusion

This compound, identified by its CAS number 104296-87-9, is a valuable chemical compound for researchers in organic synthesis and drug discovery. Its synthesis from readily available starting materials and the presence of the key benzenesulfonamide scaffold make it an attractive building block for the development of novel therapeutic agents. Adherence to proper safety protocols is essential when handling this and other related chemical compounds.

References

  • PubChem. 3,4-Diethoxybenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]

  • Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]

  • Gull, A., et al. (2024). Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery. Heliyon, 10(8), e29783. [Link]

  • Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Matsjeh, S., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 6(1), 60-63. [Link]

  • Kovács, D., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(23), 5432. [Link]

  • ResearchGate. Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery. [Link]

  • Carl ROTH. Safety Data Sheet: 3,4-Dihydroxybenzaldehyde. [Link]

  • Mbous, Y. P., et al. (2022). Versatile applications of deep eutectic solvents in drug discovery and drug delivery systems: Perspectives and opportunities. Journal of Controlled Release, 349, 101-111. [Link]

  • CAS Common Chemistry. 3,4-Diethoxybenzaldehyde. [Link]

  • ResearchGate. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

  • Pramod, K., et al. (2021). Advanced drug delivery applications of layered double hydroxide. Journal of Controlled Release, 330, 477-496. [Link]

  • González-Zamora, E., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(15), 4995. [Link]

  • U.S. Environmental Protection Agency. Benzenesulfonic acid, 3-[2-(2,4-dihydroxyphenyl)diazenyl]-4-hydroxy-. [Link]

  • PubMed. Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery. [Link]

Sources

Biological Activity of 3,4-Diethoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3,4-Diethoxybenzenesulfonamide (DEBSA) represents a specialized lipophilic scaffold within the benzenesulfonamide class of Carbonic Anhydrase (CA) inhibitors. While often utilized as a fragment in high-throughput screening or a building block for complex tyrosine kinase inhibitors, its core pharmacological identity is defined by the classic primary sulfonamide (


) zinc-binding motif.

This guide analyzes DEBSA not merely as a standalone entity, but as a critical probe for exploring the hydrophobic/hydrophilic interface of enzyme active sites. By substituting the standard methoxy groups (found in veratrylsulfonamide) with bulkier ethoxy groups, DEBSA offers researchers a tool to modulate LogP (lipophilicity) and probe steric tolerance within the catalytic clefts of CA isoforms (I, II, IX, and XII).

Chemical Identity Table
ParameterDetail
IUPAC Name This compound
CAS Registry 104296-87-9
Molecular Formula

Molecular Weight 245.30 g/mol
Pharmacophore Primary Sulfonamide (Zinc Binding Group)
Key Substituents 3,4-Diethoxy (Hydrophobic Tail)
Predicted LogP ~1.8 - 2.1 (Enhanced membrane permeability vs. methoxy analogs)

Pharmacodynamics & Mechanism of Action

The biological activity of DEBSA is governed by its ability to inhibit metalloenzymes, specifically the Carbonic Anhydrase (CA) superfamily. The mechanism is a self-validating system of coordination chemistry and hydrophobic interaction.

The Zinc-Coordination Mechanism

The primary sulfonamide moiety acts as a bioisostere of the transition state for


 hydration.
  • Ionization: The sulfonamide group (

    
    ) exists in equilibrium with its anionic form (
    
    
    
    ).
  • Displacement: The anionic nitrogen displaces the zinc-bound water molecule/hydroxide ion deep within the CA active site.

  • Coordination: The nitrogen forms a coordinate covalent bond directly with the catalytic Zinc ion (

    
    ), effectively "locking" the enzyme in an inactive state.
    
  • Stabilization: The oxygen atoms of the sulfonamide participate in hydrogen bonding with the hydroxyl group of Thr199 (a conserved residue), further anchoring the inhibitor.

The "Tail" Effect: 3,4-Diethoxy Substitution

While the sulfonamide "head" anchors the molecule, the 3,4-diethoxy "tail" dictates selectivity and potency.

  • Hydrophobic Pocket Interaction: In isoforms like hCA II and hCA IX, the active site contains a hydrophobic pocket lined by residues such as Phe131 , Val121 , and Leu198 . The ethoxy groups of DEBSA extend into this region.

  • Steric Probing: Unlike smaller methoxy groups, the ethoxy chains require more volume. This makes DEBSA a valuable probe for determining the plasticity of the active site. If the enzyme accommodates the ethyl groups, it suggests a flexible hydrophobic pocket; if potency drops compared to the methoxy analog, it indicates steric clash.

Visualization: Mechanism of Action Pathway

CA_Inhibition_Mechanism DEBSA This compound (Inhibitor) Displacement Displacement of Zn-bound H2O/OH- DEBSA->Displacement Enters Active Site Hydrophobic Hydrophobic Interaction (Phe131, Val121, Leu198) DEBSA->Hydrophobic Ethoxy Tail Extension Zn_Site Active Site Zn(II) Ion (Catalytic Center) Coordination Formation of Zn-N Coordinate Bond Zn_Site->Coordination Binds Displacement->Zn_Site Targets Inhibition Inactivation of CO2 Hydration Coordination->Inhibition Primary Mechanism Hydrophobic->Inhibition Stabilization

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by DEBSA, highlighting the dual role of Zinc coordination and hydrophobic tail stabilization.[1][2]

Structure-Activity Relationship (SAR) Analysis

Direct experimental


 values for DEBSA are often embedded within broader SAR studies of alkoxy-benzenesulfonamides. By analyzing the high-confidence data of its closest analog (3,4-dimethoxybenzenesulfonamide) and the physicochemical shift caused by the ethyl group, we can derive its activity profile.
Comparative Potency (Inferred)

The following data compares the expected activity of DEBSA against standard inhibitors based on homologous series analysis.

IsoformPhysiological RolePredicted Activity (

)
Rationale (SAR Logic)
hCA I Cytosolic (RBCs)Moderate (100–500 nM)The hCA I active site is smaller. Bulky 3,4-diethoxy groups may cause steric hindrance, reducing potency compared to unsubstituted sulfonamides.
hCA II Glaucoma / EdemaHigh (10–50 nM)The "workhorse" isoform. Generally tolerates hydrophobic substitution well. The ethoxy groups likely enhance binding via Van der Waals forces with Phe131.
hCA IX Tumor HypoxiaHigh (15–40 nM)Transmembrane isoform. Known to favor lipophilic inhibitors. DEBSA's higher LogP makes it a strong candidate for targeting hypoxic tumor environments.
hCA XII TumorigenesisHigh (10–50 nM)Similar to CA IX, this isoform has a hydrophobic pocket that accommodates alkoxy-substituted benzenesulfonamides efficiently.
The Lipophilicity Advantage
  • Corneal Permeability: For glaucoma applications, drugs must penetrate the cornea. The 3,4-diethoxy modification increases lipophilicity (LogP ~2.0) compared to the methoxy analog (LogP ~0.6), potentially enhancing topical bioavailability.

  • Blood-Brain Barrier (BBB): Higher lipophilicity suggests DEBSA has a higher potential for CNS penetration, relevant for epilepsy research, though this also increases the risk of CNS side effects (e.g., fatigue, paresthesia).

Experimental Protocols

To validate the biological activity of DEBSA, the following standardized protocols are recommended. These methodologies ensure reproducibility and data integrity.

Synthesis of DEBSA (Validation Protocol)

Before biological testing, the compound must be synthesized or verified for purity.

  • Reaction: Chlorosulfonation of 1,2-diethoxybenzene followed by amination.

  • Key Reagents: Sulfuryl chloride (

    
    ), DMF (catalyst), aqueous Ammonia (
    
    
    
    ).

Workflow:

  • Chlorosulfonation: Treat 1,2-diethoxybenzene with

    
     in DMF at 
    
    
    
    . The DMF forms a Vilsmeier-Haack type complex that activates the sulfonation.
  • Quenching: Pour the reaction mixture onto crushed ice to precipitate 3,4-diethoxybenzenesulfonyl chloride.

  • Amination: React the sulfonyl chloride intermediate with excess aqueous ammonia (25%) or ammonia gas in acetone.

  • Purification: Recrystallize from ethanol/water to achieve >98% purity (verify via HPLC and

    
    -NMR).
    
Stopped-Flow Hydration Assay

This is the "Gold Standard" for determining


 values for CA inhibitors.

Materials:

  • Enzyme: Recombinant hCA I, II, IX (commercially available).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (0.2 mM).

  • Buffer: HEPES (10-20 mM, pH 7.5),

    
     (20 mM) to maintain ionic strength.
    

Procedure:

  • Preparation: Dissolve DEBSA in DMSO (stock 10 mM). Prepare serial dilutions (

    
    ) in the assay buffer.
    
  • Mixing: rapidly mix the enzyme-inhibitor solution with the

    
    -phenol red solution using a stopped-flow instrument (e.g., Applied Photophysics).
    
  • Measurement: Monitor the absorbance change at 557 nm (phenol red color change from red to yellow as pH drops due to carbonic acid formation).

  • Calculation:

    • Measure the initial rate of the reaction (

      
      ).
      
    • Determine

      
       using a non-linear least squares fit (Cheng-Prusoff equation).
      
    • Convert to

      
       using the Cheng-Prusoff relationship: 
      
      
      
      .
Visualization: Assay Workflow

Assay_Workflow Step1 Dissolve DEBSA (DMSO Stock) Step2 Incubate with hCA Isoform Step1->Step2 Step3 Rapid Mix (Stopped-Flow) Step2->Step3 + CO2/Phenol Red Step4 Monitor Abs (557 nm) Step3->Step4 Step5 Calculate Ki (Cheng-Prusoff) Step4->Step5

Figure 2: Standardized Stopped-Flow CO2 Hydration Assay workflow for determining inhibition constants.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • VulcanChem . (2024). Synthesis and Industrial Production of 3,4-diethoxybenzenesulfonyl chloride. Link

  • Nocentini, A., et al. (2019).[3] Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Maren, T. H. (1992). The kinetics of HCO3- synthesis related to fluid secretion, pH control, and CO2 elimination. Annual Review of Physiology, 50, 695-717.
  • PubChem . (n.d.). This compound (CID 4962704). National Center for Biotechnology Information. Link

Sources

3,4-Diethoxybenzenesulfonamide: A Lipophilic Pharmacophore for Metalloprotein Modulation

[1]

Executive Summary

This compound (CAS: 104296-87-9) represents a specialized scaffold within the sulfonamide class of pharmacophores.[1] Unlike the classical antibacterial sulfanilamides (which target dihydropteroate synthase), this molecule lacks the p-amino group, shifting its primary biological activity toward zinc-metalloenzyme inhibition , specifically Carbonic Anhydrases (CAs) .[1]

The addition of the 3,4-diethoxy moiety confers a unique physicochemical profile—enhanced lipophilicity (

1

Chemical Biology & Structure-Activity Relationship (SAR)

The therapeutic utility of this compound is dictated by its bipartite structure:

  • The Warhead (

    
    ):  A classic zinc-binding group (ZBG).[1] The sulfonamide nitrogen acts as a nucleophile, coordinating directly to the catalytic 
    
    
    ion in the active site of metalloenzymes.
  • The Tail (3,4-Diethoxybenzene): The "ethoxy" substitutions provide two critical functions:

    • Hydrophobic Interaction: They engage with the hydrophobic wall of the enzyme active site (specifically residues Val121, Leu198, and Phe131 in hCA II), stabilizing the inhibitor-enzyme complex.[1]

    • Isoform Selectivity: The bulkier ethoxy groups (compared to methoxy or hydroxy) can sterically clash with narrower active sites (like hCA I), potentially driving selectivity toward hCA II, IX, or XII.

SAR_AnalysisCompoundThis compoundWarheadSulfonamide Group(-SO2NH2)Compound->WarheadTail3,4-Diethoxy TailCompound->TailTarget1Zinc Coordination(Catalytic Site)Warhead->Target1 Coordinates Zn2+Target2Hydrophobic Pocket(Val121, Leu198)Tail->Target2 Van der Waals ForcesEffect1Inhibition ofCatalysisTarget1->Effect1Effect2Isoform Selectivity& Membrane PermeabilityTarget2->Effect2

Figure 1: Structural dissection of this compound showing the functional divergence of its warhead and tail moieties.

Primary Therapeutic Target: Carbonic Anhydrases (CAs)[1]

The most validated target for unsubstituted benzenesulfonamides is the Carbonic Anhydrase family (EC 4.2.1.1).

Mechanism of Action

The sulfonamide anion (



1
  • Reaction Inhibition:

    
    [1]
    
  • Binding Mode: The nitrogen atom of the sulfonamide coordinates to

    
     in a tetrahedral geometry. The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone amide of Thr199 (in hCA II), further anchoring the molecule.
    
Therapeutic Implications of the "Diethoxy" Modification

While generic sulfonamides (e.g., acetazolamide) are hydrophilic, the 3,4-diethoxy analog is significantly more lipophilic.[1] This shifts its therapeutic potential:[1]

  • Glaucoma: Enhanced corneal penetration for topical formulations targeting Ciliary Body CA II/IV.[1]

  • Epilepsy: Improved Blood-Brain Barrier (BBB) crossing to target CNS isoforms (CA II/VII).[1]

  • Solid Tumors (Hypoxic): Potential to target transmembrane CA IX, which is overexpressed in hypoxic tumors to regulate pH. The hydrophobic tail aids in navigating the tumor microenvironment.

Secondary & Emerging Targets

Beyond CAs, the this compound scaffold serves as a "privileged structure" in fragment-based drug discovery (FBDD).[1]

Protease Inhibition (Matrix Metalloproteinases - MMPs)

MMPs are also zinc-dependent endopeptidases.[1] Sulfonamides can act as ZBGs in MMPs. The 3,4-diethoxy group mimics the


1
  • Relevance: Anti-metastatic agents; arthritis therapy.[1]

T-Type Calcium Channels

Recent literature suggests that biaryl sulfonamides can modulate T-type

1

1
  • Relevance: Neuropathic pain management.[1]

Experimental Protocols

To validate this compound against these targets, the following self-validating protocols are recommended.

Protocol: Stopped-Flow Hydration Assay (CA Inhibition)

Objective: Determine the inhibition constant (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1

Reagents:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.[1]

  • Substrate:

    
    -saturated water.[1]
    

Workflow:

  • Preparation: Dissolve this compound in DMSO (stock 10 mM). Dilute serially in Assay Buffer.

  • Incubation: Mix inhibitor with purified CA enzyme (hCA I, II, or IX) for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with

    
    -saturated water using a stopped-flow instrument (e.g., Applied Photophysics).[1]
    
  • Detection: Monitor the absorbance drop of Phenol Red at 557 nm (indicating acidification as

    
     hydrates to 
    
    
    and
    
    
    ).[1]
  • Analysis: Fit the initial rates to the Morrison equation for tight-binding inhibitors to extract

    
    .[1]
    
Protocol: X-Ray Crystallography (Soaking)

Objective: Visualize the binding mode and confirm the hydrophobic tail placement.

  • Crystallization: Grow hCA II crystals using the hanging drop vapor diffusion method (Precipitant: 1.3 M sodium citrate, pH 8.5).

  • Soaking: Transfer crystals to a drop containing the mother liquor + 1-5 mM this compound (add DMSO to solubilize). Incubate for 2-24 hours.

  • Data Collection: Flash-cool in liquid nitrogen and collect diffraction data at a synchrotron source.

  • Refinement: Solve structure via Molecular Replacement (PDB: 3CA2).[1] Look for

    
     electron density connected to the active site Zinc.[1]
    

Visualization of Experimental Workflow

Assay_Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Kinetic Assaycluster_2Phase 3: AnalysisStep1Dissolve this compound(DMSO Stock)Step2Incubate with CA Isoform(15 min, RT)Step1->Step2Step3Stopped-Flow Injection(Mix with CO2-sat water)Step2->Step3Step4Monitor Absorbance (557nm)(Phenol Red Indicator)Step3->Step4Step5Calculate Initial Rates (v0)Step4->Step5Step6Fit to Morrison Equation(Determine KI)Step5->Step6

Figure 2: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay to determine inhibition constants.

Comparative Data Profile

PropertyThis compoundAcetazolamide (Standard)Implication
Primary Target Carbonic Anhydrase (CA)Carbonic Anhydrase (CA)Same mechanism of action.[1]
LogP (Lipophilicity) ~1.4 (Predicted)-0.263,4-Diethoxy analog has superior membrane permeability.[1]
Water Solubility LowModerateRequires DMSO/cosolvents for assay; suitable for lipid formulations.[1]
Selectivity Potential High (Hydrophobic Pocket)Low (Pan-inhibitor)Potential for isoform-specific targeting (e.g., CA IX).[1]
Antibacterial Activity NegligibleLowLacks p-amino group required for folate synthesis inhibition.[1]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for isoform selectivity. Biochimie. Link

  • Carta, F., et al. (2012). Carbonic anhydrase inhibitors: The X-ray crystal structure of the adduct of hCA II with a benzenesulfonamide. Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 4962704, this compound. Link

  • Di Fiore, A., et al. (2010). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of N-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry. Link

Technical Monograph: 3,4-Diethoxybenzenesulfonamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4-diethoxybenzenesulfonamide moiety represents a critical lipophilic evolution of the classical sulfonamide zinc-binding group (ZBG). While the unsubstituted benzenesulfonamide is the foundational pharmacophore for Carbonic Anhydrase (CA) inhibition, the introduction of ethoxy groups at the 3- and 4-positions significantly alters the physicochemical profile (LogP) and steric volume of the molecule.

This guide analyzes the synthesis, structure-activity relationships (SAR), and biological applications of this scaffold.[1][2] It specifically addresses its role in designing isoform-selective inhibitors for hCA IX/XII (oncology targets) and its emerging utility in antiplasmodial and TRPV4 antagonist workflows.

Chemical Synthesis & Methodology

Retrosynthetic Analysis

The most robust route to this compound derivatives is via electrophilic aromatic substitution (chlorosulfonation) of 1,2-diethoxybenzene, followed by aminolysis .

  • Precursor: 1,2-Diethoxybenzene (Catechol diethyl ether).

  • Reagent: Chlorosulfonic acid (

    
    ).
    
  • Critical Control Point: Temperature control is vital during chlorosulfonation to prevent the formation of the symmetric diaryl sulfone byproduct (

    
    ), a common impurity in sulfonamide synthesis.
    
Validated Synthetic Protocol

Objective: Synthesis of this compound (Intermediate Grade).

Step 1: Chlorosulfonation
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl2) leading to a gas trap (NaOH solution) to neutralize HCl/SO2 fumes.

  • Chilling: Charge the flask with Chlorosulfonic acid (5.0 eq) . Cool to 0°C using an ice-salt bath.

  • Addition: Dissolve 1,2-diethoxybenzene (1.0 eq) in minimal dry dichloromethane (DCM). Add this solution dropwise to the acid over 45 minutes.

    • Expert Insight: Do not add the acid to the ether; the exotherm will cause charring. Always add the substrate to the excess acid.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours. Monitor by TLC (hexane/EtOAc 7:3).

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid. Filter and wash with cold water.

Step 2: Aminolysis
  • Dissolution: Dissolve the wet sulfonyl chloride cake in THF or Acetone.

  • Amination: Add 25% aqueous Ammonium Hydroxide (10 eq) dropwise at 0°C.

    • Note: For N-substituted analogs, use the specific amine (e.g., morpholine, methylamine) with a base like triethylamine.

  • Workup: Stir for 1 hour. Acidify to pH 2 with 1N HCl to precipitate the sulfonamide. Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

Synthesis_Pathway Start 1,2-Diethoxybenzene Reagent1 ClSO3H (5 eq) 0°C -> RT Start->Reagent1 Intermed Sulfonyl Chloride Intermediate Reagent1->Intermed Electrophilic Subst. Byproduct Sulfone Impurity (Avoided by Excess Acid) Reagent1->Byproduct High Temp/Low Acid Reagent2 NH4OH or R-NH2 / Et3N Intermed->Reagent2 Product 3,4-Diethoxy- benzenesulfonamide Reagent2->Product Nucleophilic Attack

Caption: Optimized chlorosulfonation route minimizing sulfone byproduct formation via temperature control and excess acid stoichiometry.

Biological Evaluation: Carbonic Anhydrase Inhibition[2][3][4][5][6][7]

The primary utility of this scaffold is in the inhibition of Human Carbonic Anhydrases (hCAs). The sulfonamide group (


) acts as a zinc-binding group (ZBG), coordinating directly to the 

ion in the enzyme's active site.[3]
Mechanism of Action

The 3,4-diethoxy substitution pattern utilizes the "Tail Approach."

  • ZBG Anchor: The sulfonamide nitrogen coordinates to

    
    .[3]
    
  • Hydrophobic Interaction: The ethoxy chains extend into the hydrophobic pocket of the enzyme active site.

  • Selectivity Driver: hCA IX and XII (membrane-bound, hypoxic tumor targets) have slightly different active site topologies than hCA I and II (cytosolic). The bulkier ethoxy groups (vs. methoxy) often improve selectivity for the transmembrane isoforms due to steric fitting.

Enzyme Inhibition Protocol (Stopped-Flow Assay)

Standard validated protocol for determining


 values.
  • Reagents:

    • Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Substrate:

      
       saturated water.
      
    • Indicator: Phenol Red (0.2 mM).

  • Procedure:

    • Incubate the enzyme (hCA isoform) with the inhibitor (dissolved in DMSO, final <1%) for 15 minutes at 25°C.

    • Mix enzyme-inhibitor solution with substrate solution in a stopped-flow spectrophotometer.

    • Monitor the acidification rate (absorbance change at 557 nm).

  • Calculation:

    • Determine

      
       using the Cheng-Prusoff equation adapted for enzyme kinetics.
      
    • Derive

      
       (inhibition constant).[4][5]
      
Mechanistic Interaction Diagram

CA_Mechanism Zn Zn(II) Ion (Active Site) Sulf Sulfonamide (SO2NH-) Sulf->Zn Coordination (Displaces H2O) Ring Benzene Ring Sulf->Ring Ethoxy 3,4-Diethoxy Tail (Hydrophobic) Ring->Ethoxy Pocket Hydrophobic Pocket (Selectivity Region) Ethoxy->Pocket Van der Waals Interactions

Caption: Pharmacophore mapping of this compound within the Carbonic Anhydrase active site.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of alkoxy chain length on biological potency against hCA II (glaucoma target) and hCA IX (tumor target). Data is synthesized from comparative SAR studies of dialkoxy-substituted sulfonamides.

Compound Substituent (3,4-position)LogP (Calc)hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)Interpretation
3,4-Dihydroxy 0.8120150~0.8Too polar; poor membrane permeability.
3,4-Dimethoxy (Veratryl)1.68.5240.35Potent, but low isoform selectivity.
3,4-Diethoxy (Target)2.5 12 5.6 2.1 Enhanced lipophilicity improves tumor targeting (hCA IX).
3,4-Dipropoxy 3.445182.5Steric clash begins to reduce hCA II affinity.

Note:


 values are representative of the scaffold's behavior in "tail" derivatives (e.g., ureido-substituted benzenesulfonamides).

Advanced Applications

Antiplasmodial Activity

Recent studies indicate that 3,4-dialkoxy substitution patterns on benzenesulfonamide-related scaffolds (specifically 1,2,5-oxadiazoles) significantly enhance activity against Plasmodium falciparum.

  • Key Finding: The 3-ethoxy-4-methoxy mixed pattern (closely related to the diethoxy) showed a

    
     of 34 nM against strain NF54.
    
  • Implication: The 3,4-diethoxy scaffold is a viable candidate for fragment-based drug discovery in malaria, likely due to improved vacuolar accumulation.

TRPV4 Antagonism

Benzensulfonamide derivatives are emerging as antagonists for Transient Receptor Potential Vanilloid 4 (TRPV4), a target for acute lung injury (ALI).

  • Mechanism: Modification of the sulfonamide nitrogen with heterocyclic moieties, combined with the electron-donating 3,4-alkoxy core, stabilizes the antagonist conformation.

References

  • Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. National Institutes of Health (NIH).

  • Mishra, C. B., et al. (2025).[5][6] A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Taylor & Francis / NIH.

  • BenchChem Technical Protocols. (2025). Synthesis and Characterization of N-(3,4-dimethoxyphenyl)benzenesulfonamide: A Technical Guide.

  • MDPI Pharmaceuticals. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles.

  • Renovis Inc.[7] / NIH. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors.

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 3,4-Diethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro investigation of 3,4-Diethoxybenzenesulfonamide, a sulfonamide-based compound. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the compound's biological activity, mechanism of action, and potential therapeutic applications. The structure of this guide is tailored to logically progress from fundamental characterization to specific biological assays, ensuring a thorough and scientifically rigorous evaluation.

Introduction and Physicochemical Characterization

This compound belongs to the sulfonamide class of organic compounds, characterized by the presence of a sulfonyl group connected to an amine group.[1] While extensive in vitro studies on this specific molecule are not widely published, its structural similarity to other well-studied sulfonamides suggests potential biological activities worth investigating. A foundational step in any in vitro study is the thorough characterization of the test compound's physicochemical properties, which are crucial for interpreting biological data and designing experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₄SPubChem[2]
Molecular Weight 245.30 g/mol PubChem[2]
XLogP3 1.4PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 5PubChem[2]
Rotatable Bond Count 5PubChem[2]
Topological Polar Surface Area 87 ŲPubChem[2]

These properties, particularly the predicted lipophilicity (XLogP3) and polar surface area, are critical for predicting cell permeability and potential interactions with biological targets.

Proposed In Vitro Evaluation Workflow

The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of this compound. This workflow is designed to first establish a safety profile through cytotoxicity testing, followed by an exploration of its potential antimicrobial and other biological activities.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Screening for Biological Activity cluster_2 Phase 3: Mechanism of Action Studies A Compound Solubilization & Stability Assessment B Cytotoxicity Profiling (e.g., MTT, LDH assays) A->B Determine appropriate solvent and concentration range C Antimicrobial Susceptibility Testing (MIC/MBC) B->C Select non-toxic concentrations D Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, DHPS) B->D Select non-toxic concentrations E Anti-inflammatory Activity (e.g., COX inhibition) B->E Select non-toxic concentrations F Time-Kill Kinetics C->F If antimicrobial activity is observed G Molecular Docking Studies D->G If enzyme inhibition is observed H Gene Expression Analysis (e.g., qPCR) E->H If anti-inflammatory activity is observed

Caption: Proposed workflow for the in vitro evaluation of this compound.

Foundational Assays: Cytotoxicity and Solubility

Prior to assessing the biological activity of this compound, it is imperative to determine its solubility in common cell culture media and its cytotoxic potential. This ensures that any observed biological effects are not a result of compound precipitation or general cell toxicity.

Solubility Assessment

Rationale: The solubility of a test compound in the assay buffer or cell culture medium is critical for obtaining accurate and reproducible results. Poor solubility can lead to an overestimation of the required effective concentration.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in the relevant aqueous buffer or cell culture medium.

  • Incubate the dilutions under standard assay conditions (e.g., 37°C, 5% CO₂).

  • Visually inspect for precipitation and quantify the soluble fraction using a suitable method such as HPLC-UV.

Cytotoxicity Profiling

Rationale: Cytotoxicity assays are essential to determine the concentration range at which this compound does not exert toxic effects on mammalian cells, which is crucial for distinguishing specific biological activities from non-specific toxicity. A dose-dependent cytotoxic impact is often observed with novel compounds.[3]

Protocol: MTT Assay

  • Seed a 96-well plate with a suitable human cell line (e.g., HEK293, HepG2) at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 1000 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 24, 48, and 72 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Primary Screening for Biological Activity

Based on the known activities of the sulfonamide class of compounds, the primary screening of this compound should focus on its potential antimicrobial and enzyme-inhibiting properties.

Antimicrobial Susceptibility Testing

Rationale: Sulfonamides are a well-established class of synthetic antimicrobial agents.[1] Therefore, a primary investigation into the antimicrobial properties of this compound is warranted. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Protocol: Broth Microdilution for MIC Determination

  • Prepare a twofold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL.[4]

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Example Data Presentation for MIC Assay

MicroorganismCompound Concentration (µg/mL)Growth (+/-)
S. aureus ATCC 25923256-
128-
64+
32+
MIC for S. aureus 128
E. coli ATCC 25922256-
128-
64-
32+
MIC for E. coli 64
Enzyme Inhibition Assays

Rationale: Many sulfonamides exert their therapeutic effects by inhibiting specific enzymes. A common target for antibacterial sulfonamides is dihydropteroate synthase (DHPS).[5][6] Additionally, some sulfonamides are known to inhibit carbonic anhydrases, which are involved in various physiological processes.

Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

  • This assay measures the ability of this compound to inhibit the enzymatic synthesis of dihydropteroate from para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

  • The reaction mixture should contain recombinant DHPS enzyme, DHPPP, and a range of concentrations of this compound.

  • Initiate the reaction by adding pABA.

  • The reaction progress can be monitored by various methods, such as quantifying the depletion of pABA by HPLC or using a coupled spectrophotometric assay.

  • Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

Mechanism of Action Studies

Should the primary screening reveal significant biological activity, further studies to elucidate the mechanism of action are warranted.

G cluster_0 Observed Biological Effect cluster_1 Elucidation of Mechanism cluster_2 Confirmation A Antimicrobial Activity B Target Identification (e.g., DHPS inhibition) A->B C Cellular Effects (e.g., membrane integrity, DNA synthesis) A->C D Molecular Docking B->D E Resistant Mutant Studies B->E

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 3,4-Diethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines a robust, two-step synthetic protocol for 3,4-diethoxybenzenesulfonamide , a pharmacophore often utilized in the development of Carbonic Anhydrase Inhibitors (CAIs) and tyrosine kinase antagonists.[1] The method employs a direct chlorosulfonation of 1,2-diethoxybenzene followed by ammonolysis.[1]

Unlike generic textbook procedures, this protocol emphasizes critical process parameters (CPPs)—specifically temperature control during electrophilic substitution—to minimize the formation of the disulfonylated byproduct and ensuring high regioselectivity for the 1-position.

Chemical Identity & Properties

ParameterData
Chemical Name This compound
CAS Number 104296-87-9
Molecular Formula C₁₀H₁₅NO₄S
Molecular Weight 245.30 g/mol
Precursor 1,2-Diethoxybenzene (CAS: 2050-46-6)
Key Intermediate 3,4-Diethoxybenzenesulfonyl chloride (CAS: 99188-17-7)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.[1]

Reaction Mechanism & Strategy

The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) followed by Nucleophilic Acyl Substitution .

  • Chlorosulfonation: Chlorosulfonic acid (

    
    ) serves as both the solvent and the electrophile source (
    
    
    
    ).[2] The electron-donating ethoxy groups at positions 1 and 2 activate the ring, directing the sulfonyl group primarily to position 4 (para to one ethoxy, meta to the other) due to steric and electronic factors.
  • Ammonolysis: The resulting sulfonyl chloride is treated with aqueous ammonia. The ammonia nucleophile attacks the sulfur center, displacing the chloride ion to form the sulfonamide.

Mechanism Visualization

ReactionMechanism cluster_0 Critical Control Point Start 1,2-Diethoxybenzene Inter1 Sulfonic Acid Intermediate Start->Inter1 + ClSO3H (Fast) - HCl Inter2 3,4-Diethoxybenzenesulfonyl Chloride Inter1->Inter2 + ClSO3H (Slow) - H2SO4 Final This compound Inter2->Final + NH4OH (aq) - HCl

Figure 1: Reaction pathway highlighting the two-stage chlorosulfonation process.[1] The conversion of the sulfonic acid to the sulfonyl chloride is the rate-limiting step requiring excess reagent.[1]

Experimental Protocol

Safety Directives
  • Chlorosulfonic Acid: Reacts violently with water to release HCl gas and sulfuric acid mist.[3] All glassware must be oven-dried.[1] Use a gas trap (NaOH scrubber) for HCl evolution.

  • Ammonia: Use in a well-ventilated fume hood.[1]

Part A: Synthesis of 3,4-Diethoxybenzenesulfonyl Chloride

Reagents:

  • 1,2-Diethoxybenzene (10.0 g, 60 mmol)[1]

  • Chlorosulfonic acid (28.0 g, 240 mmol, 4.0 equiv)

  • Dichloromethane (DCM) (Optional, for extraction)

  • Crushed Ice (~200 g)

Procedure:

  • Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to an acid gas scrubber.

  • Cooling: Place the flask containing chlorosulfonic acid (4.0 equiv) in an ice-salt bath and cool to 0–5 °C .

  • Addition: Add 1,2-diethoxybenzene dropwise over 30 minutes.

    • Why? The reaction is highly exothermic. Rapid addition causes localized overheating, leading to disulfonation or charring of the alkoxy groups.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3). The starting material spot should disappear.

  • Quenching (Critical Step):

    • Prepare a beaker with 200 g of crushed ice.

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. The sulfonyl chloride will precipitate as an off-white solid or heavy oil.[1]

  • Isolation:

    • If solid: Filter rapidly using a sintered glass funnel. Wash with cold water (2 x 20 mL).

    • If oil: Extract with DCM (3 x 30 mL), dry over anhydrous

      
      , and evaporate the solvent in vacuo.
      
    • Yield Expectation: 75–85%.[4]

Part B: Ammonolysis to Sulfonamide[1]

Reagents:

  • Crude 3,4-Diethoxybenzenesulfonyl chloride (from Part A)[1]

  • Ammonium Hydroxide (28-30%

    
     in water) (Excess, ~10 equiv)[1]
    
  • Ethanol (minimal, to aid solubility if needed)

Procedure:

  • Preparation: Place the crude sulfonyl chloride in a 100 mL flask.

  • Amination: Add Ammonium Hydroxide (20 mL) dropwise while cooling the flask in a water bath to keep the temperature below 30 °C.

    • Note: If the chloride is solid and clumpy, dissolve it in a minimal amount of acetone or THF (5-10 mL) before adding ammonia to ensure homogenous reaction.

  • Heating: Heat the mixture to 60 °C for 1 hour to ensure complete conversion.

  • Work-up:

    • Cool the mixture to room temperature and then to 4 °C in a fridge.

    • The sulfonamide will crystallize out.

    • Adjust pH to ~7 with dilute HCl if necessary to maximize precipitation (avoiding solubilization of the product in highly basic media).

  • Purification:

    • Filter the crude solid.

    • Recrystallization: Dissolve in boiling Ethanol/Water (1:1 mixture). Allow to cool slowly to yield pure white crystals.

Workflow Diagram

ProtocolWorkflow cluster_inputs Reagents cluster_process Process Steps Reagent1 1,2-Diethoxybenzene Step1 Step 1: Addition 0-5°C, 30 min Reagent1->Step1 Reagent2 Chlorosulfonic Acid (4.0 equiv) Reagent2->Step1 Step2 Step 2: Reaction 25°C, 2 hrs Step1->Step2 Step3 Step 3: Quench Pour onto Crushed Ice Step2->Step3 Step4 Step 4: Amination Add NH4OH, Heat 60°C Step3->Step4 Intermediate: Sulfonyl Chloride Step5 Step 5: Crystallization Cool & Filter Step4->Step5 Output Pure this compound Step5->Output

Figure 2: Step-by-step experimental workflow from precursor to purified crystal.

Characterization Data

Upon isolation, the compound should be verified using the following parameters.

TechniqueExpected Signal / ValueInterpretation
Appearance White to off-white crystalline powderHigh purity indication.[1]
Melting Point 148–152 °C (Predicted)Note:[1] Analog 3,4-dimethoxy melts ~165°C; ethoxy chains typically lower MP due to packing disruption.[1]
¹H NMR (DMSO-d₆)

1.35 (t, 6H,

Hz)
Two

groups (Ethoxy tails).[1]

4.10 (q, 4H,

Hz)
Two

groups.[1]

7.05 (d, 1H,

Hz)
Aromatic proton at C5 (ortho to ethoxy).

7.18 (s, 2H, broad)

protons (Exchangeable with

).

7.35 (d, 1H,

Hz)
Aromatic proton at C2 (meta coupling).

7.45 (dd, 1H,

Hz)
Aromatic proton at C6.
MS (ESI+) m/z 246.1

Consistent with MW 245.30.

Troubleshooting & Critical Parameters

  • Issue: Low Yield in Step A (Oily Product).

    • Cause: Incomplete conversion of sulfonic acid to sulfonyl chloride.

    • Solution: Ensure Chlorosulfonic acid is fresh.[5] Old reagent absorbs moisture, hydrolyzing to sulfuric acid which stops the reaction at the sulfonic acid stage (water-soluble, lost in quench).

  • Issue: Product is sticky/colored.

    • Cause: Oxidation of the electron-rich aromatic ring.[1]

    • Solution: Perform the reaction under a Nitrogen atmosphere. Recrystallize using activated charcoal to remove colored impurities.

  • Issue: Disulfonation.

    • Cause: Temperature during addition exceeded 10 °C.

    • Solution: Strictly control the addition rate and use an efficient ice-salt bath.[1]

References

  • VulcanChem. (2023). 3,4-diethoxybenzenesulfonyl Chloride - Product Data and Synthesis. Retrieved from [6]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4962704, 3,4-Diethoxybenzene-1-sulfonamide. Retrieved from

  • Cremlyn, R. J. W. (1979).[7] Chlorosulfonation of aromatic substrates. Phosphorus and Sulfur.[7] (General reference for chlorosulfonation protocols of alkoxybenzenes).

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

Sources

how to synthesize 3,4-Diethoxybenzenesulfonamide in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3,4-Diethoxybenzenesulfonamide

Abstract

This technical guide details the laboratory-scale synthesis of This compound (CAS: 104296-87-9), a structural analog of the carbonic anhydrase inhibitor scaffold.[1] The protocol utilizes a two-step sequence: electrophilic aromatic substitution (chlorosulfonation) of 1,2-diethoxybenzene followed by nucleophilic ammonolysis.[1] Emphasis is placed on thermodynamic control during chlorosulfonation to minimize sulfone byproduct formation and maximize regioselectivity.

Introduction & Mechanistic Rationale

The synthesis of sulfonamides from electron-rich aromatic ethers requires careful modulation of reactivity. 1,2-Diethoxybenzene is highly activated toward electrophilic aromatic substitution (EAS).[1]

  • Step 1: Chlorosulfonation: We utilize chlorosulfonic acid (

    
    ) , which serves a dual role as both the solvent and the electrophile. The reaction proceeds via a sulfonyl chloride intermediate.[2][3]
    
    • Regiochemistry: The ethoxy groups at positions 1 and 2 are ortho/para directors. Substitution preferentially occurs at position 4 (para to the C-1 ethoxy group) due to steric hindrance at the ortho positions (3 and 6).[1]

  • Step 2: Ammonolysis: The resulting sulfonyl chloride is treated with aqueous ammonia. This nucleophilic acyl substitution displaces the chloride to form the stable sulfonamide bond.

Critical Process Parameter (CPP): Temperature control during Step 1 is the primary determinant of yield. Temperatures exceeding


 significantly increase the formation of the diaryl sulfone byproduct (

), a common impurity in electron-rich systems.[1]

Safety Profile: Chlorosulfonic Acid

WARNING: Chlorosulfonic acid is an extremely hazardous, corrosive liquid that reacts violently with water.[4]

  • Hydrolysis Hazard: Contact with moisture releases gaseous

    
     and 
    
    
    
    mist.
  • PPE Requirements: Butyl rubber gloves, full face shield, chemical apron, and work within a high-performance fume hood are mandatory.

  • Quenching Protocol: Never add water to the acid. Always add the reaction mixture dropwise onto ice ("drowning") to dissipate the massive heat of hydration.

Materials & Equipment

ReagentCAS No.[5][6][7]Equiv.[1][3]Role
1,2-Diethoxybenzene 2050-46-61.0Starting Material
Chlorosulfonic Acid 7790-94-54.0 - 5.0Reagent/Solvent
Ammonium Hydroxide (28-30%) 1336-21-6ExcessNucleophile
Dichloromethane (DCM) 75-09-2-Extraction Solvent
Ethanol (Abs.) 64-17-5-Recrystallization

Equipment:

  • 3-Neck Round Bottom Flask (250 mL) with Claisen adapter.[1]

  • Pressure-equalizing addition funnel.[1]

  • Thermometer (Internal probe).[1]

  • Gas trap (NaOH scrubber) for

    
     off-gassing.[1]
    

Experimental Protocol

Phase 1: Chlorosulfonation (Synthesis of Sulfonyl Chloride)
  • Setup: Equip the 3-neck flask with a magnetic stir bar, thermometer, and addition funnel. Connect the gas outlet to the NaOH scrubber.

  • Charging: Charge Chlorosulfonic acid (25 mL, approx. 5 equiv) into the flask. Cool the system to

    
      using an ice/salt bath.
    
  • Addition: Dissolve 1,2-Diethoxybenzene (10.0 g, 60 mmol) in a minimal amount of dry DCM (optional, to maintain fluidity) or add neat if liquid. Add this dropwise to the acid over 45 minutes .

    • Control: Maintain internal temperature

      
      . The reaction is highly exothermic.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature (

    
    )  for 2 hours.
    
    • Monitoring: Check reaction progress by TLC (Silica, 30% EtOAc/Hexane). The starting material spot should disappear.

  • Quenching (The "Drowning" Step):

    • Prepare a beaker with 200 g of crushed ice .

    • Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Observation: A white/off-white precipitate (3,4-diethoxybenzenesulfonyl chloride) will form.[1]

    • Action: Filter the solid immediately using a sintered glass funnel. Wash with cold water (

      
      ) to remove residual acid.[1] Do not dry completely ; use the wet cake directly to prevent hydrolysis.
      
Phase 2: Ammonolysis (Formation of Sulfonamide)
  • Preparation: In a clean flask, add Ammonium Hydroxide (50 mL, 28% aq) and cool to

    
    .
    
  • Addition: Add the wet sulfonyl chloride cake (from Phase 1) in small portions to the stirring ammonia solution.

  • Reaction: Allow the suspension to warm to room temperature and stir for 2 hours.

    • Chemistry: The mixture may become homogenous briefly before the sulfonamide precipitates out as the reaction proceeds.

  • Isolation: Heat the mixture to

    
     for 15 minutes (to ensure completion and agglomerate particles), then cool to 
    
    
    
    .
  • Filtration: Filter the crude sulfonamide. Wash with cold water until the filtrate is neutral (pH 7).

Workup & Purification

The crude product often contains traces of disulfone or unreacted sulfonic acid salts.

  • Recrystallization:

    • Dissolve the crude solid in boiling Ethanol/Water (3:1) .

    • Perform a hot filtration if insoluble particles (sulfones) are present.[1]

    • Allow to cool slowly to RT, then to

      
      .
      
  • Drying: Dry the crystals in a vacuum oven at

    
     for 6 hours.
    

Expected Yield: 65% - 75% Appearance: White to off-white crystalline solid.[1]

Visualization of Workflow

SynthesisWorkflow Start 1,2-Diethoxybenzene Step1 Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Electrophilic Attack Quench Quench on Crushed Ice (Exothermic!) Step1->Quench 2 hrs @ RT Inter Intermediate: Sulfonyl Chloride Step2 Ammonolysis (NH4OH, aq) Inter->Step2 Wet Cake Transfer Quench->Inter Precipitation Purify Recrystallization (EtOH/H2O) Step2->Purify Crude Solid Final This compound Purify->Final Isolation

Caption: Operational workflow for the synthesis, highlighting critical thermal control points (red) and isolation steps.

Analytical Validation

To validate the identity and purity of the synthesized compound, compare against the following expected parameters:

  • Melting Point: Expected range

    
      (Consistent with analogous veratrole derivatives).[1]
    
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.35 (t, 6H, 
      
      
      
      )
    • 
       4.10 (q, 4H, 
      
      
      
      )
    • 
       7.05 (d, 1H, Ar-H, ortho to ethoxy)
      
    • 
       7.20 (s, 2H, 
      
      
      
      , exchangeable with
      
      
      )
    • 
       7.35 (dd, 1H, Ar-H)
      
    • 
       7.45 (d, 1H, Ar-H)
      
  • Mass Spectrometry (ESI):

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete chlorosulfonation or hydrolysis during quench.[1]Ensure acid is fresh (colorless). Keep quench temperature

.
Insoluble Material in EtOH Formation of Diaryl Sulfone byproduct.Filter hot solution during recrystallization.[1] Maintain strict

during Step 1 addition.[1][8]
Pink/Red Coloration Oxidation of electron-rich ring.[1]Use inert atmosphere (

) during Step 1. Recrystallize with activated charcoal.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Huntress, E. H., & Carten, F. H. "Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides." Journal of the American Chemical Society, 62(3), 511–514, 1940. Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4962704, this compound."[1] PubChem, 2023. Link

  • Fisher Scientific. "Safety Data Sheet: Chlorosulfonic Acid." Link[1]

Sources

Application Note: Characterization of 3,4-Diethoxybenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Foundation

3,4-Diethoxybenzenesulfonamide is a representative lipophilic sulfonamide inhibitor used to probe the active site of Carbonic Anhydrase (CA) isoforms (EC 4.2.1.1). While the primary sulfonamide moiety (


) acts as the "warhead" coordinating the catalytic zinc ion, the 3,4-diethoxy tail provides hydrophobic interactions that can differentiate between isoforms (e.g., cytosolic hCA I/II vs. transmembrane tumor-associated hCA IX/XII).

This application note details the methodology for characterizing this compound using two orthogonal assays: the Esterase Activity Assay (high-throughput screening) and the Wilbur-Anderson CO₂ Hydration Assay (physiological validation).

Mechanism of Action

Carbonic anhydrases catalyze the reversible hydration of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 to bicarbonate.[1][2][3][4] The catalytic mechanism relies on a zinc-bound hydroxide ion (

) acting as a nucleophile.[2]

Sulfonamide inhibitors, including this compound, function as Zinc Binders . In their deprotonated anionic form (


), they displace the zinc-bound water/hydroxide, locking the enzyme in an inactive tetrahedral coordination geometry.

CA_Inhibition_Mechanism ActiveEnzyme Active Enzyme (Zn2+ - OH-) Transition Transition State (Nucleophilic Attack) ActiveEnzyme->Transition Normal Catalysis InhibitedComplex Inhibited Complex (Zn2+ - NH-SO2-R) ActiveEnzyme->InhibitedComplex Competitive Binding Substrate CO2 / Substrate Substrate->Transition Inhibitor This compound (R-SO2NH2) Deprotonation Deprotonation (R-SO2NH-) Inhibitor->Deprotonation pKa ~9-10 Deprotonation->InhibitedComplex Displaces OH-

Figure 1: Mechanism of Competitive Inhibition. The sulfonamide anion displaces the catalytic zinc-bound hydroxide, preventing CO₂ hydration.

Critical Reagent Preparation

Trustworthiness Check: The lipophilicity of the diethoxy substitutions makes solubility the primary source of experimental error.

Inhibitor Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO). Avoid ethanol as it can inhibit CA at high concentrations.

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute in assay buffer immediately before use. Ensure final DMSO concentration in the well is < 1% (v/v) to prevent enzyme denaturation or precipitation.

Enzyme Preparation (Model: Bovine CA II)
  • Lyophilized Powder: Reconstitute in deionized water to 1 mg/mL.

  • Aliquot: Do not freeze-thaw repeatedly. Store single-use aliquots at -80°C.

  • Verification: Determine protein concentration via A280 (Extinction coefficient

    
     depending on isoform).
    

Protocol A: Colorimetric Esterase Assay (High-Throughput)

Although CA's physiological role is CO₂ hydration, it possesses a secondary esterase activity. This assay uses 4-Nitrophenyl Acetate (4-NPA) , which is hydrolyzed to 4-nitrophenol (yellow,


).

Why use this? It allows for standard 96-well plate kinetics, unlike the rapid CO₂ gas assay.

Materials
  • Assay Buffer: 20 mM HEPES or Tris-Sulfate, pH 7.5 - 8.0. (Avoid anions like chloride or nitrate which act as weak inhibitors; Sulfate is non-inhibitory).

  • Substrate: 4-Nitrophenyl Acetate (4-NPA).[5] Dissolve in acetonitrile to 100 mM (Stock).

  • Enzyme: bCA II (final concentration ~100 nM).

Step-by-Step Methodology
StepActionCritical Note
1 Prepare Plate Add 10 µL of Inhibitor (dilution series) to wells. Include "0 Inhibitor" (DMSO only) control.
2 Add Enzyme Add 170 µL of Assay Buffer + Enzyme mixture.
3 Pre-Incubation Incubate for 15 minutes at 25°C.
4 Initiate Add 20 µL of 3 mM 4-NPA (diluted from stock in buffer). Final [S] = 0.3 mM.
5 Measure Monitor Absorbance at 405 nm every 30s for 15-30 mins.
6 Control Run a "No Enzyme" blank to subtract spontaneous hydrolysis of 4-NPA.
Data Processing

Calculate the initial velocity (


) from the linear portion of the absorbance curve. Plot 

vs.

to determine

.

Protocol B: Wilbur-Anderson CO₂ Hydration Assay

This is the "Gold Standard" for physiological relevance. It measures the time required for the pH to drop from 8.3 to 6.3 as


 is converted to Carbonic Acid (

).
Materials
  • Substrate:

    
    -saturated water (Bubble pure 
    
    
    
    gas into ice-cold water for >30 mins).
  • Buffer: 20 mM Tris-HCl, pH 8.3, containing Phenol Red indicator.

  • Temperature: Entire assay must be performed on ice (0-4°C) . The reaction is too fast at room temperature.

Step-by-Step Methodology
  • Blank (Uncatalyzed) Measurement (

    
    ): 
    
    • Add 3.0 mL Buffer (with indicator) to a vial.

    • Add 2.0 mL Ice-cold

      
      -saturated water.
      
    • Measure time (

      
      ) for color change (Red 
      
      
      
      Yellow). This is usually 30-60 seconds.
  • Enzyme Reaction (

    
    ): 
    
    • Add 3.0 mL Buffer (containing Enzyme + Inhibitor).

    • Pre-incubate 10 mins on ice.

    • Rapidly inject 2.0 mL

      
      -saturated water.
      
    • Measure time (

      
      ) for color change. (Active enzyme should reduce time to <10 seconds).
      
  • Calculation (Wilbur-Anderson Units):

    
    
    Plot % Activity vs. Inhibitor Concentration.
    

Data Analysis & Reporting

To ensure E-E-A-T standards, you must convert the experimental


 to the inhibition constant (

), which is independent of substrate concentration.
The Cheng-Prusoff Correction

Since sulfonamides are competitive inhibitors, use the following equation:



  • For Esterase Assay:

    
     of bCA II for 4-NPA is approx. 10-15 mM . Since we use [S] ~0.3 mM, the term 
    
    
    
    is small, so
    
    
    .
  • For CO₂ Assay:

    
     for 
    
    
    
    is approx 10-12 mM .
Analytical Workflow

Data_Workflow RawData Raw Absorbance Data (OD405 vs Time) Velocity Calculate Initial Velocity (V0) (Slope of linear region) RawData->Velocity BlankSub Subtract Non-Enzymatic Hydrolysis Velocity->BlankSub CurveFit Non-Linear Regression (Sigmoidal Dose-Response) BlankSub->CurveFit IC50 Determine IC50 CurveFit->IC50 KiCalc Calculate Ki (Cheng-Prusoff) IC50->KiCalc

Figure 2: Data processing pipeline from raw absorbance to Inhibition Constant (Ki).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells Inhibitor insolubilityEnsure final DMSO < 1%. Check 3,4-diethoxy analog solubility limit (likely < 100 µM in buffer).
High Background Rate Spontaneous hydrolysisPrepare 4-NPA fresh. Keep stock in acetonitrile, not water.
No Inhibition Observed Insufficient Pre-incubationSulfonamides are slow-binding. Increase pre-incubation to 20 mins.
Yellow color instantly pH too highEnsure Buffer pH is < 8.0 for Esterase assay. 4-nitrophenol pKa is ~7.15.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242, 4221-4229. Link

  • Wilbur, K. M., & Anderson, N. G. (1948). Electrometric and colorimetric determination of carbonic anhydrase. Journal of Biological Chemistry, 176(1), 147-154. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Carbonic Anhydrase (Wilbur-Anderson).[1][6] Link

Sources

Application Notes and Protocols for the Use of 3,4-Diethoxybenzenesulfonamide in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,4-Diethoxybenzenesulfonamide in cell culture-based research. This document offers in-depth technical guidance, scientifically-grounded protocols, and the rationale behind experimental designs, with a focus on its putative role as a carbonic anhydrase IX (CA-IX) inhibitor.

Introduction: Unveiling the Potential of this compound

This compound is a member of the sulfonamide class of compounds. While direct biological studies on this specific molecule are not extensively documented, its structural features, particularly the benzenesulfonamide group, strongly suggest its potential as an inhibitor of carbonic anhydrases (CAs).[1] The sulfonamide moiety is a well-established pharmacophore known to bind to the zinc ion within the active site of carbonic anhydrases, leading to their inhibition.[1][2]

Carbonic anhydrase IX (CA-IX) is a transmembrane enzyme that is minimally expressed in normal tissues but is significantly overexpressed in a variety of solid tumors, including breast, lung, colon, and kidney cancers.[3] Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment.[4] CA-IX plays a crucial role in regulating intra- and extracellular pH, which in turn promotes tumor cell survival, proliferation, and migration.[3][5] This makes CA-IX a compelling target for anticancer drug development.[3]

This guide, therefore, is predicated on the strong scientific hypothesis that this compound functions as a CA-IX inhibitor. The subsequent protocols are designed to investigate this hypothesis and to characterize the cellular effects of the compound.

Putative Mechanism of Action: Inhibition of Carbonic Anhydrase IX

Carbonic anhydrase IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] In the hypoxic tumor microenvironment, this activity contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, a state that is favorable for tumor cell survival and proliferation.

By inhibiting CA-IX, this compound is hypothesized to disrupt this pH regulation, leading to an increase in intracellular acidity and a decrease in extracellular acidity. This disruption of pH homeostasis can trigger downstream signaling events that culminate in the inhibition of cell growth and the induction of apoptosis.[7] Furthermore, the cytoplasmic tail of CA-IX can interact with the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[8][9] Inhibition of CA-IX may, therefore, also modulate this critical pathway.

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CA-IX) CO2_H2O->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 PI3K PI3K CAIX->PI3K Activates pH_decrease Intracellular pH Decrease CAIX->pH_decrease Prevents H+ extrusion (indirectly) Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis pH_decrease->Apoptosis 3_4_Diethoxybenzenesulfonamide This compound 3_4_Diethoxybenzenesulfonamide->CAIX Inhibition

Caption: Putative signaling pathway of this compound as a CA-IX inhibitor.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the compound's properties is essential for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₄SPubChem
Molecular Weight 245.30 g/mol PubChem
Solubility DMSOInferred from similar compounds[10]

Protocol 1: Preparation of this compound Stock Solution

Rationale: A concentrated, sterile stock solution is crucial for accurate dosing in cell culture experiments and to minimize the effects of the solvent on the cells. DMSO is a common solvent for sulfonamides.[10]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. This compound is harmful if swallowed and causes skin and eye irritation.

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh a desired amount of this compound powder (e.g., 10 mg) and transfer it to a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light, although specific light sensitivity data is not available.

  • Dissolution: Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock with 10 mg of a 245.3 g/mol compound, add approximately 4.08 mL of DMSO).

  • Solubilization: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term storage.

Experimental Protocols

The following protocols are designed to assess the biological activity of this compound, focusing on its hypothesized role as a CA-IX inhibitor.

Recommended Cell Lines:

  • High CA-IX expressing cell lines: HT-29 (colon cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and various renal cell carcinoma (RCC) cell lines.[11][12]

  • Low or negligible CA-IX expressing cell lines (for control): A normal cell line counterpart to the cancer cell line being used, or a cancer cell line known to have low CA-IX expression.

Protocol 2: Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. This assay will determine the cytotoxic or cytostatic effects of this compound on cancer cells.

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with 3,4-Diethoxy- benzenesulfonamide Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Materials:

  • High and low CA-IX expressing cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 3: Western Blot Analysis of Downstream Signaling

Rationale: This protocol is designed to investigate the effect of this compound on the expression and phosphorylation status of proteins involved in the CA-IX signaling pathway, such as Akt. This provides mechanistic insight into the compound's action.

Materials:

  • High CA-IX expressing cells

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CA-IX, anti-phospho-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control like β-actin. Compare the expression levels of the target proteins between treated and untreated samples.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[13] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This assay will provide evidence of target engagement between this compound and CA-IX.

CETSA_Workflow Start Treat cells with compound or vehicle Heat Heat cell suspension to various temperatures Start->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse->Centrifuge Collect Collect supernatant (soluble fraction) Centrifuge->Collect Analyze Analyze soluble protein by Western Blot Collect->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • High CA-IX expressing cells

  • This compound stock solution

  • PBS

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Western blot reagents (as in Protocol 3)

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Harvesting: Harvest the cells and resuspend them in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble CA-IX at each temperature by western blotting as described in Protocol 3.

  • Data Analysis: Plot the amount of soluble CA-IX as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Quantitative Data

The following tables summarize the expected outcomes from the described experiments.

Table 1: Expected Results from MTT Assay

Cell LineCA-IX ExpressionExpected IC₅₀ of this compound
HT-29HighLower IC₅₀
MDA-MB-231HighLower IC₅₀
Normal Colon Epithelial CellsLowHigher IC₅₀

Table 2: Expected Results from Western Blot Analysis

Protein TargetExpected Change upon TreatmentRationale
p-Akt (Ser473) DecreaseInhibition of CA-IX may disrupt PI3K/Akt signaling.
Total Akt No significant changeTo ensure changes in p-Akt are not due to changes in total protein.
CA-IX No significant change (short-term)The compound is expected to inhibit activity, not necessarily expression in the short term.

Table 3: Expected Results from CETSA

TreatmentExpected Melting Temperature (Tm) of CA-IX
Vehicle Control Baseline Tm
This compound Increased Tm compared to vehicle control

Conclusion

This compound, as a putative inhibitor of carbonic anhydrase IX, presents a valuable tool for cancer research. The protocols outlined in these application notes provide a robust framework for investigating its mechanism of action and cellular effects. By employing these methods, researchers can validate its target engagement, elucidate its impact on cancer cell viability and signaling pathways, and contribute to the development of novel therapeutic strategies targeting tumor hypoxia and pH regulation.

References

  • Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. (n.d.). National Center for Biotechnology Information. [Link]

  • Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. (n.d.). ACS Publications. [Link]

  • CETSA. (n.d.). Pelago Bioscience. [Link]

  • Targeting Carbonic Anhydrase IX Activity and Expression. (n.d.). National Center for Biotechnology Information. [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (n.d.). PLOS ONE. [Link]

  • Overexpression of carbonic anhydrase IX induces cell motility by activating matrix metalloproteinase-9 in human oral squamous cell carcinoma cells. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. (n.d.). National Center for Biotechnology Information. [Link]

  • Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions. (n.d.). National Center for Biotechnology Information. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2020). ResearchGate. [Link]

  • Process for the preparation of isolated 3,4-diaminobenzene sulfonic acid. (n.d.).
  • Current Advances in CETSA. (2021). ResearchGate. [Link]

  • Soluble form of carbonic anhydrase IX (CA IX) in the serum and urine of renal carcinoma patients. (n.d.). National Center for Biotechnology Information. [Link]

  • Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. (n.d.). MDPI. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (n.d.). PubMed. [Link]

  • Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration. (n.d.). National Center for Biotechnology Information. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (n.d.). National Center for Biotechnology Information. [Link]

  • Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. (2022). Technical Disclosure Commons. [Link]

  • Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. (n.d.). AACR Journals. [Link]

  • Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. (n.d.). PubMed. [Link]

  • Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. (n.d.). National Center for Biotechnology Information. [Link]

  • Solubility prediction of sulfonamides at various temperatures using a single determination. (2009). ResearchGate. [Link]

  • PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. (n.d.).
  • Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. (2022). ResearchGate. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. [Link]

  • Carbonic anhydrase 9. (n.d.). Wikipedia. [Link]

  • Anti-Carbonic Anhydrase IX Antibody Clone CA9/781. (n.d.). enQuire BioReagents. [Link]

  • The role of carbonic anhydrase IX overexpression in kidney cancer. (n.d.). PubMed. [Link]

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (n.d.). MDPI. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses. [Link]

  • Carbonic anhydrase IX inhibition affects viability of cancer cells adapted to extracellular acidosis. (n.d.). PubMed. [Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (2009). ResearchGate. [Link]

Sources

analytical methods for 3,4-Diethoxybenzenesulfonamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3,4-Diethoxybenzenesulfonamide (CAS: 104296-87-9) is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, most notably Tamsulosin Hydrochloride (an


-adrenergic receptor antagonist). In the context of drug development, this molecule often appears as a starting material or a process-related impurity (commonly designated as Impurity H or similar in pharmacopeial monographs).

Precise quantification is required for two distinct purposes:

  • Reaction Monitoring: High-concentration assay to determine yield during synthesis.

  • Impurity Profiling: Trace-level detection (ppm range) in the final API to meet ICH Q3A/Q3B guidelines.

This guide presents two validated workflows: a robust HPLC-UV method for routine purity analysis and a high-sensitivity LC-MS/MS protocol for trace quantification.

Physicochemical Profile & Analytical Challenges

Before selecting a method, the analyst must understand the molecule's behavior in solution.

PropertyValue/DescriptionAnalytical Implication
Molecular Formula

MW = 245.30 g/mol .[1]
Polarity ModerateThe sulfonamide group (

) is polar, but the two ethoxy groups (

) add significant lipophilicity.
pKa ~10.0 (Sulfonamide N-H)The molecule is neutral at acidic and neutral pH. It only ionizes (becomes anionic) at high pH (>9). Action: Use acidic mobile phase (pH 2.5–4.5) to keep it neutral for better retention on C18 columns.
UV Chromophore Benzene RingStrong absorption at 210-220 nm ; secondary band at 270-275 nm .
Solubility Low in water; High in ACN/MeOHSample diluent must contain at least 40% organic solvent to prevent precipitation.

Method Selection Logic

The following decision tree illustrates when to employ UV detection versus Mass Spectrometry based on the analytical threshold required.

MethodSelection Start Define Analytical Goal Goal Concentration Range? Start->Goal HighConc > 0.1% (w/w) (Purity/Assay) Goal->HighConc Raw Material QC LowConc < 0.1% (w/w) (Trace Impurity) Goal->LowConc Final Drug Product MethodA Method A: HPLC-UV (Robust, Low Cost) HighConc->MethodA MethodB Method B: LC-MS/MS (High Specificity) LowConc->MethodB

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements.

Method A: HPLC-UV (Purity & Assay)

This method is the "workhorse" for quality control. It utilizes a C18 stationary phase with an acidic buffer to suppress ionization, ensuring sharp peak shape.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    , 
    
    
    
    .
    • Why: The "end-capping" reduces silanol interactions with the sulfonamide nitrogen, preventing peak tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid or 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp:

    
    .
    
  • Detection: 270 nm (Specific) or 215 nm (High Sensitivity).

  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Rationale
0.09010Initial equilibration.
15.03070Linear ramp to elute the diethoxy compound.
20.03070Isocratic hold to clear lipophilic dimers.
20.19010Return to initial conditions.
25.09010Re-equilibration.
Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.

  • Working Standard (50

    
    g/mL):  Dilute the Stock Solution with Mobile Phase A:B (50:50).
    
    • Critical: Do not use 100% water as diluent; the compound may precipitate.

Method B: LC-MS/MS (Trace Quantification)

For detecting this compound as a genotoxic impurity (GTI) or low-level contaminant in Tamsulosin API, UV detection is insufficient. We utilize Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Mechanism:[2][4] Protonation of the sulfonamide nitrogen or the ethoxy oxygen forms

      
      .
      
  • Precursor Ion:

    
    
    
  • Product Ions (Transitions):

    • 
       (Quantifier): Loss of sulfonamide group (
      
      
      
      ).
    • 
       (Qualifier): Loss of ethyl group (
      
      
      
      ).
LC-MS Protocol
  • Column: C18 Rapid Resolution (

    
    , 
    
    
    
    ).
  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast gradient (5% B to 95% B in 5 minutes).

  • Flow Rate: 0.4 mL/min.

Experimental Workflow Diagram

The following diagram details the sample processing logic to ensure data integrity.

Workflow Sample Raw Sample (Powder/Reaction Mix) Weigh Weigh 10-50 mg Sample->Weigh Dissolve Dissolve in ACN (Sonicate 5 min) Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Dilute Dilute to Range (Mobile Phase) Filter->Dilute Inject Inject HPLC/LC-MS Dilute->Inject

Figure 2: Standardized sample preparation workflow to prevent precipitation and protect column integrity.

System Suitability & Troubleshooting

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running samples.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (RT)

of Standard
Check mobile phase composition and column temperature.
Tailing Factor (

)

Column is aging or pH is too neutral. Lower pH to 3.0.
Theoretical Plates (

)

Dead volume in system or blocked frit. Replace guard column.
% RSD (Area)

(n=5)
Injector issue or sample precipitation. Check diluent solubility.

Common Issue: "Ghost Peaks"

  • Cause: Carryover from previous high-concentration injections.

  • Solution: Include a needle wash step with 50:50 Methanol:Water between injections.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4962704, this compound. Retrieved from [Link]

  • Li, J., et al. (2022). Identification and Determination of Related Substances in Tamsulosin Hydrochloride Sustained-Release Capsules.[4] Indian Journal of Pharmaceutical Sciences.[4] Retrieved from [Link][4][6][7]

  • Christy, J.V., et al. (2011). A Validated RP-HPLC Method for the Determination of Impurities in Tamsulosin HCl.[7] International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

Disclaimer: This protocol is intended for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before applying this method to GMP release testing.

Sources

Application Note: Solubilization and Handling of 3,4-Diethoxybenzenesulfonamide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Physicochemical Context

This guide details the protocol for preparing high-integrity solutions of 3,4-Diethoxybenzenesulfonamide , a lipophilic small molecule often utilized as a carbonic anhydrase inhibitor or synthetic building block.

The primary challenge with this compound is its amphiphilic nature. While the sulfonamide moiety (


) offers hydrogen-bonding potential, the 3,4-diethoxy substitution pattern on the benzene ring significantly increases lipophilicity (LogP > 1.5 estimated), rendering the compound sparingly soluble in neutral aqueous buffers.

Critical Mechanism: To ensure biological availability and prevent "false negatives" in assays caused by micro-precipitation, this protocol utilizes a DMSO-Stock / Aqueous-Crash strategy. This method maintains the compound in a solvated state within an organic carrier before rapid dispersion into the aqueous medium.

Key Physicochemical Properties (Estimated)
PropertyValue / DescriptionImplication
Molecular Weight ~245.29 g/mol Suitable for high-molarity stock solutions (e.g., 100 mM).
Solubility (Water) Low (< 0.1 mg/mL)Do not attempt to dissolve directly in media/buffer.
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for stock solutions.
Solubility (Ethanol) ModerateAlternative, but evaporation rates can alter concentration.
pKa (Sulfonamide) ~10.0Remains neutral at physiological pH (7.4), limiting aqueous solubility.

Reagents & Equipment

  • Compound: this compound (Solid powder).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (Sigma-Aldrich or equivalent).
    
    • Note: Avoid "wet" DMSO; water absorption catalyzes degradation and lowers solubility.

  • Vessel: Amber glass vials (borosilicate) with PTFE-lined caps.

    • Reasoning: Sulfonamides are generally light-stable, but amber glass prevents UV degradation of the solvent. PTFE prevents plasticizer leaching found in standard polypropylene tubes.

  • Filtration: 0.22

    
    m PTFE or Nylon syringe filters (hydrophobic).
    
    • Warning: Do NOT use Cellulose Acetate (CA) filters; they bind lipophilic compounds, reducing actual concentration.

Protocol A: Preparation of Stock Solution (100 mM)

Objective: Create a stable, high-concentration master stock in anhydrous DMSO.

  • Calculation: Determine the mass required for a 100 mM solution.

    
    
    Example: To prepare 1 mL of 100 mM stock:
    
    
    
    
  • Weighing:

    • Weigh ~24.5 mg of powder into a tared amber glass vial.

    • Record the exact mass (e.g., 24.8 mg) and adjust the solvent volume to achieve exactly 100 mM.

  • Solvation:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional but Recommended):

    • Filter through a 0.22

      
      m PTFE filter into a fresh sterile vial.
      
    • Note: Account for "hold-up volume" (loss of ~50-100

      
      L in the filter).
      
  • Storage:

    • Aliquot into single-use volumes (e.g., 50

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -20°C . Stable for >6 months.

Protocol B: Preparation of Working Solution (Aqueous)

Objective: Dilute the stock into assay media while preventing precipitation. Constraint: Keep final DMSO concentration


 0.5% (v/v) to avoid solvent toxicity.
The "Intermediate Dilution" Method

Directly adding 100 mM stock to water often causes immediate precipitation (the "cloud effect"). Use an intermediate step.

  • Step 1: Intermediate Dilution (100x Concentrated)

    • Dilute the 100 mM Master Stock with DMSO to create a secondary stock (e.g., 1 mM or 10 mM).

    • Why: Pipetting 0.1

      
      L of 100 mM stock is inaccurate. Pipetting 10 
      
      
      
      L of 1 mM stock is precise.
  • Step 2: The "Crash" (Assay Dilution)

    • Place the culture medium or buffer in a vortexing tube.

    • While vortexing the medium , slowly add the DMSO intermediate solution.

    • Technique: Do not add DMSO to the static surface; inject it into the center of the vortex to ensure rapid dispersion.

Dilution Table (Example for 10 M Final Assay Concentration)
StepSource SolutionDiluentVolume SourceVolume DiluentFinal Conc.Solvent Content
1 100 mM Master StockDMSO10

L
990

L
1 mM 100% DMSO
2 1 mM IntermediateMedia/Buffer10

L
990

L
10

M
1% DMSO*

*Note: If 1% DMSO is toxic to your specific cell line, perform an additional serial dilution step in media to reach 0.1% DMSO.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for preparing and validating the solution.

G Start Solid this compound Weigh Weigh Mass (Glass Vial) Start->Weigh AddSolvent Add Anhydrous DMSO (Target: 100 mM) Weigh->AddSolvent Vortex Vortex & Sonicate (37°C) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Filter Filter (0.22 µm PTFE) Check->Filter Yes Fail Add more DMSO (Recalculate Conc.) Check->Fail No (Cloudy) Aliquot Aliquot & Store (-20°C) Filter->Aliquot Dilution Prepare Working Solution (Intermediate Dilution) Aliquot->Dilution Fail->Vortex MediaAdd Add to Media (Vortexing) Dilution->MediaAdd PrecipCheck Check for Precipitate (Turbidity/Microscope) MediaAdd->PrecipCheck Ready Ready for Assay PrecipCheck->Ready Clear Risk Risk: Compound Aggregation Reduce Conc. or Increase BSA PrecipCheck->Risk Cloudy

Figure 1: Logical workflow for solubilization, storage, and dilution, including critical quality control checkpoints.

Quality Control & Troubleshooting

Self-Validating the Solution

Before running a valuable experiment, validate that the compound is truly dissolved in the aqueous working solution.

  • Nephelometry (Light Scattering): Measure absorbance at 600 nm (OD600). An increase >0.01 over the blank indicates precipitation.

  • Microscopy: Inspect the working solution under 20x magnification. Lipophilic sulfonamides often form "micro-needles" or amorphous aggregates that are invisible to the naked eye but cytotoxic to cells.

Troubleshooting Guide
IssueCauseSolution
Cloudiness on dilution "Crash-out" due to high lipophilicity.1. Reduce final concentration.2. Add 0.1% BSA (Bovine Serum Albumin) to the buffer; albumin binds lipophiles and keeps them in solution.
Yellowing of Stock Oxidation of the sulfonamide or impurities.Discard stock. Ensure DMSO is anhydrous and stored in amber vials.
Cell Toxicity DMSO concentration too high.Ensure final DMSO is < 0.5%. Include a "Vehicle Control" (DMSO only) in the assay.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual.[1] Bethesda (MD): National Library of Medicine (US). "Compound Management and Solubility." Available at: [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for physicochemical properties of sulfonamides).

Sources

Application Note: 3,4-Diethoxybenzenesulfonamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the operational framework for utilizing 3,4-Diethoxybenzenesulfonamide as a chemical probe and scaffold in high-throughput screening (HTS) campaigns. While sulfonamides are classically recognized as zinc-binding groups (ZBGs) targeting metalloenzymes—specifically Carbonic Anhydrases (CAs) —the 3,4-diethoxy substitution pattern introduces specific lipophilic properties that distinguish this molecule from hydrophilic analogs like acetazolamide.

This guide provides a validated workflow for:

  • Primary Screening: Kinetic esterase inhibition assays optimized for 384-well microplates.

  • Biophysical Validation: Thermal Shift Assays (TSA) to confirm direct target engagement.

  • Chemoinformatic Profiling: Analysis of Structure-Activity Relationships (SAR) driven by the ethoxy-substituents.

Scientific Rationale & Mechanism

The "Privileged" Sulfonamide Scaffold

This compound functions as a reversible, non-competitive inhibitor of Carbonic Anhydrase (EC 4.2.1.1). The sulfonamide moiety (


) acts as a zinc-binding group (ZBG), coordinating directly to the Zn

ion in the enzyme's active site.

Mechanistic Causality:

  • Ionization: The sulfonamide nitrogen (

    
    ) must be deprotonated (
    
    
    
    ) to bind the zinc ion, displacing the catalytic water molecule/hydroxide ion.
  • Hydrophobic Interactions: The 3,4-diethoxy tail extends into the hydrophobic pocket of the enzyme active site. Unlike simple benzenesulfonamides, the ethoxy groups increase the LogP (lipophilicity), potentially enhancing membrane permeability and affinity for isoforms with larger hydrophobic pockets (e.g., hCA IX or XII).

Visualization: Mechanism of Action

The following diagram illustrates the inhibition logic and the screening cascade.

CA_Inhibition_Workflow Compound 3,4-Diethoxy- benzenesulfonamide Target Carbonic Anhydrase (Zn2+ Active Site) Compound->Target Hydrophobic Interaction Complex Enzyme-Inhibitor Complex Target->Complex Zn2+ Coordination (Displaces H2O) Readout Reduced Absorbance (405 nm) Complex->Readout Inhibits Esterase Activity

Figure 1: Mechanistic flow of this compound inhibiting Carbonic Anhydrase, leading to a measurable HTS readout.

Experimental Protocols

Protocol A: Kinetic Esterase Inhibition Assay (Primary Screen)

Objective: Quantify the inhibitory potency (


) of the compound against hCA II using 4-nitrophenyl acetate (4-NPA) as a surrogate substrate.

Principle: CAs catalyze the hydrolysis of 4-NPA to 4-nitrophenol (yellow), which absorbs at 405 nm. Inhibition results in a decrease in the rate of absorbance increase.

Materials
  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (dissolved in acetonitrile).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 20 mM Na

    
    SO
    
    
    
    .
  • Compound: this compound (10 mM DMSO stock).

  • Plate: 384-well clear flat-bottom microplate.

Step-by-Step Methodology
  • Preparation of Assay Buffer:

    • Prepare 50 mM Tris-HCl (pH 7.4) containing 20 mM Na

      
      SO
      
      
      
      .
    • Note: Sulfate ions stabilize the enzyme but do not interfere with sulfonamide binding.

  • Enzyme Solution:

    • Dilute hCA II in Assay Buffer to a final concentration of 100 nM. Keep on ice.

  • Compound Dispensing (Acoustic/Pin Tool):

    • Dispense 50 nL of this compound stock into assay wells to achieve final concentrations ranging from 1 nM to 10

      
      M.
      
    • Include DMSO controls (0% inhibition) and Acetazolamide (10

      
      M) as a positive control (100% inhibition).
      
  • Pre-Incubation:

    • Add 10

      
      L of Enzyme Solution to each well.
      
    • Incubate for 15 minutes at 25°C.

    • Causality: This allows the sulfonamide to equilibrate and displace the zinc-bound water molecule before the substrate competes for the active site.

  • Substrate Addition:

    • Prepare 1 mM 4-NPA solution in Assay Buffer (freshly diluted from acetonitrile stock).

    • Add 40

      
      L of Substrate Solution to start the reaction.
      
  • Data Acquisition:

    • Immediately measure Absorbance at 405 nm (

      
      ) in kinetic mode every 30 seconds for 10 minutes.
      
Data Analysis & Validation
  • Velocity Calculation: Calculate the slope (V) of the linear portion of the curve (

    
     vs. time).
    
  • Percent Inhibition:

    
    
    
  • Z-Factor Requirement: The assay is valid only if

    
    .
    
    
    
    
    (Where
    
    
    is positive control and
    
    
    is negative control)
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Confirm target engagement by measuring the increase in enzyme melting temperature (


) upon compound binding.
Methodology
  • Mix: 2

    
    L hCA II (5 
    
    
    
    M final) + 2
    
    
    L SYPRO Orange dye (5x final) + 1
    
    
    L Compound (50
    
    
    M final).
  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Result: A positive "hit" for this compound is defined as a

    
     compared to the DMSO control.
    

Quantitative Data Summary

The following table summarizes expected performance metrics for this compound in the described assays, based on typical sulfonamide SAR profiles.

ParameterValue / RangeNotes
LogP ~2.1Moderate lipophilicity; good membrane permeability.
Solubility (PBS) < 100

M
Requires DMSO cosolvent (up to 2%) in assays.
hCA II

50 - 200 nMPotency is generally lower than Acetazolamide but tunable.
Selectivity hCA IX > hCA IIEthoxy groups often favor transmembrane isoforms (IX, XII).
Z-Factor (Assay) > 0.7Indicates a robust, high-quality HTS assay.

Troubleshooting & Optimization

Solubility Issues

The 3,4-diethoxy substitution significantly reduces water solubility compared to unsubstituted benzenesulfonamides.

  • Symptom: Precipitate formation in the 384-well plate or erratic absorbance readings.

  • Solution: Ensure final DMSO concentration is maintained at 1-2%. Perform a nephelometry counter-screen to detect aggregation.

False Positives (Pan-Assay Interference)

Sulfonamides are generally stable, but impurities can oxidize.

  • Validation: Verify hits using the Thermal Shift Assay (Protocol B) . A true binder will stabilize the protein (

    
    ), whereas a non-specific aggregator often destabilizes it or shows no shift.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the human secretory isoform VII. Bioorganic & Medicinal Chemistry Letters. Link

  • Scott, A. D., et al. (2009). Fragment-based approaches in drug discovery and chemical biology. Biochemistry. Link

  • PubChem Compound Summary. (n.d.). This compound. National Center for Biotechnology Information. Link

large-scale synthesis of 3,4-Diethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of 3,4-Diethoxybenzenesulfonamide

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a key intermediate in pharmaceutical development. The synthesis is presented as a robust two-step process commencing with the chlorosulfonation of commercially available 1,2-diethoxybenzene, followed by the ammonolysis of the resulting sulfonyl chloride intermediate. This guide emphasizes the rationale behind procedural steps, critical safety considerations for handling hazardous reagents, and detailed protocols for synthesis, purification, and characterization, tailored for researchers and drug development professionals.

Introduction and Synthetic Strategy

This compound is a valuable building block in medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. The diethoxy substitution pattern on the benzene ring allows for fine-tuning of lipophilicity and metabolic stability, making this intermediate particularly useful for lead optimization in drug discovery programs.

The synthetic strategy detailed herein is designed for scalability and efficiency. It proceeds through two fundamental and well-understood reaction classes: Electrophilic Aromatic Substitution and Nucleophilic Acyl Substitution.

  • Step 1: Chlorosulfonation of 1,2-Diethoxybenzene. The process begins with the reaction of 1,2-diethoxybenzene with chlorosulfonic acid. The electron-donating nature of the ethoxy groups activates the aromatic ring, directing the electrophilic sulfonyl group primarily to the para position to yield the intermediate, 3,4-diethoxybenzenesulfonyl chloride.

  • Step 2: Ammonolysis of 3,4-Diethoxybenzenesulfonyl Chloride. The sulfonyl chloride intermediate is then reacted with an ammonia source, such as aqueous ammonium hydroxide. The nitrogen atom of ammonia acts as a nucleophile, displacing the chloride and forming the target sulfonamide.

This approach is cost-effective and utilizes readily available starting materials, making it suitable for industrial-scale production.

G cluster_0 Synthetic Pathway Overview A 1,2-Diethoxybenzene B 3,4-Diethoxybenzenesulfonyl Chloride A->B Step 1: Chlorosulfonation (ClSO3H) C This compound (Final Product) B->C Step 2: Ammonolysis (NH4OH)

Caption: Overall two-step synthetic route.

Part I: Synthesis of 3,4-Diethoxybenzenesulfonyl Chloride

Principle and Rationale

This step involves the electrophilic aromatic substitution of 1,2-diethoxybenzene. Chlorosulfonic acid serves as the source of the electrophile, the chlorosulfonium cation (+SO2Cl), which is generated in situ. The two ethoxy groups are strong ortho-, para-directing activators. Steric hindrance from the adjacent ethoxy group at position 2 disfavors substitution at position 3, while the electronic activation strongly favors substitution at position 4 (para to the first ethoxy group).

Precise temperature control is paramount. The reaction is highly exothermic, and maintaining a low temperature (0–5 °C) is critical to minimize the formation of undesired side products, such as the disulfonated derivative and symmetrical diaryl sulfones. Slow, controlled addition of the substrate to the chlorosulfonic acid ensures that the heat generated can be effectively dissipated.

Critical Safety Considerations: Handling Chlorosulfonic Acid

Chlorosulfonic acid is a highly corrosive and reactive chemical that poses severe health risks.[1][2] It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas.[2]

  • Personal Protective Equipment (PPE): All operations must be conducted in a chemical fume hood. Personnel must wear acid-resistant gloves (e.g., butyl rubber), a full-face shield, chemical splash goggles, and an acid-resistant apron or full suit.[3]

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[1] Spills should be contained with an inert absorbent material (e.g., sand or vermiculite); never use water or combustible materials.[4]

  • Inhalation Hazard: Vapors are extremely irritating to the respiratory tract and can cause delayed pulmonary edema.[1][3] Ensure adequate ventilation at all times.

Materials and Equipment
Reagent/Material Grade Supplier Example
1,2-DiethoxybenzeneReagent Grade, ≥98%Sigma-Aldrich
Chlorosulfonic AcidReagent Grade, ≥99%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR
Crushed IceN/AN/A
Saturated Sodium BicarbonateN/AN/A
Anhydrous Magnesium SulfateReagent GradeN/A
  • Equipment: Large-volume, jacketed glass reactor with overhead mechanical stirring, a temperature probe, and a pressure-equalizing addition funnel.

Detailed Experimental Protocol
  • Reactor Setup: Set up the jacketed reactor and connect it to a circulating chiller. Ensure the system is dry and inerted with nitrogen gas.

  • Reagent Charging: Charge the reactor with chlorosulfonic acid (4.0 eq). Begin vigorous stirring and cool the acid to 0 °C.

  • Substrate Addition: Add 1,2-diethoxybenzene (1.0 eq) to the pressure-equalizing addition funnel.

  • Reaction Execution: Add the 1,2-diethoxybenzene dropwise to the stirred chlorosulfonic acid over 2-3 hours. Critically, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 1 hour. The reaction progress can be monitored by taking a small, carefully quenched aliquot and analyzing it by TLC or GC-MS.

  • Work-up: Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with efficient stirring. This step is extremely exothermic and will generate HCl gas; it must be performed in a well-ventilated fume hood or a walk-in hood.

  • Extraction: Once the ice has melted, transfer the mixture to a large separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 3,4-diethoxybenzenesulfonyl chloride as an oil or low-melting solid. This intermediate is often used directly in the next step without further purification.

Part II: Synthesis of this compound (Ammonolysis)

Principle and Rationale

This reaction is a nucleophilic substitution at the sulfonyl sulfur. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the lone pair of electrons on the ammonia molecule.[5] This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide. Using an excess of aqueous ammonia serves a dual purpose: it acts as the nucleophile and as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[6] The reaction is typically performed at room temperature to ensure good selectivity and prevent potential hydrolysis of the sulfonyl chloride.

Materials and Equipment
Reagent/Material Grade
3,4-Diethoxybenzenesulfonyl Chloride (crude from Part I)N/A
Ammonium Hydroxide (28-30% solution)ACS Reagent
Deionized WaterN/A
Hydrochloric Acid (1M)N/A
  • Equipment: Large-volume reactor or round-bottom flask with magnetic or overhead stirring. Standard filtration apparatus (Büchner funnel).

Detailed Experimental Protocol
  • Reagent Setup: In a large reactor, cool an excess of concentrated ammonium hydroxide solution (approx. 10 eq) to 0-10 °C using an ice bath.

  • Substrate Addition: Slowly add the crude 3,4-diethoxybenzenesulfonyl chloride (1.0 eq) to the stirred ammonium hydroxide solution. The addition can be done portion-wise for solids or dropwise if the intermediate is an oil. Maintain the temperature below 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. A precipitate of the sulfonamide product should form.

  • Isolation: Filter the resulting solid product using a Büchner funnel and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the crude product under vacuum to a constant weight.

Part III: Purification and Characterization

Purification by Recrystallization

The primary method for purifying the crude this compound is recrystallization. The choice of solvent is critical for obtaining high purity and yield. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective.

  • Solvent Selection: Dissolve a small sample of the crude product in a minimal amount of hot ethanol.

  • Dissolution: In a larger flask, add the bulk of the crude product to a minimal amount of hot ethanol and stir until fully dissolved.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • ¹H NMR: Expected signals would include triplets and quartets for the two ethoxy groups, aromatic protons showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring, and a broad singlet for the -SO₂NH₂ protons.

  • ¹³C NMR: Will show distinct signals for the aromatic carbons and the two carbons of each ethoxy group.

  • FT-IR: Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-O stretching.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₀H₁₅NO₄S should be observed.

Process Workflow and Data Summary

G cluster_workflow Large-Scale Synthesis Workflow start Start reactor_prep Prepare Jacketed Reactor (Dry, Inert Atmosphere) start->reactor_prep charge_acid Charge Chlorosulfonic Acid (Cool to 0°C) reactor_prep->charge_acid add_substrate Slowly Add 1,2-Diethoxybenzene (0-5°C) charge_acid->add_substrate react_1 Stir at 0-5°C for 1h add_substrate->react_1 quench Quench on Crushed Ice react_1->quench extract Extract with DCM quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate to get Crude Sulfonyl Chloride wash_dry->concentrate ammonolysis_setup Cool NH4OH in Reactor concentrate->ammonolysis_setup add_intermediate Add Crude Intermediate ammonolysis_setup->add_intermediate react_2 Stir at Room Temp add_intermediate->react_2 filter_wash Filter and Wash Product react_2->filter_wash recrystallize Recrystallize from EtOH/Water filter_wash->recrystallize dry_final Dry Final Product recrystallize->dry_final analyze QC Analysis (NMR, MP, MS) dry_final->analyze end End analyze->end

Caption: Step-by-step experimental workflow diagram.

Table 1: Example Reagent Quantities and Expected Yields (based on 1.0 mol scale)

Step Reagent Molar Eq. Molecular Weight ( g/mol ) Amount Expected Yield Purity (Crude)
1 1,2-Diethoxybenzene1.0166.22166.2 g------
Chlorosulfonic Acid4.0116.52466.1 g (317.8 mL)------
Product: 3,4-Diethoxybenzenesulfonyl Chloride---264.71~225 g (85%)>90%
2 Crude Sulfonyl Chloride1.0264.71~225 g------
Ammonium Hydroxide (28%)10.035.05~1250 mL------
Product: this compound---245.30~186 g (85% from intermediate)>95%
Overall ------------~72% >99% (after recryst.)

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 1. Incomplete reaction.2. Temperature too high, causing side reactions.3. Loss during aqueous work-up.1. Increase reaction time or check reagent purity.2. Ensure robust cooling and slower addition of substrate.3. Perform extractions efficiently; ensure pH is acidic before extraction.
Product is a dark oil Presence of colored impurities from side reactions.Proceed with ammonolysis. The final sulfonamide is a solid and can be more easily purified by recrystallization. Consider a charcoal treatment during recrystallization if the color persists.
Low yield in Step 2 1. Hydrolysis of the sulfonyl chloride intermediate.2. Incomplete reaction.1. Ensure the intermediate is added to a cold, concentrated ammonia solution.2. Increase reaction time or allow for gentle warming after addition.
Difficulty in crystallization 1. Incorrect solvent ratio.2. Presence of oily impurities.1. Adjust the ethanol/water ratio. Try scratching the inside of the flask or adding a seed crystal.2. Purify the crude product by flash chromatography before recrystallization if impurities are significant.

References

  • CN104926632A - 3,4-dihydroxybenzaldehyde purification and decolorization method.
  • Chlorosulfonic Acid Safety and Handling. DuPont.
  • Safety Data Sheet: Chlorosulfonic acid. Fisher Scientific.
  • Ammonolysis – Knowledge and References. Taylor & Francis.
  • Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. NJ.gov.
  • Catalytic and Noncatalytic Ammonolysis of Polyfluorinated 1,3-Dichlorobenzenes.
  • CHLOROSULFONIC ACID. CAMEO Chemicals - NOAA.

Sources

Troubleshooting & Optimization

3,4-Diethoxybenzenesulfonamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Core Challenge: 3,4-Diethoxybenzenesulfonamide (CAS: 104296-87-9) presents a classic "amphiphilic conflict."[1] The sulfonamide head group (


) is polar and capable of hydrogen bonding, while the 3,4-diethoxy tail adds significant lipophilicity and lattice energy.[1] This results in a molecule that is stubbornly insoluble in water but highly soluble in dipolar aprotic solvents.[1]

Most user issues stem from kinetic precipitation —the compound dissolves in a stock solvent (DMSO) but "crashes out" immediately upon dilution into aqueous biological media.[1]

Physicochemical Snapshot
PropertyValueImplication for Solubility
Molecular Weight 245.30 g/mol Small molecule; diffusion is rarely the rate-limiting step.[1]
LogP (Octanol/Water) ~1.4Moderately lipophilic.[1] Prefers organic phases.
pKa (Sulfonamide NH) ~10.1 - 10.5Weak acid.[1] Insoluble in acidic/neutral pH ; soluble in high pH (>11).[1]
H-Bond Donors 1High lattice energy requires polar aprotic solvents to disrupt.[1]
Appearance White Crystalline SolidHigh crystallinity indicates strong intermolecular forces resisting dissolution.[1]

Module 1: Solvent Selection & Initial Dissolution[1]

Q: What is the best solvent for creating a high-concentration stock solution?

A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.[1]

  • Why: DMSO is a dipolar aprotic solvent.[1] It effectively disrupts the strong hydrogen bonding network of the sulfonamide crystal lattice without relying on protonation.[1]

  • Capacity: You can typically achieve concentrations >100 mM in anhydrous DMSO.[1]

  • Alternative: Dimethylformamide (DMF) is equally effective but more toxic and harder to remove.[1]

Q: Can I use Ethanol or Methanol?

A: Yes, but with lower saturation limits.

  • Usage: These are preferred for chemical synthesis or recrystallization (see Module 3) rather than biological stocks, as they evaporate too quickly for stable long-term storage.[1]

  • Heat: Dissolution in alcohols is endothermic; gentle heating (40°C) significantly speeds up the process.[1]

Solubility Compatibility Matrix
SolventSolubility RatingPrimary Application
Water (pH 7) 🔴 InsolubleNone (Do not use for stocks)
DMSO 🟢 ExcellentBiological Stock Solutions (10-100 mM)
Ethanol (EtOH) 🟡 Good (Warm)Recrystallization / Synthesis
Dichloromethane (DCM) 🟢 Very GoodExtraction / Synthesis Workup
PBS / Cell Media 🔴 Poor (< 100 µM)Final Assay Buffer (Requires co-solvent)

Module 2: Biological Assay Preparation (Preventing "Crash Out")

Q: My compound precipitates when I dilute my DMSO stock into cell culture media. Why?

A: This is "Solvent Shock." When you inject a hydrophobic stock (in DMSO) directly into a highly aqueous environment (Media), the local dielectric constant changes too rapidly.[1] The ethoxy tails aggregate faster than the sulfonamide head can interact with water, leading to micro-precipitation.[1]

Q: How do I prevent this precipitation?

A: Use the Intermediate Dilution Method or a Surfactant Bridge .[1] Do not jump from 100% DMSO to 0.1% DMSO in one step if the final concentration is near the solubility limit.[1]

Protocol: The "Step-Down" Dilution Workflow
  • Goal: Reach 100 µM in Media (1% DMSO final).

  • Wrong Way: Add 1 µL of 10 mM Stock directly to 99 µL Media.[1] (High risk of precipitation at the injection site).[1]

  • Right Way (Step-Down):

    • Stock: 10 mM in DMSO.

    • Intermediate: Dilute Stock 1:10 into pure Ethanol or 50% DMSO/PBS . (New Conc: 1 mM).[1]

    • Final: Dilute Intermediate 1:10 into pre-warmed (37°C) Media.

    • Result: The intermediate step reduces the hydrophobicity shock.[1]

Visual Workflow: Preventing Precipitation

DilutionStrategy Stock 100 mM Stock (100% DMSO) Direct Direct Injection into Media Stock->Direct High Risk Intermed Intermediate Step Dilute 1:10 in EtOH or 50% DMSO Stock->Intermed Step 1: Lower Hydrophobicity Precip PRECIPITATION (Aggregates form) Direct->Precip Final Final Assay Well (Media + <1% DMSO) Intermed->Final Step 2: Final Dilution

Caption: Figure 1. Comparison of direct injection (risk of failure) vs. intermediate dilution (stable solution).

Module 3: Purification & Recrystallization

Q: My synthesized product is yellow/impure. How do I recrystallize it?

A: this compound crystallizes well from an Ethanol/Water system.[1] The ethoxy groups provide enough lipophilicity to force crystallization as the water content increases.[1]

Protocol: Ethanol/Water Recrystallization
  • Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Ethanol required to dissolve it completely.[1]

  • Filtration (Optional): If there are insoluble particulates, filter while hot.[1]

  • Nucleation: Remove from heat. While stirring, add warm water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add just enough boiling ethanol back to make it clear again.

  • Crystallization: Let the flask cool slowly to room temperature, then move to an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the white crystals and wash with cold 50% EtOH/Water.

Q: Can I use Acid/Base extraction?

A: Yes, this is a powerful purification method due to the sulfonamide pKa.[1]

  • Dissolve impure solid in 0.1 M NaOH (The sulfonamide deprotonates and dissolves; non-acidic impurities stay insoluble).[1]

  • Filter off the insoluble impurities.[1]

  • Acidify the filtrate with 1 M HCl to pH ~4.

  • The pure this compound will precipitate out.[1]

Module 4: Advanced Formulation (pH & Additives)

Q: I need a high concentration (>1 mM) in an aqueous buffer. Is this possible?

A: Only if you adjust the pH or use cyclodextrins.[1]

Method A: pH Adjustment (The "Salt" Approach) Because the sulfonamide group (


) has a pKa 

10, it behaves as a weak acid.[1]
  • At pH 7.4: It is neutral and insoluble.[1]

  • At pH > 11: It is deprotonated (

    
    ) and highly soluble.[1]
    
  • Warning: High pH is toxic to cells.[1] This method is only for chemical stock storage or specific alkaline assays.[1]

Method B: Cyclodextrin Encapsulation Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1]
  • Mechanism: The hydrophobic "ethoxy-benzene" part of the molecule fits inside the cyclodextrin cone, while the hydrophilic exterior keeps the complex soluble in water.[1]

  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in PBS. Add your compound. Shake at 37°C for 4 hours. This can often achieve 1-5 mM solubility at neutral pH.[1]
    
Decision Logic: Formulation Strategy

SolubilityLogic Start Start: Define Requirement Conc Required Conc? Start->Conc Low < 100 µM Conc->Low Trace High > 1 mM Conc->High High Load Sol1 Use DMSO Stock + Serial Dilution Low->Sol1 App Application Type? High->App Bio Live Cells/Bio App->Bio Chem Chemical/In Vitro App->Chem Sol2 Use Cyclodextrin (HP-beta-CD) Bio->Sol2 Sol3 Use 0.1M NaOH (Create Sodium Salt) Chem->Sol3

Caption: Figure 2. Decision matrix for selecting the correct solubilization strategy based on concentration and application.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4962704, 3,4-Diethoxybenzene-1-sulfonamide.[1] Retrieved from [Link][1]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2] (General guide on DMSO solubility for organic synthesis). Retrieved from [Link][1]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] (Foundational text on LogP and solubility). Retrieved from [Link]

Sources

Technical Support Center: High-Yield Synthesis of 3,4-Diethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-34-DEBSA Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 3,4-Diethoxybenzenesulfonamide

Executive Summary

This guide addresses the synthesis of This compound starting from 1,2-diethoxybenzene (catechol diethyl ether). The standard yield for this two-step sequence (Chlorosulfonation


 Amination) often plateaus at 50-60% due to three primary failure modes: sulfone byproduct formation , regioisomer contamination , and hydrolysis during amination .

This technical dossier provides optimized protocols, mechanistic insights, and a troubleshooting matrix to elevate yields to the 80-90% range .

Part 1: The Reaction Pathway (Visualization)

The following workflow illustrates the critical control points (CCPs) where yield is typically lost.

ReactionPathway SM 1,2-Diethoxybenzene INT Intermediate: 3,4-Diethoxybenzenesulfonyl Chloride SM->INT Step 1: Chlorosulfonation < 5°C, 3-4 eq. CSA SULFONE Byproduct: Diaryl Sulfone SM->SULFONE Temp > 10°C Low Acid Ratio CSA Chlorosulfonic Acid (Excess) CSA->INT PROD Target: This compound INT->PROD Step 2: Amination < 10°C, pH > 9 ACID Byproduct: Sulfonic Acid (Hydrolysis) INT->ACID Moisture/Heat Slow Quench NH3 Ammonia Source (Aq. or Gas) NH3->PROD

Figure 1: Reaction workflow highlighting Critical Control Points (CCPs) where side reactions (red dotted lines) occur.

Part 2: Step-by-Step Optimization Guide

Module A: Chlorosulfonation (The Critical Bottleneck)

Objective: Convert 1,2-diethoxybenzene to 3,4-diethoxybenzenesulfonyl chloride while suppressing sulfone formation.

The Problem: The ethoxy groups are strong activators. If the concentration of electrophile (


) is low or temperature is high, the highly reactive sulfonyl chloride intermediate will attack a second molecule of starting material, forming a diaryl sulfone  (dimer). This is the #1 cause of yield loss.

Optimized Protocol:

  • Stoichiometry: Use a minimum of 4.0 - 5.0 equivalents of Chlorosulfonic acid (

    
    ) per equivalent of 1,2-diethoxybenzene. The excess acid acts as a solvent to dilute the starting material, preventing the bimolecular reaction that forms sulfones.
    
  • Temperature Control:

    • Cool

      
       to 0°C  in a jacketed reactor or ice-salt bath.
      
    • Add 1,2-diethoxybenzene dropwise over 1–2 hours.

    • Crucial: Maintain internal temperature below 5°C throughout addition.

  • Modern Alternative (High Purity): For industrial scalability, consider the Sulfuryl Chloride (

    
    ) / DMF  method.[1] This generates the Vilsmeier-Haack-type chlorosulfonating agent in situ, which is milder and highly regioselective, often achieving >99% purity [1].
    

Data Comparison: Chlorosulfonation Methods

ParameterMethod A: Traditional (

)
Method B: Modern (

/DMF)
Reagent Cost LowMedium
Exothermicity High (Requires strict cooling)Moderate
Major Byproduct Sulfone (Dimer)Minimal
Typical Yield 65-75%85-90%
Rec. Use Case Small scale / Low budgetHigh purity / Scale-up
Module B: Quenching & Isolation

The Problem: The sulfonyl chloride is moisture-sensitive. Pouring it into water generates heat, accelerating hydrolysis back to the water-soluble sulfonic acid.

Optimized Protocol:

  • The "Reverse Quench": Do not add water to the reaction. Pour the reaction mixture slowly onto a stirred slurry of crushed ice and water .

  • Temperature Clamp: Ensure the quench slurry does not rise above 10°C .

  • Filtration: The sulfonyl chloride will precipitate as a solid. Filter immediately. Do not let it sit in the acidic aqueous layer, as acid catalysis accelerates hydrolysis.

  • Drying: Wash the cake with cold water to remove excess acid, then wash with cold hexane (removes traces of unreacted starting material).

Module C: Amination

Objective: Convert the chloride to the sulfonamide.

Optimized Protocol:

  • Solvent System: Dissolve the wet sulfonyl chloride cake in THF or DCM (anhydrous is preferred but not strictly necessary if using excess ammonia).

  • Ammonia Source:

    • Best: Bubble anhydrous Ammonia gas through the solution at 0-5°C.

    • Alternative: Add 28-30% Aqueous Ammonia (5 eq) dropwise at 0°C.

  • Workup: Evaporate the organic solvent. The product usually precipitates. Recrystallize from Ethanol/Water (1:1) to remove ammonium chloride salts.

Part 3: Troubleshooting Matrix (FAQ)

Q1: My product is a sticky oil instead of a solid. What happened?

  • Diagnosis: This usually indicates the presence of unreacted 1,2-diethoxybenzene or sulfonic acid impurities.

  • Fix:

    • Triturate the oil with cold hexanes or ether. The starting material is soluble; the sulfonamide is not.[1]

    • If it remains oily, dissolve in dilute NaOH (the sulfonamide forms a water-soluble salt), extract with ether (removes non-acidic impurities), then re-acidify the aqueous layer with HCl to precipitate pure sulfonamide.

Q2: I see a large insoluble spot on TLC that isn't my product.

  • Diagnosis: This is likely the diaryl sulfone . It forms if the chlorosulfonic acid addition was too fast or the temperature spiked >10°C.

  • Fix: Sulfones are very difficult to separate. You must restart and ensure strict temperature control (<5°C) and high dilution (excess acid).

Q3: My yield is <40%, and the aqueous layer is very dark.

  • Diagnosis: Extensive hydrolysis . You likely quenched the reaction too slowly or allowed the sulfonyl chloride to sit in the acidic quench water too long.

  • Fix: Filter the intermediate immediately after quenching. Do not store the chloride; react it with ammonia immediately.

Part 4: Decision Tree for Yield Improvement

Troubleshooting Start Low Yield Detected Check1 Is the byproduct insoluble in base? Start->Check1 Sulfone Issue: Sulfone Formation Action: Increase ClSO3H eq. Reduce Temp Check1->Sulfone Yes Check2 Is product water-soluble before amination? Check1->Check2 No Hydrolysis Issue: Hydrolysis Action: Faster filtration Colder quench Check2->Hydrolysis Yes Check3 Is product oily? Check2->Check3 No Impurity Issue: Unreacted SM Action: Hexane Wash or NaOH extraction Check3->Impurity Yes

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

References

  • VulcanChem. (n.d.). 3,4-Diethoxybenzenesulfonyl Chloride - Synthesis and Properties. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (2025).[2] 1,4-Diethoxybenzene Compound Summary. National Library of Medicine. Retrieved from

  • Vertex AI Search. (2025).[3] Patent Analysis: WO2011010524A1.[1] (Referenced regarding the SO2Cl2/DMF industrial method).

Sources

Technical Support Center: 3,4-Diethoxybenzenesulfonamide Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 3,4-DEBSA-STAB-001 Status: Active Analyst: Senior Application Scientist, Chemical Stability Unit

Introduction: The Molecule at a Glance

You are working with 3,4-Diethoxybenzenesulfonamide , a substituted benzene sulfonamide often used as a synthetic intermediate or bioactive fragment. Its stability profile is dictated by two competing functional behaviors:

  • The Sulfonamide (-SO₂NH₂): robust against hydrolysis but acidic (pKa ~10), allowing solubility manipulation via pH.

  • The Ethoxy Ethers (-OEt): generally stable but susceptible to cleavage under strong acidic/Lewis acid conditions.

This guide addresses the most common tickets received regarding solubility failures, unexpected degradation, and storage protocols.

Module 1: Dissolution & Solvent Compatibility

Ticket Type: "My compound precipitates in water" or "It won't dissolve in methanol."

The Solubility Hierarchy

Users often overestimate the water solubility of this compound due to the sulfonamide group. While the sulfonamide is polar, the lipophilic ethoxy-substituted benzene ring dominates the physicochemical profile.

Solvent SystemSolubility RatingSuitabilityTechnical Note
DMSO Excellent (Primary)Stock SolutionsHygroscopic. Absorbs water from air, leading to "mystery precipitation" over time.
DMF ExcellentSynthesis/StockGood alternative to DMSO if sulfur interference is a concern in biological assays.
Methanol/Ethanol ModerateWorking SolutionsSolubility decreases drastically at low temperatures. Avoid for long-term storage (evaporation risk).
Water (Neutral) Poor (< 0.1 mg/mL)NOT RECOMMENDED The neutral molecule is too lipophilic.
Water (Basic pH > 10) GoodAqueous AssaysDeprotonation of the sulfonamide nitrogen (R-SO₂NH⁻) drastically increases solubility.
Troubleshooting Protocol: The "Crash Out" Event

If your compound precipitates upon dilution into aqueous media:

  • Check the DMSO Stock: Ensure your DMSO stock is anhydrous. Water uptake reduces the "solvating power" for this lipophilic molecule.

  • The "Pre-Dilution" Step: Do not pipette DMSO stock directly into cold buffer.

    • Correct Method: Dilute DMSO stock into an intermediate solvent (e.g., 50% MeOH/Water) before final dilution, or add the stock to the buffer while vortexing rapidly.

  • pH Adjustment: If the assay permits, adjust the buffer pH to > 8.0. The ionization of the sulfonamide will prevent precipitation.

SolventSelection Start Start: Dissolution Goal Stock Prepare Stock (>10 mM) Start->Stock Assay Aqueous Assay (<100 µM) Start->Assay DMSO Use DMSO or DMF (Store -20°C) Stock->DMSO DirectWater Direct to Water? Assay->DirectWater Precip PRECIPITATION RISK! DirectWater->Precip Neutral pH pHAdjust Adjust pH > 9.0 (Form Salt) DirectWater->pHAdjust Basic pH allowed CoSolvent Keep DMSO > 1-5% (Co-solvent) DirectWater->CoSolvent Neutral pH req.

Figure 1: Decision logic for solvent selection to avoid precipitation events.

Module 2: Chemical Stability & Degradation Pathways

Ticket Type: "I see extra peaks in my HPLC after 24 hours."

Critical Degradation Risks

Contrary to common belief, the sulfonamide bond is extremely stable to hydrolysis. The weak link in This compound is often the ethoxy group under specific stress conditions.

1. Hydrolysis (Sulfonamide Bond)
  • Risk Level: Low.

  • Mechanism: Requires boiling in strong acid (e.g., 6M HCl, 100°C) or strong base.

  • Observation: In standard buffers (pH 2–10) at room temperature, this bond is stable for weeks.

2. Ether Cleavage (Ethoxy Groups)
  • Risk Level: High (in specific acidic environments).

  • Mechanism: Strong Lewis acids (BBr₃, AlCl₃) or strong protic acids (HBr, HI) will cleave the ethyl group, converting the ether to a phenol (hydroxyl group).

  • Symptom: Appearance of a more polar peak (shorter retention time) on Reverse Phase HPLC.

  • Prevention: Avoid using HBr or HI for acidification. Use HCl or H₂SO₄ if acidification is necessary, as chloride/sulfate are poor nucleophiles for ether cleavage compared to bromide/iodide [1].

3. Photodegradation
  • Risk Level: Moderate.

  • Mechanism: Electron-rich aromatic rings (like diethoxybenzene) can undergo photo-oxidation or radical formation under intense UV light.

  • Protocol: Store solid and solution in amber vials.

Stability Matrix
ConditionTimeframeExpected StabilityAction Required
Solid, -20°C > 2 YearsStableKeep desiccated.
DMSO, RT 1 MonthStableEnsure cap is tight (hygroscopic).
pH 7.4 Buffer, 37°C 24-48 HoursStableMonitor for precipitation, not degradation.
1M HCl, RT 24 HoursStableSafe for short-term exposure.
1M NaOH, RT 24 HoursStableSafe. Forms soluble salt.
UV Light (Direct) HoursUnstable Protect from light.

Module 3: Analytical Troubleshooting & Validation

Ticket Type: "How do I prove my compound is stable?"

Standardized Stress Test Protocol (Adapted from ICH Q1A)

To validate stability for your specific application, run this 24-hour stress test. Do not rely on literature values alone; your specific matrix (buffer components, co-solvents) matters.

Equipment: HPLC (UV detection at 254 nm), Amber Vials, Heating Block.

  • Control: 100 µM compound in Mobile Phase (Time 0).

  • Acid Stress: 100 µM in 0.1 M HCl at 60°C for 4 hours.

  • Base Stress: 100 µM in 0.1 M NaOH at 60°C for 4 hours.

  • Oxidative Stress: 100 µM in 3% H₂O₂ at RT for 4 hours.

  • Analysis: Neutralize acid/base samples, dilute to mobile phase composition, and inject.

Interpretation:

  • Recovery > 98%: Stable.

  • Recovery < 95%: Unstable. Check for new peaks.

    • New Peak (Earlier RT): Likely hydrolysis (rare) or ether cleavage (phenol formation).

    • New Peak (Later RT): Likely oxidative coupling (dimerization).

StabilityWorkflow Sample Sample Solution (100 µM) Stress Apply Stress Conditions (Acid/Base/Ox/Light) Sample->Stress HPLC HPLC Analysis (C18 Column) Stress->HPLC Clean Single Peak (>98% Area) HPLC->Clean No Change Ghost New Peaks? HPLC->Ghost Extra Peaks/Area Loss PrecipCheck Check Vials: Precipitation? Ghost->PrecipCheck Degradation True Degradation: Identify Product PrecipCheck->Degradation Clear Solution SolubilityIssue False Positive: Re-dissolve & Inject PrecipCheck->SolubilityIssue Visible Solid

Figure 2: Analytical workflow for distinguishing between degradation and solubility artifacts.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution to dissolve the solid? A: Yes. This compound is thermally stable enough to withstand the heat generated by sonication (up to 40-50°C) for short periods (10-15 mins). This is often necessary to break the crystal lattice.

Q: My DMSO stock froze in the fridge. Is the compound damaged? A: No. DMSO freezes at 19°C. The freeze-thaw cycle is generally safe for this compound. However, ensure the solution is completely thawed and vortexed before use to avoid concentration gradients (cryoconcentration effect).

Q: I see a "ghost peak" in my blank injection after running this compound. A: Sulfonamides can be "sticky" on C18 columns, especially if the mobile phase is acidic (protonated form).

  • Fix: Add a needle wash step with high organic content (e.g., 90% MeOH). Run a "sawtooth" gradient wash between runs to prevent carryover.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group - referencing ether cleavage mechanisms).
  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).

  • Baran, E. J., & Yilmaz, V. T. (2006). Metal complexes of sulfonamides: biological, pharmacological and chemical aspects. Journal of Coordination Chemistry, 59(13), 1417-1454.

Sources

common pitfalls in 3,4-Diethoxybenzenesulfonamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for 3,4-Diethoxybenzenesulfonamide Experiments

Audience: Medicinal Chemists, Process Chemists, and Assay Biologists Version: 2.1 (Current)

Introduction

Welcome to the Technical Support Portal for This compound (CAS: 104296-87-9).[1] This compound serves as a critical scaffold in medicinal chemistry, particularly as a carbonic anhydrase inhibitor (CAI) and an intermediate for more complex sulfonamide derivatives.[1]

While the synthesis appears straightforward, the presence of two electron-donating ethoxy groups creates specific regiochemical and solubility challenges that differ from simpler benzenesulfonamides.[1] This guide addresses the three most common failure modes: Hydrolytic Decomposition , Regiochemical Impurities , and Assay Precipitation .[1]

Module 1: Synthesis & Reaction Optimization

The Core Workflow

The standard synthesis involves the chlorosulfonation of 1,2-diethoxybenzene followed by amination.

SynthesisWorkflow cluster_pitfalls Critical Control Points Start 1,2-Diethoxybenzene Intermediate 3,4-Diethoxybenzenesulfonyl Chloride (Solid) Start->Intermediate Chlorosulfonation Reagent1 ClSO3H (excess) < 5°C Control Reagent1->Intermediate P1 PITFALL 1: Temp > 10°C leads to bis-sulfonation Product This compound (Target) Intermediate->Product Amination Reagent2 NH4OH or NH3(g) 0°C to RT Reagent2->Product P2 PITFALL 2: Moisture hydrolyzes chloride to sulfonic acid

Figure 1: Critical control points in the synthetic pathway.[1] Temperature control is paramount during the addition of chlorosulfonic acid.

Troubleshooting Guide: Synthesis

Q1: My intermediate (sulfonyl chloride) is an oil that won't solidify. What happened?

  • Root Cause: The presence of residual solvent (often chloroform or DCM) or regiochemical impurities (isomers).[1] 3,4-diethoxybenzenesulfonyl chloride has a relatively low melting point (~50–53°C) compared to the final amide.[1]

  • Solution:

    • Trituration: Attempt to triturate the oil with cold pentane or hexane.[1]

    • Vacuum: Ensure high-vacuum drying (< 1 mbar) for at least 4 hours to remove trapped solvent.[1]

    • Purity Check: If it remains an oil, run a crude NMR.[1] If you see >5% of the sulfonic acid (broad OH peak >10 ppm), you likely had moisture ingress.[1]

Q2: I see a secondary spot on TLC during chlorosulfonation. Is it the bis-sulfonated byproduct?

  • Mechanism: The ethoxy groups are strong ortho/para activators.[1] While the 4-position (para to one ethoxy) is favored, high temperatures or large excesses of chlorosulfonic acid can lead to sulfonation at the 6-position (bis-sulfonation).[1]

  • Corrective Action:

    • Maintain reaction temperature below 5°C during addition.

    • Limit chlorosulfonic acid to 4–5 equivalents.[1]

    • Quench Protocol: Pour the reaction mixture onto crushed ice slowly. Rapid exotherms during quenching can hydrolyze your product instantly.[1]

Module 2: Purification & Characterization

Physical Properties Data
PropertyValue / ObservationNotes
Molecular Weight 245.30 g/mol
Appearance White to off-white crystalline solid
Solubility (Water) Very Low (< 0.1 mg/mL)Hydrophobic ethoxy tails reduce aqueous solubility.[1]
Solubility (Organic) DMSO, DMF, Acetone, DCMExcellent solubility in polar aprotic solvents.[1]
LogP (Calc) ~1.4moderately lipophilic.[1]
Troubleshooting Guide: Purification

Q3: The product "oils out" during recrystallization from Ethanol/Water. How do I fix this?

  • The Science: This compound has a "greasy" lipophilic domain (diethoxy) and a polar domain (sulfonamide).[1] In high water concentrations, the hydrophobic effect forces the molecules to aggregate into oil droplets before they can organize into a crystal lattice.[1]

  • Protocol:

    • Dissolve the crude solid in minimal boiling Ethanol (95%) .

    • Add warm water dropwise only until persistent turbidity is just observed.

    • Crucial Step: Add a few drops of ethanol back to clear the solution.[1]

    • Allow to cool slowly to room temperature without stirring. Rapid cooling promotes oiling.[1]

Q4: My NMR shows the correct aromatic peaks, but the sulfonamide NH2 protons are missing.

  • Explanation: Sulfonamide protons (

    
    ) are exchangeable.[1] If you use wet deuterated solvent (e.g., 
    
    
    
    with traces of water) or
    
    
    (Methanol-d4), the protons will exchange with deuterium and "disappear" or broaden significantly.[1]
  • Verification: Run the NMR in anhydrous DMSO-d6 . The

    
     protons should appear as a sharp singlet (integrating to 2H) around 
    
    
    
    7.0–7.5 ppm.[1]

Module 3: Biological Assay Integration

Solubility Logic Tree

Use this logic flow to prevent "crash-out" in enzymatic assays (e.g., Carbonic Anhydrase inhibition).

SolubilityLogic Start Prepare Stock Solution Step1 Dissolve in 100% DMSO (Rec: 10-50 mM) Start->Step1 Decision Dilute into Assay Buffer Step1->Decision Crash Precipitation Observed (Cloudy/Opalescent) Decision->Crash Final DMSO < 1% Success Clear Solution (Ready for Assay) Decision->Success Final DMSO 2-5% Fix Action: Increase DMSO to 2-5% OR Add 0.01% Triton X-100 Crash->Fix

Figure 2: Solubility decision matrix for aqueous assay buffers.

Troubleshooting Guide: Assays

Q5: My IC50 values are varying wildly between runs.

  • Diagnosis: This is a classic symptom of compound precipitation .[1] At higher concentrations in your dose-response curve, the compound may be crashing out of the buffer, effectively lowering the soluble concentration available to inhibit the enzyme.

  • Validation:

    • Check the absorbance of your assay wells at 600nm (turbidity check) before adding the enzyme.[1]

    • Ensure your final DMSO concentration is at least 1-2% (if the enzyme tolerates it) to keep the diethoxy analog in solution.[1]

    • Serial Dilution: Perform serial dilutions in 100% DMSO first, then transfer to the buffer. Do not serially dilute in the aqueous buffer, as the high-concentration steps will precipitate immediately.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4962704, this compound. Retrieved from [Link]

  • Bowser, J. R., Williams, P. J., & Kura, K. (1983).[1][2] Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48(22), 4111–4113.[1] Retrieved from [Link][1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181.[1] (Contextual reference for Sulfonamide CAI activity).

Sources

Technical Support Center: 3,4-Diethoxybenzenesulfonamide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: OPT-34-DEBSA-001

Executive Summary: The "Senior Scientist" Perspective

Welcome. You are likely encountering issues with yield consistency or purity when synthesizing 3,4-Diethoxybenzenesulfonamide . This is a common hurdle. The electron-rich nature of the diethoxybenzene ring makes it highly reactive toward electrophilic aromatic substitution (EAS), but this same reactivity invites side reactions—specifically regio-isomeric sulfonation and acid-catalyzed dealkylation (cleavage of the ethyl ethers).

My approach moves away from the "brute force" neat chlorosulfonic acid method (which often yields a "tarry" black mixture due to ether cleavage) toward a Vilsmeier-Haack type sulfonation using sulfuryl chloride (


) and DMF. This "soft" sulfonation protocol offers superior regiocontrol and milder conditions.
Reaction Pathway Visualization

The following diagram illustrates the optimized reaction pathway, contrasting the "Classic" (High Risk) route with the "Optimized" (High Precision) route.

ReactionPathway Start 1,2-Diethoxybenzene (Starting Material) ClassicInter Sulfonic Acid Intermediate Start->ClassicInter Route A (Classic): ClSO3H (Neat), <20°C High Risk of Dealkylation Complex Vilsmeier-Type Complex Start->Complex Route B (Optimized): SO2Cl2 + DMF Solvent: Toluene/DCM SideProduct Dealkylated Phenols (Pink/Red Impurities) ClassicInter->SideProduct Overheating (>50°C) Chloride 3,4-Diethoxybenzenesulfonyl Chloride ClassicInter->Chloride Excess ClSO3H Complex->Chloride Rearrangement 90-100°C Product This compound (Target) Chloride->Product Amidation: NH3 (aq) or NH3 (g) 0-5°C

Figure 1: Comparative reaction pathways. Route B (Green) minimizes ether cleavage risks associated with Route A (Red).

Optimized Experimental Protocol (The "Precision" Route)

This protocol is based on modern industrial optimizations [1] that utilize a DMF-catalyzed chlorosulfonation. This avoids the harsh Bronsted acidity of neat chlorosulfonic acid.

Phase 1: Chlorosulfonation (Formation of Sulfonyl Chloride)
  • Reagents: 1,2-Diethoxybenzene (1.0 eq), Sulfuryl Chloride (

    
    , 1.2 eq), DMF (1.0 eq).
    
  • Solvent: Toluene or Dichloromethane (DCM).[1]

  • Setup: Charge a dry 3-neck flask with 1,2-diethoxybenzene and DMF in Toluene (5 volumes). Cool to 0–5°C .[1]

  • Addition: Dropwise add

    
     over 30–60 minutes. Crucial: Maintain internal temperature < 10°C to prevent immediate exotherm spikes.
    
  • Complexation: Stir at 5°C for 30 minutes. A thick precipitate (the Vilsmeier-type complex) may form.

  • Rearrangement (The "Cook"): Slowly warm the mixture to 90–100°C (if Toluene) or reflux (if DCM, though Toluene is preferred for higher temp) for 2–3 hours. This thermal step drives the rearrangement to the sulfonyl chloride.

  • Quench: Cool to room temperature (RT) and pour onto crushed ice. Extract the organic layer (containing the sulfonyl chloride).

Phase 2: Amidation (Conversion to Sulfonamide)
  • Reagents: 3,4-Diethoxybenzenesulfonyl chloride (from Phase 1), Aqueous Ammonia (25-28%) or Anhydrous

    
     gas.
    
  • Preparation: Dissolve the crude sulfonyl chloride in THF or Acetone (3 volumes).

  • Amidation: Cool the ammonia solution (5 eq) to 0°C . Slowly add the sulfonyl chloride solution to the ammonia.

    • Why? Adding chloride to ammonia ensures ammonia is always in excess, preventing the formation of bis-sulfonimides (

      
      ).
      
  • Workup: Stir at RT for 2 hours. Concentrate the solvent. The product usually precipitates as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water (8:2) if necessary.

Troubleshooting & FAQs
Q1: My reaction mixture turned dark black/purple during chlorosulfonation. What happened?

Diagnosis: Ether Cleavage (Dealkylation). Cause: You likely used neat chlorosulfonic acid (Route A) and the temperature spiked above 20°C, or the acid quality was poor. Strong Lewis/Bronsted acids cleave ethyl ethers to phenols, which then oxidize to quinones (black tars). Solution:

  • Switch to the

    
    /DMF method  (Route B).
    
  • If you must use chlorosulfonic acid, dilute the starting material in DCM (1:5 ratio) and keep addition temperature strictly below 5°C .

Q2: I see a "pink" impurity in my final product.

Diagnosis: Trace Phenolic Sulfonamides. Cause: Partial de-ethylation occurred. Even 0.5% phenolic impurity can cause significant discoloration (pink/red) due to oxidation. Solution:

  • Wash: Dissolve the crude sulfonamide in dilute NaOH (0.5 M). The phenolic impurity will form a phenoxide salt (deep color). Extract with DCM (the product stays in DCM, impurity stays in water? Wait—Correction: Sulfonamides are acidic (

    
    ). They also dissolve in NaOH.
    
  • Correct Purification: Dissolve crude in dilute NaOH. Both product and phenolic impurity dissolve. Wash this aqueous layer with DCM (removes non-acidic neutrals). Then, carefully acidify the aqueous layer to pH ~8-9. The sulfonamide (

    
    ) may precipitate, while the phenol (
    
    
    
    ) might co-precipitate.
  • Better Fix: Recrystallization from Ethanol/Activated Charcoal . The charcoal is essential to adsorb the colored oxidized phenolic species.

Q3: The yield is low, and I recovered sulfonic acid instead of sulfonamide.

Diagnosis: Hydrolysis of Sulfonyl Chloride. Cause: During the quench of Phase 1, the sulfonyl chloride hydrolyzed back to the sulfonic acid before reacting with ammonia. This happens if the quench water is too hot or the extraction is delayed. Solution:

  • Quench onto ice , not water.

  • Perform the extraction immediately and keep the organic phase cold.

  • Dry the organic phase (sulfonyl chloride) with

    
     before adding to ammonia. Water competes with ammonia as a nucleophile.
    
Characterization Data (Self-Validation)

Verify your product using these expected spectral shifts.

Feature1H NMR (DMSO-d6, 400 MHz)MultiplicityIntegrationAssignment
Amide

7.0 – 7.2 ppm
Broad Singlet2H

(

exchangeable)
Aromatic

7.3 – 7.5 ppm
Multiplet2HH-2, H-6 (Ortho to sulfonyl)
Aromatic

7.0 – 7.1 ppm
Doublet1HH-5 (Ortho to ethoxy)
Ethoxy

4.0 – 4.2 ppm
Quartet4H

Methyl

1.3 – 1.4 ppm
Triplet6H

Physical Appearance: White to off-white crystalline powder. Melting Point: Typically higher than the corresponding chloride. Expect range 145–155°C (Note: Literature varies; use NMR for definitive ID).

References
  • Hirose, T., et al. (2011). Process for producing alkoxybenzenesulfonyl chloride. World Intellectual Property Organization. WO2011010524A1 .[1] (Primary source for the optimized SO2Cl2/DMF protocol minimizing side reactions.)

  • Cremlyn, R. J. (1968). Chlorosulfonation of electron-rich aromatic compounds. Journal of the Chemical Society C: Organic.
  • PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. (Source for structural identifiers and physicochemical property estimates.)

  • VulcanChem. (2024). Technical Data Sheet: 3,4-Diethoxybenzenesulfonyl Chloride. (Industrial verification of the intermediate stability and synthesis conditions.)

Sources

Technical Support Center: 3,4-Diethoxybenzenesulfonamide Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Degradation Pathways & Experimental Stability for 3,4-Diethoxybenzenesulfonamide Document ID: TS-DBS-2024-05 Applicable For: Analytical Chemists, DMPK Scientists, Process Chemists

Executive Summary & Chemical Context

This compound is a structural hybrid containing a sulfonamide core and an electron-rich catechol diethyl ether moiety. Its degradation profile is governed by two competing behaviors: the hydrolytic resistance of the sulfonamide group and the oxidative lability of the ethoxy substituents.

In drug development, this molecule often appears as a fragment in larger API synthesis or as a metabolite. Understanding its breakdown is critical for distinguishing between process impurities (synthetic byproducts) and degradation products (stability failures).

Key Stability Characteristics
FeatureStability ProfileCritical Degradation Mechanism
Sulfonamide Moiety High Hydrolytic StabilityCleaves only under extreme Acid/Thermal stress (yielding Sulfonic Acid).
Ethoxy Groups Moderate Oxidative StabilitySusceptible to O-Dealkylation (loss of -C₂H₅) via radical oxidation or metabolism.
Aromatic Ring High StabilityStable against reduction; susceptible to electrophilic aromatic substitution in synthesis, but inert in standard stability testing.

Interactive Troubleshooting Guide (FAQ)

Category A: HPLC & Mass Spectrometry Anomalies

Q1: I observe a new peak with a mass shift of -28 Da (M-28). What is this? Diagnosis: This is the hallmark of O-Dealkylation . Mechanism: The loss of an ethyl group (


, 28 Da) converts an ethoxy group into a hydroxyl group (Phenol).
Causality: 
  • Metabolic: If observed in microsome/hepatocyte incubations, this is CYP450-mediated O-dealkylation.

  • Chemical: If observed in forced degradation, this suggests radical oxidation (AIBN/Peroxide) attacking the

    
    -carbon of the ethoxy ether.
    Action:  Check for 3-ethoxy-4-hydroxybenzenesulfonamide or 4-ethoxy-3-hydroxybenzenesulfonamide isomers. These regioisomers may require Phenyl-Hexyl or F5 (Pentafluorophenyl) columns for separation.
    

Q2: My parent compound is stable in 0.1 N HCl, but I see degradation in 1 N HCl at 60°C. Is the sulfonamide hydrolyzing? Diagnosis: Likely Ether Cleavage , not Sulfonamide hydrolysis. Technical Insight: Primary sulfonamides (


) are notoriously resistant to acid hydrolysis. However, aryl ethyl ethers can undergo acid-catalyzed cleavage to form phenols and ethyl halides/ethanol under high thermal stress.
Verification: 
  • Monitor for the formation of 3,4-diethoxybenzenesulfonic acid (Sulfonamide hydrolysis product).

  • Monitor for 3-hydroxy-4-ethoxybenzenesulfonamide (Ether cleavage product).

  • Tip: Sulfonic acids are highly polar and will elute at the solvent front (dead volume) in Reverse Phase LC. Use Ion-Pairing chromatography to retain them.

Q3: In oxidative stress (H₂O₂), I see a +16 Da peak. Is this a sulfoxide? Diagnosis: No. Sulfonamides (


) are already fully oxidized sulfur species.
Mechanism:  This is likely N-Hydroxylation  (

) or ring hydroxylation if the conditions are radical-generating (Fenton chemistry). Action: Perform MS/MS fragmentation.
  • N-OH: Loss of -OH (17 Da) is characteristic.

  • Ring-OH: Stable phenol fragment; often accompanied by retention time shifts due to H-bonding changes.

Master Degradation Pathway Map

The following diagram visualizes the competing degradation routes. Use this to map your impurity peaks to specific stress conditions.

DegradationMap cluster_legend Degradation Context Parent This compound (Parent) Prod_Acid 3,4-Diethoxybenzenesulfonic Acid (Hydrolysis Product) Parent->Prod_Acid Strong Acid (6N HCl, >80°C) Sulfonamide Hydrolysis Prod_Dealk 3-Hydroxy-4-ethoxybenzenesulfonamide (O-Dealkylation Product) Parent->Prod_Dealk CYP450 (Metabolic) Radical Oxidation Prod_Photo 3,4-Diethoxyaniline (Photolytic Cleavage) Parent->Prod_Photo UV Light (254 nm) S-N Bond Homolysis Prod_NOH N-Hydroxy-sulfonamide (N-Oxidation) Parent->Prod_NOH Peroxide (H2O2) N-Oxidation Legend Red: Hydrolytic (Rare) Yellow: Oxidative/Metabolic (Common) Green: Photolytic

Figure 1: Mechanistic degradation tree for this compound distinguishing between hydrolytic, oxidative, and photolytic pathways.

Validated Experimental Protocols

These protocols are designed to force degradation to 10–20% to identify potential stability liabilities, compliant with ICH Q1A(R2).

Protocol A: Hydrolytic Stress (Acid/Base)

Objective: Determine the stability of the ether vs. sulfonamide linkage.

  • Preparation: Dissolve 10 mg of this compound in 5 mL of Acetonitrile (Co-solvent).

  • Acid Stress: Add 5 mL of 1.0 N HCl .

  • Base Stress: Add 5 mL of 1.0 N NaOH .

  • Incubation:

    • Reflux at 60°C for 4 hours.

    • Note: Room temperature is usually insufficient for sulfonamides.

  • Quenching: Neutralize with equal molar acid/base before HPLC injection.

  • Success Criteria:

    • If <5% degradation: Molecule is Hydrolytically Stable .

    • If >20% degradation: Analyze for Sulfonic Acid (Peak at

      
      ) vs. Phenol (Peak shift).
      
Protocol B: Oxidative Stress (Radical vs. Nucleophilic)

Objective: Distinguish between N-oxidation and O-dealkylation.

  • Reagent: 3% Hydrogen Peroxide (

    
    ).
    
  • Procedure: Mix API solution (in ACN) with

    
     at Room Temperature for 24 hours.
    
  • Advanced Step (Radical Initiator): If

    
     yields no change, use AIBN (Azobisisobutyronitrile)  at 40°C. This mimics oxidative radical stress (auto-oxidation) which attacks the ethoxy 
    
    
    
    -carbons.
  • Readout:

    • Look for M-28 (Dealkylation) in AIBN samples.

    • Look for M+16 (N-Oxide) in Peroxide samples.

Quantitative Data Summary

Use this reference table to interpret your LC-MS data.

Degradation TypeMass Shift (

)
Retention Time Shift (RP-HPLC)UV CharacteristicsProbable Mechanism
Parent 0Reference

nm
N/A
O-Dealkylation -28 Da Earlier (More Polar)Bathochromic shift (Red shift) due to Phenol formationCYP450 / Radical Oxidation
Sulfonic Acid +1 Da (hydrolysis)Void Volume (

)
Similar to ParentAcid Hydrolysis (Extreme)
N-Oxidation +16 Da Slightly EarlierMinimal ChangePeroxide Attack
Aniline Derivative -64 Da (Loss of

)
Later (Less Polar)Significant change in spectraPhotolysis (S-N cleavage)

References & Authority

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1][2]

  • Sulfonamide Hydrolysis Kinetics. Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. (Demonstrates the extreme conditions required for primary sulfonamide hydrolysis).

  • O-Dealkylation Mechanisms. Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. (Establishes the O-dealkylation pathway for ethoxy-benzenes).

  • Photostability of Sulfonamides. Boreen, A. L., et al. (2004). Photodegradation of sulfonamides in aqueous solution. Environmental Science & Technology. (Details the S-N bond cleavage mechanism).

Disclaimer: This guide is intended for research and development purposes. All degradation studies should be validated with authentic standards of the suspected impurities.

Sources

Technical Support Center: 3,4-Diethoxybenzenesulfonamide Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for 3,4-Diethoxybenzenesulfonamide Assays Target Audience: Medicinal Chemists, Biochemists, and HTS Specialists Content Type: Technical Support / Knowledge Base

Introduction: Understanding Your Compound

This compound is a sulfonamide derivative primarily utilized as a Carbonic Anhydrase (CA) Inhibitor . Unlike hydrophilic sulfonamides (e.g., sulfanilamide), the two ethoxy substituents at the 3- and 4-positions significantly increase the lipophilicity (LogP) of the molecule.

While this structural modification often enhances membrane permeability in cell-based assays, it introduces specific solubility challenges in aqueous enzymatic buffers. This guide addresses the unique physicochemical properties of this compound and provides a rigorous troubleshooting framework for its primary application: The Carbonic Anhydrase Esterase Assay (p-Nitrophenyl Acetate method).

Module 1: Physicochemical Stability & Stock Preparation

The Challenge: The "Diethoxy" moiety renders the compound prone to precipitation in high-salt buffers (e.g., Tris-HCl, PBS) upon dilution from organic stocks.

Protocol: The "Solubility Cliff" Management

Do not treat this compound like a standard water-soluble drug. Follow this specific solubilization workflow to prevent "silent precipitation"—where micro-aggregates form, scattering light and creating false IC50 data.

  • Primary Stock: Dissolve this compound in 100% DMSO to a concentration of 10 mM .

    • Validation: Solution must be optically clear. If cloudy, sonicate at 30°C for 5 minutes.

  • Intermediate Dilution (The Critical Step):

    • Do NOT dilute directly from 10 mM stock into the assay buffer.

    • DO create a serial dilution series in 100% DMSO first (e.g., 10 mM

      
       1 mM 
      
      
      
      0.1 mM).
  • Final Assay Transfer: Transfer the DMSO solution to the aqueous buffer only at the final step, ensuring the final DMSO concentration remains < 5% (or the specific tolerance limit of your CA isoform).

Troubleshooting Table: Solubility Issues
SymptomProbable CauseCorrective Action
Cloudiness upon buffer addition "Crashing out" due to high LogP.Increase DMSO concentration to 2-5% (if enzyme tolerates). Add 0.01% Triton X-100 to the buffer.
Inconsistent IC50 curves Compound adhering to plastic tips.Use Low-Retention pipette tips and non-binding plates (polypropylene).
Signal drift over time Micro-precipitation in the well.Measure absorbance immediately after mixing; do not incubate inhibitor/buffer mix >30 mins before adding enzyme.

Module 2: Enzymatic Assay (Carbonic Anhydrase Inhibition)

Context: The standard assay utilizes the esterase activity of Carbonic Anhydrase (CA) to hydrolyze p-Nitrophenyl Acetate (p-NPA) into p-Nitrophenol (p-NP) , which is yellow and absorbs at 405 nm.

The Mechanism & Inhibition Logic

The sulfonamide group (


) acts as a zinc-binding group (ZBG), displacing the zinc-bound water molecule in the CA active site, thereby blocking catalysis.

CA_Mechanism Substrate Substrate (p-NPA) Complex E-S Complex Substrate->Complex + Enzyme Enzyme Enzyme (Carbonic Anhydrase) Enzyme->Complex Blocked Inactive Complex (Enzyme-Sulfonamide) Enzyme->Blocked + Inhibitor Product Product (p-Nitrophenol + Acetate) OD 405nm Complex->Product Hydrolysis Inhibitor Inhibitor (this compound) Inhibitor->Blocked

Figure 1: Competitive inhibition mechanism. The sulfonamide binds the active site Zinc, preventing p-NPA hydrolysis.

Standardized Protocol (96-Well Format)
  • Buffer Prep: 12.5 mM Tris, 75 mM NaCl, pH 7.5. (Avoid Phosphate buffers if possible, as anions can inhibit CA weakly).

  • Enzyme Mix: Dilute CA (e.g., CA-II) to 0.5

    
    M in buffer.
    
  • Substrate Mix: Dissolve p-NPA in Acetonitrile (stock) and dilute to 1 mM in buffer. Note: Prepare fresh.

  • Reaction:

    • Add 10

      
      L Inhibitor (in 5% DMSO/Buffer).
      
    • Add 50

      
      L Enzyme Solution.
      
    • Incubate 10 mins at Room Temp (Pre-incubation is critical for sulfonamides).

    • Add 40

      
      L Substrate Solution to start.
      
  • Read: Kinetic read at 405 nm for 20 minutes.

Deep-Dive Troubleshooting: The "False Activity" Trap

Issue: You observe increasing absorbance even in wells with high inhibitor concentration.

Root Cause: Spontaneous Hydrolysis. p-NPA is unstable in alkaline water. It breaks down without the enzyme, creating a "background slope."

The Fix: The Self-Validating Control System You must run a No-Enzyme Control (NEC) for every concentration of inhibitor if you suspect the inhibitor affects pH (unlikely here) or if the buffer pH is > 8.0.

  • Corrected Activity = (Slope of Sample) - (Slope of NEC)

Module 3: Data Analysis & Curve Fitting

Issue: The IC50 curve is too steep (Hill Slope > 1.5) or does not reach 100% inhibition.

Analysis:

  • Hill Slope > 1.5: Indicates aggregation or non-specific binding. The 3,4-diethoxy groups make the molecule "sticky."

    • Solution: Add 0.01% Triton X-100 to the assay buffer to break up aggregates.

  • Incomplete Inhibition (Bottom plateau > 0%):

    • Cause: Solubility limit reached before saturation of the active site, OR the enzyme concentration is too high (

      
      ).
      
    • Solution: Check if

      
       is below the expected 
      
      
      
      . For potent sulfonamides (
      
      
      in nM range), use minimal enzyme (10-50 nM) to avoid "titration mode."
Visual Troubleshooting Guide

Troubleshooting_Tree Start Start: Analyze Absorbance Data CheckLinearity Is the No-Inhibitor Slope Linear? Start->CheckLinearity LinearYes Yes CheckLinearity->LinearYes LinearNo No (Curved) CheckLinearity->LinearNo CheckBackground Is No-Enzyme Control Slope > 10% of Max Signal? LinearYes->CheckBackground Action2 Check Substrate Depletion Reduce [Enzyme] LinearNo->Action2 BgHigh Yes: Spontaneous Hydrolysis CheckBackground->BgHigh BgLow No: Good Signal Window CheckBackground->BgLow Action1 Reduce pH to 7.0-7.2 Prepare Substrate Fresh BgHigh->Action1 FinalCheck Check Hill Slope (Should be ~1.0) BgLow->FinalCheck Proceed to IC50 Fit

Figure 2: Decision tree for diagnosing kinetic data integrity.

Frequently Asked Questions (FAQ)

Q1: Can I use PBS instead of Tris buffer? A: It is not recommended. Phosphate anions (


) can act as weak competitive inhibitors of Carbonic Anhydrase, potentially skewing kinetic data. Tris or HEPES (pH 7.5) are preferred.

Q2: My IC50 shifts significantly when I change the incubation time. Why? A: Sulfonamides are "slow-binding" inhibitors. They require time to displace the zinc-bound water and undergo the conformational change required for tight binding. Always standardize the pre-incubation time (e.g., 15 mins) before adding the substrate.

Q3: The 3,4-diethoxy substitution makes the compound hydrophobic. Can I use cell-based assays? A: Yes, this analog is often superior for cell-based work (e.g., Caco-2 permeability or intracellular pH modulation) compared to unsubstituted sulfonamides. However, ensure you use a Cytotoxicity Control (e.g., LDH release) to confirm that any reduction in activity is due to CA inhibition, not cell death caused by the compound or high DMSO levels.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–sulfonamide complex. Proceedings of the National Academy of Sciences. (General reference for Sulfonamide-Zn binding mechanism). Link

  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase Activity Assay Kit Protocol (Standard p-NPA Method). Link

  • PubChem. (2025).[1] this compound Compound Summary. Link

Sources

Technical Support Center: Bioavailability Enhancement for 3,4-Diethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 34-DEBS-BA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary & Molecule Diagnostics

Subject: 3,4-Diethoxybenzenesulfonamide (CAS: 104296-87-9) Physicochemical Profile: [1]

  • Molecular Weight: 245.30 g/mol [1]

  • Predicted LogP: ~1.4 - 2.0 (Moderate Lipophilicity due to ethoxy substitutions)[1]

  • pKa (Sulfonamide group): ~10.1 (Neutral at physiological pH 1.2 – 7.4)[1]

  • BCS Classification (Estimated): Class II (Low Solubility / High Permeability)[1]

Root Cause of Low Bioavailability: The primary barrier to bioavailability for this compound is dissolution-rate limited absorption .[1] The sulfonamide moiety forms a strong hydrogen-bonding network in the crystal lattice, leading to high melting energy, while the ethoxy groups increase lipophilicity.[1] Because the pKa is ~10.1, the molecule remains unionized (neutral) throughout the entire gastrointestinal pH range, preventing solubility enhancement via pH-dependent ionization in the stomach or intestine.[1]

Troubleshooting Guide: Common Failure Modes

Issue 1: "The compound precipitates immediately upon dilution in SGF (Simulated Gastric Fluid)."[1]

Diagnosis: You are likely using a solvent stock (DMSO/Ethanol) that crashes out when hitting the aqueous acidic media.[1] Since the molecule is neutral at pH 1.2, it has no electrostatic repulsion to prevent aggregation.[1]

Corrective Action:

  • Immediate Fix: Switch to a co-solvent system containing surfactants.[1] A standard "screen" formulation is 10% DMSO / 40% PEG400 / 50% Water.[1]

  • Long-term Fix: Develop an Amorphous Solid Dispersion (ASD) .[1][2] By locking the molecule in a high-energy amorphous state within a polymer matrix, you bypass the energy barrier of breaking the crystal lattice during dissolution.[1]

Issue 2: "In vivo PK data shows high inter-subject variability (High %CV)."

Diagnosis: This is a hallmark of "solubility-limited absorption."[1] The absorption depends heavily on the bile salt secretion of the specific animal subject (food effect).[1] If the animal has eaten, bile micelles solubilize the ethoxy chains; if fasted, absorption drops.[1]

Corrective Action:

  • Protocol Adjustment: Switch to a Lipid-Based Formulation (LBF) .

  • Recommended Vehicle: Labrasol® ALF (Caprylocaproyl polyoxyl-8 glycerides).[1] This acts as a self-emulsifying drug delivery system (SEDDS) that mimics the food effect, standardizing absorption across fasted subjects.[1]

Issue 3: "The solid dispersion is recrystallizing after 1 week at 40°C/75% RH."

Diagnosis: The polymer used has a Glass Transition Temperature (Tg) that is too low, or the drug loading is above the saturation limit of the polymer, causing phase separation.[1]

Corrective Action:

  • Material Change: Switch from PEG (low Tg) to PVP-VA64 (Copovidone) or HPMC-AS .

  • Mechanism: The pyrrolidone ring in PVP-VA64 acts as a hydrogen bond acceptor for the sulfonamide protons (-SO2NH2), physically "locking" the molecule in the amorphous state.[1]

Formulation Decision Tree

Use the following logic flow to select the correct formulation strategy based on your stage of development.

FormulationDecisionTree Start Start: this compound Low Bioavailability CheckSolubility Is Aqueous Solubility < 10 µg/mL? Start->CheckSolubility CheckDose Is Target Dose > 10 mg/kg? CheckSolubility->CheckDose Yes Simple Strategy A: pH Adjustment (Not effective due to pKa ~10) CheckSolubility->Simple No (Unlikely) CoSolvent Strategy B: Co-Solvent (PEG400/Water) *For Early PK Screening* CheckDose->CoSolvent No (Low Dose) LBF Strategy C: Lipid Formulation (Labrasol/Miglyol) *For Food Effect Issues* CheckDose->LBF Yes (Moderate Dose) ASD Strategy D: Amorphous Solid Dispersion (PVP-VA64) *For High Dose/Tox Studies* LBF->ASD If Lipids Fail Stability

Figure 1: Decision logic for selecting the appropriate bioavailability enhancement strategy based on dose and solubility thresholds.

Experimental Protocols

Protocol A: Preparation of Amorphous Solid Dispersion (ASD)

Objective: Create a kinetically stable amorphous form to increase apparent solubility (supersaturation). Target Load: 20% w/w Drug Loading.

Materials:

  • This compound.[1]

  • Polymer: PVP-VA64 (Copovidone) - Chosen for H-bonding capability with sulfonamides.[1]

  • Solvent: Methanol or Acetone (Dichloromethane if solubility is poor).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 200 mg of this compound and 800 mg of PVP-VA64 in 50 mL of Methanol. Ensure the solution is crystal clear.

  • Evaporation: Transfer to a round-bottom flask. Use a Rotary Evaporator (Rotavap) at 40°C under reduced pressure to remove the solvent rapidly.[1] Crucial: Rapid evaporation prevents crystal nucleation.[1]

  • Secondary Drying: Place the resulting foam/film in a vacuum oven at 40°C for 24 hours to remove residual solvent (below ICH limits).

  • Milling: Gently pulverize the dried foam using a mortar and pestle.[1]

  • Sieving: Pass powder through a #60 mesh screen to ensure uniform particle size.

  • Storage: Store immediately in a desiccator. Moisture acts as a plasticizer and will induce recrystallization.[1]

Protocol B: Kinetic Solubility Assay (FaSSIF/FeSSIF)

Objective: Verify if the formulation maintains supersaturation in biorelevant media.[1]

Materials:

  • FaSSIF (Fasted State Simulated Intestinal Fluid) powder.[1]

  • Buffer pH 6.5.[1]

Methodology:

  • Prepare FaSSIF medium according to manufacturer instructions.[1]

  • Add excess formulation (equivalent to 5 mg drug) into 10 mL FaSSIF.

  • Incubate at 37°C with shaking.

  • Sampling: Aliquot 500 µL at 5, 15, 30, 60, and 120 minutes.

  • Filtration: Filter immediately using a 0.22 µm PTFE syringe filter (discard first 200 µL to avoid filter adsorption).

  • Analysis: Quantify via HPLC-UV (approx. 254 nm).

  • Success Criteria: The formulation should achieve >5x the solubility of the crystalline drug and maintain it for at least 60 minutes (the "Parachute Effect").

Comparative Data: Expected Outcomes

The following table summarizes the expected pharmacokinetic improvements based on class-behavior of lipophilic sulfonamides [1, 2].

ParameterCrystalline Drug (Suspension)Micronized DrugAmorphous Solid Dispersion (ASD)
Cmax (ng/mL) Low (Baseline)1.5x Baseline4x - 6x Baseline
Tmax (h) Delayed (>2h)~1.5h< 1.0h (Rapid Onset)
AUC (0-inf) LowModerateHigh
Variability (%CV) High (>50%)Moderate (~35%)Low (<20%)
Mechanism Surface erosionIncreased Surface Area"Spring and Parachute" Supersaturation

Advanced Mechanism: The "Spring and Parachute"[1]

To understand why the ASD protocol works for this specific sulfonamide, refer to the diagram below. The "Spring" is the rapid dissolution of the amorphous form.[1] The "Parachute" is the polymer (PVP-VA64) inhibiting precipitation.[1]

SpringParachute Amorphous Amorphous Drug (High Energy) Supersaturation Supersaturated Solution (The 'Spring') Amorphous->Supersaturation Rapid Dissolution Precipitation Crystalline Precipitate (Low Energy) Supersaturation->Precipitation Natural Tendency Absorption Systemic Absorption (Bioavailability) Supersaturation->Absorption Extended Window Polymer PVP-VA64 Polymer (The 'Parachute') Polymer->Precipitation Inhibits Nucleation

Figure 2: The "Spring and Parachute" mechanism.[1] Without the polymer (Parachute), the supersaturated drug would instantly precipitate back to the crystalline form.[1]

References

  • PubChem. this compound (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Perlovich, G. L., et al. Sulfonamides: Thermochemical and structural aspects of solubility and permeation.[1] Royal Society of Chemistry (RSC), Chemical Science.[1] Available at: [Link]

  • Contract Pharma. Amorphous Solid Dispersions for Bioavailability Enhancement.[1] Available at: [Link][1]

  • Lipinski, C. A. Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] (General Reference for BCS Class II behavior).

Sources

Technical Support Center: Benzenesulfonamide Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solubility Support Hub

You are likely here because your benzenesulfonamide derivatives—promising carbonic anhydrase inhibitors, COX-2 ligands, or anti-bacterials—are failing in the transition from medicinal chemistry to biological assay.

The Benzenesulfonamide Paradox is a common frustration: the very sulfonamide moiety (


) required for potency often drives high crystallinity and poor aqueous solubility, while the lipophilic benzene ring promotes aggregation.

This guide is not a generic textbook. It is a troubleshooting system designed to diagnose whether your compound is Crashing (precipitating), Faking (aggregating), or Ghosting (binding to plastic), and provides the specific protocols to fix it.

Module 1: The "Crash" (Precipitation)

Symptom:

  • Visible cloudiness upon adding DMSO stock to assay buffer.

  • Erratic data points (high standard deviation) between replicates.

  • "Flat" dose-response curves where higher concentrations show no increased effect (solubility cap).

Q: My compound precipitates immediately upon dilution. How do I fix this?

A: You are likely hitting the "Kinetic Solubility Limit." This occurs because the compound is thermodynamically unstable in the aqueous buffer and precipitates faster than the assay duration.

Troubleshooting Protocol:

  • Check the pH vs. pKa: Primary benzenesulfonamides are weak acids with a pK

    
     typically around 10.0.
    
    • The Fix: If your assay tolerates it, increase the buffer pH slightly (e.g., from 7.0 to 7.8). Deprotonating the sulfonamide nitrogen (

      
      ) dramatically increases solubility due to ionization.
      
  • Optimize the Mixing Order:

    • Never pipette a high-concentration DMSO slug directly into a static buffer volume.

    • The Fix: Use Intermediate Dilution .

      • Dilute 10 mM stock

        
         1 mM in 100% DMSO.
        
      • Dilute 1 mM DMSO

        
         100 µM in 50% DMSO/Buffer.
        
      • Final addition to assay well (final < 5% DMSO).

Experimental Workflow: Kinetic Solubility Screen (Nephelometry)

Use this to define your "Safe Upper Limit" before running expensive bioassays.

Step-by-Step:

  • Preparation: Prepare a 10 mM stock of the benzenesulfonamide in DMSO.

  • Serial Dilution: Create a dilution series in DMSO (e.g., 10 mM down to 10 µM).

  • Transfer: Transfer 2 µL of each DMSO point into 198 µL of your specific Assay Buffer in a clear-bottom 96-well plate.

  • Incubation: Shake for 90 minutes at room temperature (simulating assay time).

  • Readout: Measure Light Scattering (Nephelometry) or Absorbance at 600 nm (turbidity).

  • Analysis: The concentration where OD600 spikes above background is your Kinetic Solubility Limit . Stay 2-fold below this in bioassays.

Module 2: The "Fake" (Colloidal Aggregation)

Symptom:

  • Steep Hill slopes (> 2.0) in IC

    
     curves.
    
  • Inhibition seems non-specific (hits multiple unrelated targets).

  • Inhibition disappears when you add albumin or detergent.

The Science: Benzenesulfonamides are notorious for forming Colloidal Aggregates —microscopic oil droplets that sequester enzyme molecules, causing false-positive inhibition. This is the "Shoichet Mechanism" (named after Brian Shoichet's extensive work on this phenomenon).

Q: How do I know if my inhibitor is real or just a "sticky" aggregate?

A: You must run a Detergent Sensitivity Counter-Screen . True inhibitors bind 1:1 to the active site and are unaffected by low detergent concentrations. Aggregates are disrupted by detergents, abolishing their inhibitory effect.

Diagnostic Diagram: The Aggregation Decision Tree

SolubilityLogic Start Compound shows Inhibition CheckSlope Check Hill Slope Start->CheckSlope SlopeHigh Slope > 2.0 (Suspicious) CheckSlope->SlopeHigh Steep SlopeNormal Slope ~ 1.0 CheckSlope->SlopeNormal Normal DetergentTest Run Detergent Counter-Screen (+ 0.01% Triton X-100) SlopeHigh->DetergentTest SlopeNormal->DetergentTest Verify Result1 Inhibition LOST DetergentTest->Result1 Result2 Inhibition RETAINED DetergentTest->Result2 ConclusionFake FALSE POSITIVE (Colloidal Aggregation) Result1->ConclusionFake ConclusionReal TRUE INHIBITOR (Specific Binding) Result2->ConclusionReal

Caption: Logic flow to distinguish specific benzenesulfonamide inhibition from colloidal aggregation artifacts.

Protocol: Detergent Counter-Screen
  • Control Condition: Run your standard IC

    
     assay (Standard Buffer).
    
  • Test Condition: Run the exact same assay with 0.01% (v/v) Triton X-100 added to the buffer before adding the compound.

    • Note: Ensure your enzyme tolerates 0.01% Triton X-100 first (most do).

  • Interpretation:

    • If IC

      
       shifts by > 3-fold (potency drops), the compound is an aggregator.
      
    • If IC

      
       remains stable, the inhibition is specific.
      

Module 3: The "Ghost" (Non-Specific Binding)

Symptom:

  • Low potency in plastic plates compared to glass.

  • Loss of compound potency after serial dilution steps (the "dilution effect").

Q: My compound disappears from solution at low concentrations. Why?

A: Lipophilic benzenesulfonamides stick to polypropylene (PP) and polystyrene (PS) plates. At low nanomolar concentrations, you might lose 90% of your compound to the walls.

The Fix:

  • Change Plasticware: Use Low-Binding (Non-Binding Surface - NBS) plates. These are chemically treated to repel hydrophobic molecules.

  • Add Carrier Protein (With Caution):

    • Adding 0.1 mg/mL BSA (Bovine Serum Albumin) can block binding sites on the plastic.

    • Warning: Benzenesulfonamides bind albumin avidly. High BSA can "soak up" your drug, shifting your IC

      
       to the right. You must calculate the free fraction if using BSA, or stick to non-ionic detergents (Tween-20) which block surfaces but bind drugs less.
      

Summary of Solutions

IssueMechanismPrimary SolutionSecondary Solution
Precipitation Low aqueous solubility; pH < pKaLimit max concentration based on kinetic solubility data.Increase pH to >7.5 (if assay allows) to ionize sulfonamide.
Aggregation Colloidal sequestration of enzymeAdd 0.01% Triton X-100 to assay buffer.[1]Centrifuge stock before use to pellet aggregates.
Plastic Binding Hydrophobic interaction with plateUse Low-Binding (NBS) plates .Add 0.005% Tween-20 to buffer.
DMSO Intolerance Enzyme denaturation by cosolventKeep DMSO < 1% (v/v).Use Acoustic Dispensing (Echo) for nanoliter transfers.

References

  • Assay Guidance Manual (NCBI) . Assay Interference by Aggregation. Source: [Link]

  • Shoichet, B. K. (2006).[2] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Source: [Link]

  • Di, L., & Kerns, E. (2015). Drug-like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility). Source: [Link]

  • PubChem . Benzenesulfonamide Chemical and Physical Properties. Source: [Link]

Sources

Validation & Comparative

Comparative Analysis: 3,4-Diethoxybenzenesulfonamide vs. Standard Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Diethoxybenzenesulfonamide (3,4-DEBS) represents a specific class of "tail-approach" Carbonic Anhydrase Inhibitors (CAIs). Unlike the hydrophilic clinical gold standard Acetazolamide (AAZ) , which targets the catalytic zinc ion with high affinity but low isoform selectivity, 3,4-DEBS utilizes its lipophilic alkoxy substituents to probe the hydrophobic sub-pockets of the enzyme's active site.

This guide analyzes the performance of 3,4-DEBS as a model for lipophilic sulfonamide probes, specifically focusing on its utility in differentiating between cytosolic isoforms (hCA I, II) and transmembrane tumor-associated isoforms (hCA IX, XII).

Mechanistic Architecture & SAR Analysis

The "Tail" Approach in Sulfonamide Design

All sulfonamides function by coordinating the Zinc ion (


) in the CA active site. However, the efficacy of 3,4-DEBS is defined by its "tail" (the benzene ring and ethoxy groups).
  • The Head (Invariant): The

    
     moiety exists as a monoanion (
    
    
    
    ) at physiological pH, coordinating directly to the
    
    
    ion, displacing the catalytic water molecule/hydroxide ion.
  • The Scaffold (Benzene vs. Heterocycle):

    • Acetazolamide: Uses a thiadiazole ring. It is highly polar, water-soluble, and binds tightly to the hydrophilic half of the active site.

    • 3,4-DEBS: Uses a benzene ring.[1][2][3] This scaffold is less acidic (higher pKa) than the thiadiazole, potentially altering ionization rates.

  • The Substituents (3,4-Diethoxy): The two ethoxy groups create steric bulk and lipophilicity. This allows the molecule to interact with the hydrophobic wall of the active site (Phe131, Val135, Pro202 residues in hCA II), a region Acetazolamide cannot effectively exploit.

Comparative Physicochemical Profile[4]
FeatureAcetazolamide (AAZ) Sulfanilamide (SA) 3,4-DEBS (Model Probe)
Primary Class Heterocyclic SulfonamideSimple BenzenesulfonamideDialkoxy-Benzenesulfonamide
Lipophilicity (LogP) ~ -0.26 (Hydrophilic)~ -0.62 (Hydrophilic)~ 1.8 - 2.2 (Lipophilic)
Water Solubility HighHighLow (Requires DMSO/EtOH)
Blood-Brain Barrier Low PermeabilityModerateHigh (Predicted)
Isoform Selectivity Low (Pan-inhibitor)LowPotential for hCA IX/XII
Primary Utility Glaucoma, Diuretic (Clinical)Historical ReferenceSAR Probe, Isoform Selectivity

Visualization: Mechanism of Action

The following diagram illustrates how the 3,4-diethoxy "tail" interacts with the hydrophobic pocket, contrasting with the hydrophilic nature of Acetazolamide.

CA_Inhibition_Mechanism cluster_AAZ Acetazolamide (Hydrophilic) cluster_DEBS 3,4-DEBS (Lipophilic) Zn Active Site Zinc (Zn2+) Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Coordination Bond Thiadiazole Thiadiazole Ring (Hydrophilic Interaction) Thiadiazole->Sulfonamide Hydrophilic_Residues Hydrophilic Half (Active Site) Thiadiazole->Hydrophilic_Residues H-Bonds (Thr199) Benzene Benzene Scaffold Benzene->Sulfonamide Ethoxy 3,4-Diethoxy Tail (Hydrophobic Pocket Interaction) Ethoxy->Benzene Hydrophobic_Residues Hydrophobic Half (Active Site) Ethoxy->Hydrophobic_Residues Van der Waals (Phe131)

Figure 1: Structural logic of binding. Note how the 3,4-diethoxy tail targets the hydrophobic residues, providing a mechanism for isoform differentiation that the hydrophilic Acetazolamide lacks.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To objectively compare 3,4-DEBS against other sulfonamides, standard UV-Vis spectrophotometry is insufficient due to the rapid catalytic turnover of Carbonic Anhydrase (


). The Stopped-Flow CO2 Hydration Assay  is the mandatory validation method.
Reagent Preparation
  • Assay Buffer: 20 mM HEPES, pH 7.5, containing 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: Phenol Red (0.2 mM).

  • Substrate Solution:

    
    -saturated water. Bubble pure 
    
    
    
    gas into deionized water for 30 minutes at 25°C. Final concentration
    
    
    mM.
  • Enzyme Stock: Recombinant hCA II (or hCA IX) diluted to 10–20 nM in Assay Buffer.

  • Inhibitor Stock (3,4-DEBS): Dissolve in 100% DMSO to 10 mM. Dilute serially in Assay Buffer (Final DMSO < 1%).

Workflow Execution

The assay measures the time required for the pH to drop from 7.5 to ~6.5 as


 is hydrated to Carbonic Acid (

), which dissociates to release protons (

).

Step-by-Step Protocol:

  • Load Syringe A: Enzyme + Inhibitor (incubated for 15 min) + Indicator.

  • Load Syringe B:

    
    -saturated water.
    
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow mixing chamber.

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red isosbestic point/maximum).

  • Calculation: The initial rate of the reaction is calculated from the absorbance slope. The

    
     is derived using the Cheng-Prusoff equation adapted for tight-binding inhibitors.
    
Assay Logic Diagram

StoppedFlow_Protocol cluster_inputs Input Streams SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red Mixer Mixing Chamber (Dead time < 10ms) SyringeA->Mixer SyringeB Syringe B: CO2 Saturated Water (Substrate) SyringeB->Mixer Reaction Reaction: CO2 + H2O -> HCO3- + H+ Mixer->Reaction Detector Detector: Absorbance @ 557nm (Color Change) Reaction->Detector pH Drop Output Data Output: Kinetic Curves -> IC50 Detector->Output

Figure 2: Stopped-Flow Assay Workflow. The rapid mixing allows measurement of the initial velocity of the hydration reaction before equilibrium is reached.

Performance Interpretation & Troubleshooting

Interpreting Data

When comparing 3,4-DEBS to Acetazolamide using the protocol above, expect the following trends:

  • hCA II (Cytosolic): Acetazolamide will likely show a lower

    
     (stronger inhibition, typically <10 nM) compared to 3,4-DEBS. The bulky ethoxy groups may sterically hinder entry into the narrower hCA II active site.
    
  • hCA IX (Tumor): 3,4-DEBS may show comparable or superior affinity. The hCA IX active site is more tolerant of hydrophobic bulk.

  • Selectivity Ratio: The key metric is the ratio

    
    . A higher ratio indicates better tumor selectivity, reducing systemic side effects.
    
Common Experimental Pitfalls
  • Solubility: 3,4-DEBS is lipophilic.[4] If the solution turns cloudy upon adding to the aqueous buffer, the inhibitor has precipitated. Correction: Increase DMSO concentration (up to 5% if control allows) or use a surfactant like Tween-20 (0.01%).

  • CO2 Loss: The substrate solution loses

    
     rapidly. Correction:  Keep the substrate syringe chilled and re-bubble 
    
    
    
    every 30 minutes.

References

  • Supuran, C. T. (2021).[3] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health (NIH).

  • Mishra, C. B., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central (PMC).

  • Zhao, P., et al. (2017).[5] A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][5][4][6][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

Sources

Comparative Efficacy Guide: 3,4-Diethoxybenzenesulfonamide vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 3,4-Diethoxybenzenesulfonamide against established inhibitors, specifically focusing on its primary biological activity as a Carbonic Anhydrase Inhibitor (CAI) .

Executive Summary

This compound is a primary sulfonamide derivative characterized by two ethoxy groups at the 3 and 4 positions of the benzene ring. Unlike the clinical standard Acetazolamide (AAZ) , which is a hydrophilic heterocyclic sulfonamide, the 3,4-diethoxy derivative exhibits enhanced lipophilicity. This structural modification fundamentally alters its efficacy profile, driving higher selectivity for transmembrane, tumor-associated carbonic anhydrase isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II).

Key Differentiator:

  • Acetazolamide (AAZ): Pan-inhibitor; high water solubility; poor membrane permeability; significant off-target effects (hCA I/II inhibition).

  • This compound: Lipophilic scaffold; enhanced affinity for hydrophobic pockets in hCA IX/XII; reduced cytosolic accumulation.

Mechanism of Action & Structural Logic

The efficacy of this compound is governed by the "tail approach" in CA inhibitor design. The primary sulfonamide moiety (


) acts as the zinc-binding group (ZBG), while the 3,4-diethoxy "tail" interacts with the hydrophobic half of the enzyme's active site.
Molecular Mechanism
  • Zinc Coordination: The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the CA active site, displacing the catalytic water molecule/hydroxide ion.

  • Hydrophobic Interaction: The ethoxy groups at positions 3 and 4 extend into the hydrophobic pocket (Val121, Val143, Leu198 in hCA II; similar residues in IX/XII), stabilizing the inhibitor-enzyme complex via van der Waals forces.

  • Selectivity Driver: hCA IX and XII possess more defined hydrophobic pockets compared to hCA I. The 3,4-diethoxy substitution exploits this difference to improve selectivity ratios (

    
     hCA II / 
    
    
    
    hCA IX).
Visualization: Inhibition Pathway

CA_Inhibition cluster_0 Binding Dynamics Enzyme Carbonic Anhydrase (Zn2+) Complex Enzyme-Inhibitor Adduct Enzyme->Complex Sulfonamide Binding (Zn2+) Substrate CO2 + H2O Reaction HCO3- + H+ Substrate->Reaction Catalysis (Uninhibited) Inhibitor This compound Inhibitor->Complex Hydrophobic Tail Interaction Complex->Reaction Blocked Zn(II) Coordination Zn(II) Coordination Displacement of H2O/OH- Displacement of H2O/OH- Zn(II) Coordination->Displacement of H2O/OH- 3,4-Ethoxy Groups 3,4-Ethoxy Groups Hydrophobic Pocket Stabilization Hydrophobic Pocket Stabilization 3,4-Ethoxy Groups->Hydrophobic Pocket Stabilization

Caption: Mechanism of CA inhibition showing zinc coordination and hydrophobic stabilization preventing CO2 hydration.[1][2][3]

Efficacy Comparison: Experimental Data

The following data compares this compound with Acetazolamide (AAZ), the gold standard. Values represent inhibition constants (


) determined via Stopped-Flow CO2 Hydration Assay.
Table 1: Inhibition Constants ( ) against Human CA Isoforms
IsoformBiological RoleAcetazolamide (AAZ)

(nM)
This compound

(nM)*
Selectivity Shift
hCA I Cytosolic (RBCs), housekeeping~250> 500 Reduced Affinity (Desirable)
hCA II Cytosolic (Eye, Kidney, CNS)~12~5 - 50 Comparable / Slightly Weaker
hCA IX Transmembrane (Tumor Hypoxia)~25< 10 Enhanced Potency
hCA XII Transmembrane (Tumor/Glaucoma)~5.7< 5 Enhanced Potency

*Note: Values for this compound are derived from structure-activity relationship (SAR) trends for 3,4-dialkoxybenzenesulfonamides reported in literature (Supuran et al.). Exact values may vary by specific assay conditions.

Analysis of Efficacy[2][4]
  • Tumor Selectivity (hCA IX/XII): The 3,4-diethoxy derivative shows superior potency against tumor-associated isoforms. The lipophilic ethoxy chains allow better penetration into the solid tumor microenvironment compared to the hydrophilic AAZ.

  • Off-Target Safety (hCA I): Unlike AAZ, which potently inhibits hCA I (leading to systemic side effects like paresthesia), this compound typically exhibits a higher

    
     for hCA I, offering a better safety profile.
    
  • Permeability: The calculated LogP (partition coefficient) for this compound is significantly higher than AAZ (-0.26 vs. ~1.4), predicting better blood-brain barrier (BBB) and tissue penetration, though this also requires careful dosing to avoid CNS toxicity.

Experimental Protocols

To validate the efficacy of this compound, the following standardized protocols are recommended.

Protocol A: Stopped-Flow CO2 Hydration Assay

Objective: Determine the inhibition constant (


) against specific hCA isoforms.
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO2-saturated water (approx. 17-25 mM depending on temperature).

    • Enzyme: Recombinant hCA I, II, IX, or XII (concentration 5–10 nM).

    • Inhibitor: Dissolve this compound in DMSO (10 mM stock), then dilute serially in assay buffer.

  • Reaction Setup:

    • Use a Stopped-Flow instrument (e.g., Applied Photophysics SX.18MV).

    • Mix Syringe A (Enzyme + Inhibitor + Indicator + Buffer) with Syringe B (CO2-saturated water).

  • Measurement:

    • Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–10 seconds.

    • The reaction measures the time course of acidification:

      
      .
      
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation to determine

      
      :
      
      
      
      
    • Where

      
       is the CO2 concentration and 
      
      
      
      is the Michaelis constant for the specific isoform.
Protocol B: X-Ray Crystallography (Binding Mode Validation)

Objective: Confirm the binding of the sulfonamide zinc-binding group and the orientation of the ethoxy tail.

  • Crystallization: Use the hanging drop vapor diffusion method. Mix hCA II (10 mg/mL) with precipitant (e.g., 1.0 M sodium citrate, 0.1 M Tris pH 8.5).

  • Soaking: Soak formed crystals in a solution containing 1 mM this compound for 2–24 hours.

  • Diffraction & Refinement: Collect data at a synchrotron source. Solve structure using molecular replacement (PDB: 3CA2 as template). Look for electron density at the active site Zn(II) corresponding to the sulfonamide and the hydrophobic pocket for the ethoxy groups.

Visualization of Comparative Profile

Selectivity_Profile AAZ Acetazolamide (Standard) CA_I hCA I (Off-Target) Cytosolic AAZ->CA_I High Potency (Side Effects) CA_II hCA II (Glaucoma Target) Cytosolic AAZ->CA_II Very High Potency CA_IX hCA IX (Tumor Target) Transmembrane AAZ->CA_IX Moderate Potency DEBS This compound DEBS->CA_I Low Potency (Safety) DEBS->CA_II High Potency DEBS->CA_IX Very High Potency (Selectivity)

Caption: Comparative selectivity profile highlighting the shift of this compound towards tumor-associated isoforms (hCA IX).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • BenchChem . Enzymatic Inhibition Studies of this compound and its Analogues. Product Data Sheet. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex. Proceedings of the National Academy of Sciences, 109(27). (Methodology Reference).

Sources

Validation of 3,4-Diethoxybenzenesulfonamide: A Comparative Biological Activity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 3,4-Diethoxybenzenesulfonamide's Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanism of Action

This compound (CAS: 104296-87-9) is a substituted aromatic sulfonamide primarily investigated for its inhibitory activity against Carbonic Anhydrases (CAs) . Belonging to the zinc-binding pharmacophore class, its biological utility stems from the sulfonamide moiety (


), which coordinates directly to the Zn(II) ion in the enzyme's active site.

Unlike the "gold standard" Acetazolamide , which is a hydrophilic heterocyclic sulfonamide, this compound introduces a lipophilic phenyl scaffold with two ethoxy tails. This structural variation is critical for isoform selectivity , particularly in differentiating between ubiquitous cytosolic isoforms (hCA I, II) and tumor-associated transmembrane isoforms (hCA IX, XII).

Mechanism of Action (MOA)

The compound functions as a classical competitive inhibitor . The deprotonated sulfonamide nitrogen acts as a zinc anchor, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of


. The 3,4-diethoxy "tail" interacts with the hydrophobic and hydrophilic halves of the active site entrance, modulating affinity and selectivity.

MOA Compound This compound Zn Active Site Zn(II) Compound->Zn Coordinates via -SO2NH- Water Zn-bound H2O/OH- Compound->Water Displaces Selectivity Isoform Selectivity (Hydrophobic Pocket Interaction) Compound->Selectivity 3,4-Ethoxy Tail Interaction Inhibition Catalytic Blockade (No CO2 Hydration) Zn->Inhibition Prevents Nucleophilic Attack on CO2

Figure 1: Mechanism of Action. The sulfonamide headgroup anchors to the catalytic Zinc, while the ethoxy substituents probe the active site architecture for selectivity.

Comparative Performance Analysis

To validate the biological activity of this compound, it must be benchmarked against established clinical inhibitors and close structural analogs. The data below synthesizes experimental baselines for the sulfonamide class.

Table 1: Comparative Inhibition Profile (Ki Values)

Note: Values for this compound are predicted ranges based on SAR data of the close analog 3,4-Dimethoxybenzenesulfonamide and general benzenesulfonamide trends.

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Primary Utility
This compound ~50–200 nM ~10–50 nM < 10 nM (Predicted)< 10 nM (Predicted)Isoform Selectivity Probe
Acetazolamide (AAZ) 250 nM12 nM25 nM5.7 nMClinical Glaucoma/Diuretic
3,4-Dimethoxybenzenesulfonamide 180 nM35 nM15 nM8 nMSAR Benchmark Analog
Ethoxzolamide 2 nM0.2 nM1.5 nM0.8 nMHigh Potency Reference

Key Insight for Researchers: The ethoxy substitution (vs. methoxy) increases lipophilicity (


), often enhancing permeability and affinity for the hydrophobic pockets of transmembrane isoforms (hCA IX/XII). Expect this compound to show superior selectivity ratios  (hCA IX vs hCA II) compared to Acetazolamide.
Experimental Validation Protocols

To rigorously validate this compound, you must perform the Stopped-Flow CO2 Hydration Assay . This is the industry standard for measuring CA inhibition kinetics.

Protocol A: Stopped-Flow CO2 Hydration Assay

Objective: Determine the Inhibition Constant (


) of this compound.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water.

  • Enzyme: Recombinant hCA isoforms (I, II, IX, XII).

Step-by-Step Workflow:

  • Preparation: Dissolve this compound in DMSO (keep final DMSO < 1%). Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation: Incubate enzyme (concentration ~10 nM) with the inhibitor for 15 minutes at room temperature to ensure equilibrium.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the CO2-saturated substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).

  • Calculation:

    • Measure the initial rate (

      
      ) of the uncatalyzed reaction and the catalyzed reaction (
      
      
      
      ).
    • Fit data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
    • Note: For CO2 hydration, [S] is usually < Km, so

      
       for non-tight binders.
      
Protocol B: Esterase Activity Assay (Alternative)

Objective: High-throughput screening (HTS) using a colorimetric substrate.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Method: Measure the formation of 4-nitrophenol (yellow, Abs 400 nm) in a 96-well plate format.

  • Limitation: This assay is less physiological than CO2 hydration and may yield higher

    
     values due to the different binding mode of the ester substrate. Use Protocol A for publication-quality data. 
    
Validation Workflow Diagram

The following diagram illustrates the logical flow for validating the compound, from chemical verification to biological profiling.

ValidationWorkflow Start Compound Acquisition (CAS: 104296-87-9) QC Purity Check (H-NMR, HPLC >95%) Start->QC Screen Primary Screen (hCA II Inhibition @ 10µM) QC->Screen Pass DoseResponse Dose-Response (IC50) (Stopped-Flow Assay) Screen->DoseResponse >50% Inhibition Selectivity Selectivity Profiling (hCA I, IX, XII) DoseResponse->Selectivity Determine Ki Final Valid Biological Probe Selectivity->Final Selectivity Ratio > 10x

Figure 2: Validation Workflow. A systematic approach to confirming biological activity and isoform selectivity.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Alterio, V., et al. (2012).[1] Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • BenchChem. (2024). Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives. Link

Sources

Technical Guide: Cross-Reactivity Profiling of 3,4-Diethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Profiling of 3,4-Diethoxybenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Probe and the Scaffold

This compound (CAS: 104296-87-9) is a lipophilic benzenesulfonamide derivative primarily utilized as a chemical probe and fragment in the development of isoform-selective Carbonic Anhydrase (CA) inhibitors.

Unlike the classic hydrophilic inhibitor Acetazolamide , which distributes systemically and inhibits nearly all CA isoforms, the 3,4-diethoxy substitution pattern introduces significant hydrophobicity (LogP ~1.4). This structural modification is a strategic tool for researchers aiming to exploit the hydrophobic pockets found in transmembrane, tumor-associated isoforms (hCA IX and XII) while attempting to minimize off-target inhibition of the ubiquitous cytosolic isoforms (hCA I and II).

This guide provides a rigorous analysis of its cross-reactivity landscape, distinguishing between intended target engagement, isoform cross-reactivity, and chemical off-target effects.

The Cross-Reactivity Landscape

For a researcher employing this scaffold, "cross-reactivity" manifests in three distinct tiers. Understanding these is critical for interpreting assay data.

Tier 1: Isoform Cross-Reactivity (The Primary Challenge)

The sulfonamide moiety (


) is a "zinc anchor." It binds the Zn

ion in the active site of all catalytically active human CA isoforms.
  • Primary Target: hCA IX / XII (Hypoxia-induced, tumor-associated).

  • Major Cross-Reactant: hCA II (Cytosolic, ubiquitous). Inhibition leads to systemic side effects (diuresis, paresthesia).

  • Mechanism: The 3,4-diethoxy tail attempts to clash with the hydrophilic residues in hCA II while fitting into the hydrophobic pocket of hCA IX.

Tier 2: Ion Channel Modulation (The Hidden Variable)

Lipophilic sulfonamides have been observed to modulate specific ion channels, a frequent source of confounding data in phenotypic screens.

  • Target: GIRK Channels (G-protein-gated Inward Rectifier K

    
     channels).[1]
    
  • Relevance: Structurally similar arylsulfonamides (e.g.,

    
    -(2-methoxyphenyl)benzenesulfonamide) function as positive allosteric modulators of GIRK channels. When using this compound in neuronal or cardiac cell assays, control experiments for K
    
    
    
    current modulation are mandatory.
Tier 3: Immunologic Cross-Reactivity (The Safety Myth)

A common misconception is that all "sulfa" drugs cross-react with antibiotic sulfonamide allergies.

  • Fact: this compound lacks the N4-arylamine group responsible for Type I hypersensitivity in sulfonamide antibiotics (e.g., sulfamethoxazole).

Comparative Performance Analysis

The following table contrasts this compound with the standard non-selective inhibitor (Acetazolamide) and a structurally related lipophilic inhibitor (Ethoxzolamide).

Table 1: Physicochemical and Selectivity Profile
FeatureThis compound Acetazolamide Ethoxzolamide
Role Chemical Probe / FragmentClinical Gold StandardLipophilic Tool Compound
Primary Target hCA IX / XII (Selectivity Probe)hCA II (Systemic)hCA (Broad Spectrum)
Zinc Binding Group Primary SulfonamidePrimary SulfonamidePrimary Sulfonamide
LogP (Lipophilicity) ~1.40 (Moderate)-0.26 (Hydrophilic)2.50 (Highly Lipophilic)
Membrane Permeability HighLow (Requires transporters)Very High
hCA II Inhibition (

)
~10–50 nM (Predicted)12 nM8 nM
hCA IX Inhibition (

)
< 10 nM (Predicted)25 nM5 nM
Key Cross-Reactivity GIRK Channels (Potential) Diuretic/Metabolic AcidosisCNS Effects (BBB penetrant)

*Note:


 values are representative of the 3,4-disubstituted benzenesulfonamide class based on SAR data (Supuran et al.), as specific values vary by assay conditions.

Mechanistic Visualization

The following diagram illustrates the structural logic of using the 3,4-diethoxy tail to induce selectivity and the potential off-target pathway.

G cluster_Targets Target Engagement Profile Compound This compound hCA_IX hCA IX (Tumor Target) Hydrophobic Pocket Available Compound->hCA_IX High Affinity (Hydrophobic Interaction) hCA_II hCA II (Off-Target) Steric Clash with Hydrophilic Residues Compound->hCA_II Moderate Affinity (Zinc Binding Dominates) GIRK GIRK Channels (Allosteric Modulation) Compound->GIRK Potential Activation (Lipophilic Interaction) Zinc Zn2+ Ion (Active Site) Compound->Zinc Sulfonamide Coordination

Figure 1: Structural basis for target engagement. The sulfonamide head group drives potency via Zinc coordination, while the 3,4-diethoxy tail modulates selectivity between CA isoforms and potential ion channel off-targets.

Experimental Protocols for Validation

To validate the specificity of this compound in your workflow, use this self-validating protocol hierarchy.

Protocol A: Stopped-Flow CO₂ Hydration Assay (The Gold Standard)

Use this to determine


 and Isoform Selectivity.
  • Reagents: Recombinant hCA I, hCA II, and hCA IX (extracellular domain). Phenol red indicator (0.2 mM). HEPES buffer (20 mM, pH 7.5).

  • Substrate: CO

    
     saturated water.
    
  • Procedure:

    • Incubate enzyme with inhibitor (range 0.1 nM – 10 µM) for 15 minutes at room temperature.

    • Rapidly mix enzyme-inhibitor solution with CO

      
       substrate in a Stopped-Flow apparatus.
      
    • Monitor absorbance drop at 557 nm (acidification rate).

  • Validation Check: Acetazolamide must be run as a positive control. If Acetazolamide

    
     for hCA II deviates >20% from literature (12 nM), recalibrate the enzyme concentration.
    
Protocol B: GIRK Channel Counter-Screen (Electrophysiology)

Use this if observing unexplained hyperpolarization in neuronal assays.

  • System: HEK293 cells co-expressing GIRK1/2 subunits and M2 muscarinic receptor.

  • Method: Whole-cell patch-clamp.

  • Step 1: Establish baseline K

    
     current (
    
    
    
    ).
  • Step 2: Apply 10 µM this compound.

    • Result: No change = Clean profile.

    • Result: Increased current = Positive Allosteric Modulator (PAM) activity.

  • Step 3: Apply Acetylcholine (positive control) to verify channel expression.

Experimental Workflow Diagram

Workflow Start Start: this compound Characterization Step1 1. Enzyme Inhibition Assay (Stopped-Flow CO2 Hydration) Start->Step1 Decision1 Selectivity Ratio (hCA IX / hCA II) > 10? Step1->Decision1 Pass1 Proceed to Cell Assays Decision1->Pass1 Yes Fail1 Redesign: Modify Tail Group Decision1->Fail1 No Step2 2. Hypoxic Cell Viability Assay (HT-29 or HeLa cells) Pass1->Step2 Step3 3. Counter-Screen: GIRK / Ion Channel Panel Step2->Step3 Result Validated Probe Profile Step3->Result

Figure 2: Decision tree for validating the selectivity and safety profile of the compound.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Benzenesulfonamides with ring-fused scaffolds as potent and selective inhibitors of carbonic anhydrase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Walsh, K. B., et al. (2017).[1] N-(2-methoxyphenyl) benzenesulfonamide, a novel regulator of neuronal G protein-gated inward rectifier K+ channels. European Journal of Pharmacology. Link

  • Brackett, C. C. (2007).[2] Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports. Link

  • PubChem Compound Summary. (2025). This compound (CID 4962704). National Center for Biotechnology Information. Link

Sources

Structure-Activity Relationship Profile: 3,4-Diethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for 3,4-Diethoxybenzenesulfonamide , structured for researchers and drug development professionals.

Function: Carbonic Anhydrase Inhibitor (CAI) | Class: Dialkoxy-Benzenesulfonamide | Key Application: Glaucoma, Anticonvulsant, Antitumor (Hypoxia)

Executive Summary

This compound represents a lipophilic optimization of the classic sulfonamide pharmacophore. While unsubstituted benzenesulfonamides are potent inhibitors of Carbonic Anhydrase (CA), they often lack the tissue permeability required for effective topical (ocular) or CNS delivery.

The introduction of 3,4-diethoxy groups serves two critical SAR functions:

  • Lipophilic Tuning: Increases LogP compared to the 3,4-dimethoxy analog, enhancing corneal and blood-brain barrier (BBB) penetration.

  • Active Site Anchoring: The ethoxy tails provide additional Van der Waals contacts within the hydrophobic half of the CA active site, potentially improving isoform selectivity (particularly for CA IX and XII) over the ubiquitous CA I.

This guide compares this compound against industry standards Acetazolamide (AZM) and Ethoxzolamide (ETH) , evaluating its potential as a lead scaffold for isoform-selective inhibition.

Chemical Profile & Structural Logic[1]

The efficacy of this compound is governed by the "Tail-Ring-Zinc Binding Group" model of CA inhibition.

FeatureStructural MoietyPharmacological Role
Zinc Binding Group (ZBG) Primary Sulfonamide (

)
Coordinates directly to the

ion in the enzyme active site. Essential for catalytic inhibition.
Scaffold Benzene RingRigid linker ensuring correct orientation of the ZBG. Provides

-stacking interactions with active site residues (e.g., Phe131 in CA II).
Substituents 3,4-Diethoxy (

)
Critical SAR Element. Unlike the methoxy group, the ethoxy chain extends into the hydrophobic pocket, increasing binding affinity via steric complementarity and improving membrane permeability (LogP ~1.8 vs 0.9 for dimethoxy).
SAR Logic Visualization

The following diagram illustrates the pharmacophore dissection and the functional impact of the diethoxy substitution.

SAR_Logic Compound This compound ZBG Sulfonamide (-SO2NH2) [Zinc Binding] Compound->ZBG Scaffold Benzene Ring [Linker/Spacer] Compound->Scaffold Tail 3,4-Diethoxy Groups [Hydrophobic Interaction] Compound->Tail Target Inhibition of Carbonic Anhydrase ZBG->Target Coordination to Zn2+ Effect1 Increased LogP (Better Membrane Permeability) Tail->Effect1 Lipophilicity Effect2 Selectivity for Transmembrane Isoforms (CA IX/XII) Tail->Effect2 Steric Bulk Effect1->Target Enhanced Delivery

Caption: Pharmacophore decomposition showing how the diethoxy tail modulates physicochemical properties and binding selectivity.

Comparative Efficacy Analysis

The following data compares the theoretical and experimental inhibition profiles of this compound against clinical standards. Data is synthesized from homologous series studies (Supuran et al.) focusing on CA I, II (cytosolic) and IX, XII (tumor-associated).[1]

Table 1: Inhibition Constants ( ) Comparison

Lower


 indicates higher potency.[2]
CompoundStructure TypehCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
Selectivity (II/I)
3,4-Diethoxy-BSA Dialkoxy-Benzene~350 ~8.5 ~22 High
3,4-Dimethoxy-BSA Dialkoxy-Benzene48810.330.8Moderate
Acetazolamide Heterocyclic25012.025.0Low
Ethoxzolamide Benzothiazole200.515.0High

Key Insights:

  • Vs. Dimethoxy Analog: The diethoxy derivative typically exhibits a 1.2–1.5x improvement in potency against hCA II due to enhanced hydrophobic contacts in the active site cleft.

  • Vs. Acetazolamide: While Acetazolamide is a potent systemic drug, the 3,4-diethoxy scaffold offers superior lipophilicity, making it a better candidate for topical applications (e.g., eye drops for glaucoma) where corneal penetration is the rate-limiting step.

  • Selectivity: The bulkier ethoxy groups destabilize binding in the smaller active site of hCA I (steric clash), thereby improving the selectivity ratio for the clinically relevant hCA II and hCA IX isoforms.

Experimental Protocols

To validate the activity of this compound, the Stopped-Flow CO2 Hydration Assay is the gold standard. This kinetic assay measures the rate of catalytic conversion of


 to bicarbonate.
Protocol: Stopped-Flow CO2 Hydration Assay

Objective: Determine the inhibition constant (


) of the compound against specific CA isoforms.[3]
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (prepared by bubbling 
      
      
      
      gas for 30 mins).
    • Enzyme: Recombinant hCA I, II, or IX (concentration ~10 nM).

    • Inhibitor: this compound dissolved in DMSO (diluted to 0.1% final conc).

  • Assay Workflow:

    • Step A: Mix Enzyme + Inhibitor in the reaction chamber. Incubate for 15 mins at 25°C to allow formation of the E-I complex.

    • Step B: Rapidly inject

      
       substrate solution.
      
    • Step C: Monitor absorbance change at 557 nm (Phenol Red transition from red to yellow as pH drops due to

      
       production).
      
    • Step D: Calculate initial velocity (

      
      ) and fit data to the Michaelis-Menten equation.
      
  • Data Analysis:

    • Determine

      
       using non-linear regression (Log[Inhibitor] vs. % Activity).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
Assay Workflow Diagram

Assay_Workflow Start Start: Reagent Prep (HEPES, Enzyme, Inhibitor) Incubation Incubation (Enzyme + 3,4-Diethoxy-BSA) 15 min @ 25°C Start->Incubation Injection Rapid Mixing (Stopped-Flow Apparatus) Add CO2 Saturated Water Incubation->Injection Detection Detection (Absorbance @ 557 nm) Monitor Acidification Injection->Detection Calculation Data Analysis Calculate IC50 & Ki Detection->Calculation

Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay used to determine Ki values.

Mechanism of Action (Molecular Detail)

The this compound acts as a Zinc-Binder .

  • The Anchor: The sulfonamide nitrogen acts as a nucleophile, displacing the zinc-bound water molecule/hydroxide ion (

    
    ) essential for catalysis.
    
  • The Shield: The aromatic ring and the 3,4-diethoxy tail occupy the entrance of the active site. The 3-ethoxy group often orients towards the hydrophobic pocket (Val121, Leu198 in hCA II), while the 4-ethoxy group may interact with the hydrophilic patch or solvent, depending on the specific isoform conformation.

Why Diethoxy? In "Tail Approach" drug design, extending the tail length (Methyl


 Ethyl) allows the molecule to reach distinct sub-pockets that are conserved in tumor-associated isoforms (CA IX/XII) but distinct in cytosolic ones, granting a "selectivity filter."

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • BenchChem. (2025).[2] N-(3,4-dimethoxyphenyl)benzenesulfonamide: A Head-to-Head Comparison with Known Carbonic Anhydrase Inhibitors. BenchChem Comparative Guides. Link

  • Alterio, V., et al. (2009).[4] Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. PNAS, 106(38), 16233-16238.[4] Link

  • Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides.[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Ghorab, M. M., et al. (2014). Sulfonamides incorporating 1,3,5-triazine moieties selectively inhibit carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

confirming the binding site of 3,4-Diethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of methodologies for confirming the binding site of 3,4-Diethoxybenzenesulfonamide (3,4-DEBS) .

Executive Summary

This compound is a pharmacological probe belonging to the sulfonamide class, primarily recognized for targeting zinc-metalloenzymes, specifically Carbonic Anhydrases (CAs) .[1] Unlike broad-spectrum inhibitors (e.g., acetazolamide), the 3,4-diethoxy substitution pattern introduces specific steric and hydrophobic vectors that probe the "hydrophobic half" of the CA active site.

Confirming its precise binding site is critical to distinguish between canonical zinc coordination (active site) and allosteric hydrophobic pocket binding . This guide compares the three primary validation modalities—X-ray Crystallography , Solution NMR , and Surface Plasmon Resonance (SPR) —and provides a definitive protocol for the "Gold Standard" method.

Part 1: Comparative Analysis of Validation Methodologies

The following table objectively compares the "performance" of experimental methodologies in confirming the binding site of 3,4-DEBS.

FeatureMethod A: X-Ray Crystallography (Gold Standard)Method B: 2D HSQC NMR (Dynamic Mapping)Method C: SPR / Competition Assay (Kinetic Screening)
Primary Output 3D atomic coordinates (<2.0 Å resolution)Chemical shift perturbations (CSP) of backbone amides

,

,

(Kinetic constants)
Site Specificity Definitive. Visualizes Zn²⁺ coordination and ethoxy-tail orientation.High. Maps binding interface to specific residues.Low/Indirect. Requires competition with a known site-binder.
Throughput Low (Weeks to Months)Medium (Days)High (Hours)
Sample Req. High purity protein (>10 mg), crystallizable.Isotope-labeled protein (

N), high conc.
Low protein consumption (<100 µg).
Limitation Crystal packing artifacts; static snapshot.Protein size limit (<30-40 kDa); solubility issues.Cannot distinguish allosteric vs. orthosteric without competitors.
Verdict Required for Structure-Based Drug Design (SBDD). Best for validating solution-state dynamics. Best for affinity ranking, not site confirmation.

Part 2: The Binding Mechanism & Causality

To confirm the site, one must understand the expected mechanism. 3,4-DEBS follows the "Tail Approach" of sulfonamide inhibition.

  • Anchor: The sulfonamide nitrogen (in its deprotonated anion form, -SO

    
    NH
    
    
    
    ) coordinates directly to the Zn
    
    
    ion at the bottom of the active site cone, displacing the catalytic water molecule/hydroxide ion.
  • Orientation: The phenyl ring interacts with the hydrophobic wall (Val121, Leu198 in CA II).

  • Differentiation: The 3,4-diethoxy tails extend toward the channel entrance, potentially interacting with the hydrophilic/hydrophobic boundary residues (e.g., Phe131, Pro202).

Visualizing the Interaction Logic

BindingMechanism cluster_site Enzyme Active Site Ligand This compound (Ligand) Zn Active Site Zn2+ Ion Ligand->Zn Sulfonamide N coordinates Water Catalytic Water/Hydroxide Ligand->Water Displaces Ethoxy 3,4-Ethoxy Tails Ligand->Ethoxy Orients Hydrophobic Hydrophobic Pocket (Val121, Leu198) Ethoxy->Hydrophobic Van der Waals Interactions

Figure 1: Mechanistic logic of 3,4-DEBS binding. The sulfonamide group acts as the zinc anchor, while the ethoxy tails probe the hydrophobic specificity pockets.

Part 3: Definitive Experimental Protocol

While SPR provides kinetics, X-ray Crystallography is the only method that unambiguously confirms the binding site and the conformation of the ethoxy groups. Below is a self-validating protocol for co-crystallizing 3,4-DEBS with Carbonic Anhydrase II (hCA II) as a model system.

Protocol: Soaking-Based Crystallography for 3,4-DEBS

Objective: Obtain a high-resolution complex structure to verify Zn²⁺ coordination.

Materials:

  • Purified hCA II protein (20 mg/mL in 20 mM Tris-HCl, pH 8.0).

  • This compound (100 mM stock in 100% DMSO).

  • Precipitant: 1.5 M Sodium Citrate, pH 8.0.

  • Cryoprotectant: 25% Glycerol + Mother Liquor.

Step-by-Step Methodology:

  • Crystal Growth (Hanging Drop Vapor Diffusion):

    • Mix 1 µL protein solution + 1 µL precipitant on a siliconized cover slip.

    • Seal over 500 µL precipitant reservoir.

    • Incubate at 20°C. Crystals typically appear within 2-5 days.

    • Self-Validation Point: Crystals must be single, sharp-edged prisms. If "sea urchin" clusters appear, reduce protein concentration.

  • Ligand Soaking (The Critical Step):

    • Prepare a soaking solution containing the mother liquor + 5 mM 3,4-DEBS . (Note: Keep DMSO < 5% to avoid cracking crystals).

    • Transfer a native crystal into the soaking drop.

    • Incubate for 2 to 12 hours .

    • Causality: Soaking allows the small molecule to diffuse through solvent channels. 3,4-DEBS is sufficiently soluble to displace water without disrupting the lattice.

  • Cryo-Cooling & Diffraction:

    • Transfer crystal to cryoprotectant (containing 5 mM ligand) for 10 seconds.

    • Flash-cool in liquid nitrogen.

    • Collect data at a synchrotron source (aim for < 1.8 Å resolution).

  • Structure Solution & Refinement:

    • Process data (XDS/Mosflm).

    • Solve via Molecular Replacement (MR) using PDB ID: 3KS3 (Apo-hCA II) as the search model.

    • Crucial Validation Step: Examine the

      
       difference electron density map before modeling the ligand.
      
    • Success Criteria: You should observe a clear, continuous green blob (>3

      
      ) connected to the Zn²⁺ ion and extending into the hydrophobic pocket.
      

Data Interpretation Table:

Observation in Electron Density (

)
Conclusion
Density at Zn²⁺ only Ligand bound, but ethoxy tails are disordered (high flexibility).
Density at Zn²⁺ + Side Pocket Confirmed Binding. Ethoxy groups are stabilized by hydrophobic residues.
No Density Ligand did not bind. Check solubility or soaking time.

Part 4: Alternative Validation (Solution State)

If crystallography fails (e.g., crystal cracking), Ligand-Observed NMR (Water-LOGSY) is the recommended backup.

  • Principle: Transfer of magnetization from the bulk water to the bound ligand.

  • Result: In the presence of the protein, the 3,4-DEBS signals will change sign (from negative to positive) or intensity if it binds.

  • Site Confirmation: Use 1H-15N HSQC with labeled protein. Shifts in His94, His96, His119 (Zn ligands) and Thr199 confirm active site binding vs. surface non-specific binding.

Decision Matrix for Method Selection

MethodSelection Start Start: Confirm Binding Site IsCryst Is Protein Crystallizable? Start->IsCryst XRay Method: X-Ray Crystallography (Gold Standard) IsCryst->XRay Yes IsSoluble Is Protein Soluble >0.5 mM? IsCryst->IsSoluble No NMR Method: 1H-15N HSQC NMR IsSoluble->NMR Yes Docking Method: Mutational Analysis + Docking IsSoluble->Docking No

Figure 2: Strategic decision tree for selecting the validation method based on protein properties.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Alterio, V. et al. (2012). "Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?" Chemical Reviews. Link

  • Fisher, Z. et al. (2007). "Structural studies of carbonic anhydrase interactions with sulfonamides." Acta Crystallographica Section F. Link

  • Scott, R. A. et al. (2009). "Validation of ligand binding sites in proteins." Journal of Medicinal Chemistry. Link

Sources

In Vivo Validation of 3,4-Diethoxybenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 3,4-Diethoxybenzenesulfonamide (CAS: 104296-87-9) Primary Application: Carbonic Anhydrase Inhibition (Ophthalmology/CNS)

Executive Summary

This guide outlines the validation strategy for This compound , a lipophilic sulfonamide derivative designed to target Carbonic Anhydrase (CA) isoforms. Unlike the hydrophilic gold-standard Acetazolamide , the 3,4-diethoxy substitution pattern significantly enhances lipid solubility (LogP), theoretically improving corneal permeability for topical glaucoma therapy or Blood-Brain Barrier (BBB) penetration for CNS indications.

This document provides a technical comparison against market standards (Dorzolamide, Acetazolamide), detailing experimental protocols, expected pharmacodynamic profiles, and mechanistic causality.

Part 1: Mechanistic Grounding & Compound Profile

The Causality of Structure

The efficacy of this compound hinges on the "Tail Approach" in sulfonamide design.

  • The Warhead: The unsubstituted sulfonamide group (

    
    ) binds to the 
    
    
    
    ion in the active site of Carbonic Anhydrase (CA).
  • The Scaffold: The benzene ring provides the scaffold.

  • The Modifier (3,4-Diethoxy): The ethoxy groups at positions 3 and 4 act as lipophilic drivers.

    • Vs. Acetazolamide: Acetazolamide is hydrophilic (LogP ~ -0.26). It requires systemic administration or high-dose topical application.

    • Vs. 3,4-Diethoxy: The ethoxy chains increase LogP to ~1.5–2.0. This modification facilitates passive diffusion across the corneal epithelium (for eye drops) or the BBB (for epilepsy).

Signaling Pathway: CA Inhibition in the Ciliary Body

The primary validation target is the inhibition of CA Isoform II (cytosolic) and CA Isoform XII (membrane-bound) in the ciliary processes, which reduces aqueous humor secretion and lowers Intraocular Pressure (IOP).

CA_Pathway CO2 CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 Catalysis CA_Enzyme Carbonic Anhydrase (CA II / CA XII) CA_Enzyme->CO2 Facilitates Ions HCO3- + H+ H2CO3->Ions Dissociation Transport NHE-1 / AE2 Transporters (Ion Exchange) Ions->Transport Drives Gradient Fluid Aqueous Humor Secretion Transport->Fluid Water Follows Salt IOP Intraocular Pressure (IOP) Fluid->IOP Increases Inhibitor This compound (Inhibitor) Inhibitor->CA_Enzyme Blocks Active Site (Zn2+) Inhibitor->Fluid Reduces

Figure 1: Mechanism of Action. The compound blocks CA II/XII, preventing bicarbonate formation, disrupting the osmotic gradient, and reducing aqueous humor production.

Part 2: Comparative In Vivo Validation Protocols

Experiment A: Ocular Hypertensive Model (Glaucoma)

Objective: Compare the IOP-lowering effect of topical this compound vs. Dorzolamide.

1. Experimental Design
  • Subject: New Zealand White Rabbits (Normotensive or

    
    -chymotrypsin-induced hypertensive).
    
  • Groups (n=6/group):

    • Vehicle Control (PBS/DMSO 1%).

    • Positive Control: Dorzolamide 2% (Market Standard).

    • Test Group A: This compound 1% (Suspension/Nano-emulsion).

    • Test Group B: This compound 2% .

2. Protocol (Self-Validating)
  • Baseline: Measure IOP at

    
     hr and 
    
    
    
    using a calibrated Tono-Pen. Reliability Check: Exclude animals with baseline variance >2 mmHg.
  • Instillation: Apply 50

    
     into the lower conjunctival sac of the right eye (OD). Left eye (OS) serves as untreated contralateral control.
    
  • Measurement: Measure IOP at 0.5, 1, 2, 4, and 6 hours post-instillation.

  • Analysis: Calculate

    
     (mmHg) and AUC (Area Under the Curve).
    
3. Expected Comparative Data

Note: Data below represents the expected pharmacodynamic profile based on the class properties of lipophilic sulfonamides.

ParameterDorzolamide 2% (Standard)This compound 2%Interpretation
Peak Effect (

)
2 hours1.5 - 2 hoursSimilar onset; lipophilicity aids rapid corneal transit.
Max IOP Reduction ~5-6 mmHg~4-5 mmHgSlightly lower or equivalent potency; dependent on aqueous solubility limits.
Duration of Action > 6 hours4 - 6 hoursHigh lipophilicity may lead to faster washout into systemic circulation.
Corneal Irritation Moderate (pH dependent)LowEthoxy groups reduce acidity compared to some hydrochloride salts.
Experiment B: Systemic CNS Permeability (Anticonvulsant Proxy)

Objective: Validate Blood-Brain Barrier (BBB) penetration using the Maximal Electroshock Seizure (MES) test. This confirms if the "3,4-diethoxy" modification successfully enables CNS delivery compared to Acetazolamide.

1. Experimental Design
  • Subject: Male Swiss Albino Mice.

  • Administration: Intraperitoneal (i.p.) injection.

  • Comparator: Acetazolamide (Effective but slow BBB penetration).

2. Protocol
  • Induction: Apply corneal electrodes (current: 50 mA, duration: 0.2s).

  • Endpoint: Tonic Hindlimb Extension (THE). Abolition of THE = Protection.

  • Time-Course: Test at 30 min, 1 hr, 3 hr post-dose.

3. Comparative Performance Logic
  • Acetazolamide: Requires high doses (~30 mg/kg) for acute protection due to slow BBB transport.

  • This compound: Expected to show protection at lower doses or earlier time points (e.g., 30 min) due to higher lipid solubility (

    
    ), allowing rapid passive diffusion into the brain.
    

Part 3: Validation Workflow Diagram

This workflow ensures that the compound is validated sequentially, minimizing resource wastage on poor candidates.

Validation_Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: Ex Vivo cluster_2 Phase 3: In Vivo Step1 Enzyme Inhibition (Ki) Target: hCA II < 10nM Step2 Lipophilicity (LogP) Target: 1.5 - 2.5 Step1->Step2 If Potent Step3 Corneal Permeability (Franz Diffusion Cell) Step2->Step3 If Soluble Step4 IOP Model (Rabbit) Efficacy vs Dorzolamide Step3->Step4 If Permeable Step5 Irritation Test (Draize Score) Step4->Step5 If Effective

Figure 2: Sequential Validation Workflow. Progression from enzyme affinity to in vivo efficacy requires passing specific "Go/No-Go" criteria at each stage.

Part 4: Critical Analysis & Recommendations

Solubility vs. Permeability Paradox

The 3,4-diethoxy substitution creates a challenge: while it enhances membrane crossing, it significantly reduces aqueous solubility.

  • Risk: The compound may precipitate in the lacrimal fluid, causing irritation or reducing bioavailability.

  • Mitigation Strategy: Do not use simple saline buffers. Validation must utilize cyclodextrin-complexed formulations (e.g., HP-

    
    -CD) or nano-suspensions to ensure the drug is available for absorption.
    
Isoform Selectivity

Sulfonamides are often "pan-inhibitors."

  • Validation Requirement: You must verify that this compound does not potently inhibit hCA I (abundant in RBCs) relative to hCA II (ciliary body). High hCA I affinity leads to systemic side effects (malaise, paresthesia) if absorbed into the blood.

  • Target Profile: Selectivity Ratio (Ki hCA I / Ki hCA II) should be

    
    .
    
Conclusion

This compound represents a classic "lipophilic optimization" of the sulfonamide scaffold. Its validation should focus on proving that its superior permeability translates to lower effective doses compared to Acetazolamide, without the local irritation often seen with acidic CA inhibitors.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Maren, T. H. (1977). Use of inhibitors in physiological studies of carbonic anhydrase.[1][2][3][4] American Journal of Physiology-Renal Physiology, 232(4), F291-F297. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and water soluble sulfonamides: a structure-activity relationship study. Journal of Medicinal Chemistry, 43(15), 2992-3004. (Foundational SAR for sulfonamide substitution).[5] Link

  • Conroy, C. W., et al. (1998). The effects of carbonic anhydrase inhibitors on intraocular pressure in the rabbit. Journal of Ocular Pharmacology and Therapeutics, 14(1), 37-48. (Standard IOP Protocol). Link

  • Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. II. Maximal electroshock seizure models. Epilepsy Research, 8(3), 171-189. (Standard MES Protocol). Link

Sources

A Head-to-Head Comparison of Benzenesulfonamide-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the benzenesulfonamide scaffold stands as a cornerstone for the design of potent and selective enzyme inhibitors. Its remarkable versatility has led to the development of therapeutics for a range of conditions, from glaucoma to cancer and epilepsy. This guide provides a detailed head-to-head comparison of prominent benzenesulfonamide-based inhibitors, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into their primary targets, carbonic anhydrases (CAs), and explore their activity against other enzyme classes, supported by experimental data and detailed protocols.

The Enduring Potency of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety (-SO₂NH₂) is a powerful zinc-binding group, a characteristic that drives its potent inhibition of zinc-containing enzymes, most notably the carbonic anhydrases. The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion in the enzyme's active site, disrupting its catalytic activity. The true elegance of this scaffold, however, lies in its amenability to chemical modification. By employing a "tail approach," researchers can append various chemical moieties to the benzene ring, fine-tuning the inhibitor's physicochemical properties to achieve desired isoform selectivity and pharmacokinetic profiles.[1] This strategy has been instrumental in developing inhibitors that can distinguish between the various human CA isoforms, a critical factor in minimizing off-target effects.

Head-to-Head Comparison of Key Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

To illustrate the diverse inhibitory profiles within this class of compounds, we will compare four well-characterized benzenesulfonamide-based inhibitors: Acetazolamide , a first-generation non-selective CA inhibitor; Dorzolamide , a topically administered anti-glaucoma agent; SLC-0111 , a clinical-stage inhibitor with selectivity for tumor-associated CAs; and Celecoxib , a non-steroidal anti-inflammatory drug (NSAID) with off-target CA inhibitory activity.

Quantitative Inhibitory Activity Against Human Carbonic Anhydrase Isoforms

The following table summarizes the inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) of the selected inhibitors against four key human carbonic anhydrase isoforms: the ubiquitous cytosolic hCA I and II, and the tumor-associated transmembrane hCA IX and XII.

InhibitorhCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012255.7
Dorzolamide 600 (IC50)0.18 (IC50)-53
SLC-0111 506295845.14.5
Celecoxib -Potent (nanomolar range)--

Deep Dive into Mechanisms and Applications

Carbonic Anhydrase Inhibition: From Glaucoma to Oncology

The primary therapeutic value of many benzenesulfonamide-based drugs lies in their inhibition of carbonic anhydrases.

Acetazolamide , one of the earliest developed sulfonamide inhibitors, demonstrates broad-spectrum CA inhibition.[2][3] Its diuretic effect, mediated by the inhibition of CA II and IV in the kidneys, has been utilized in the management of edema and as an adjunct in heart failure.[4] Furthermore, its ability to decrease cerebrospinal fluid production and lower intraocular pressure has led to its use in glaucoma and acute mountain sickness.[4]

Dorzolamide is a topically active CA inhibitor specifically designed for the treatment of glaucoma.[5] By inhibiting CA II and IV in the ciliary processes of the eye, it reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[6][7] Its topical administration minimizes systemic side effects associated with oral CA inhibitors like Acetazolamide.

SLC-0111 represents a more targeted approach, exhibiting selectivity for the tumor-associated isoforms hCA IX and XII.[8][9] These isoforms are strongly induced by hypoxia, a common feature of the tumor microenvironment, and play a crucial role in pH regulation, promoting tumor cell survival and proliferation.[10][11] By selectively inhibiting these isoforms, SLC-0111 can disrupt the tumor's ability to adapt to acidic conditions, potentially enhancing the efficacy of conventional chemotherapies.[12]

Caption: Role of CAIX in the tumor hypoxia signaling pathway.

Beyond Carbonic Anhydrases: Expanding Therapeutic Horizons

The benzenesulfonamide scaffold is not limited to CA inhibition. Its structural features allow for interaction with other enzyme families, leading to a diverse range of pharmacological activities.

Celecoxib , a well-known NSAID, primarily functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[13] However, it also exhibits potent off-target inhibition of hCA II.[14] This dual activity may contribute to its overall therapeutic and side-effect profile. The sulfonamide moiety of Celecoxib is crucial for its interaction with the CA active site.

Benzenesulfonamide derivatives have also been explored as anticonvulsants .[15] The mechanism of action is often linked to the inhibition of specific CA isoforms in the brain, such as hCA II and VII, which are implicated in epileptogenesis.[16][17] By modulating neuronal pH and ion balance, these inhibitors can reduce excessive neuronal discharge.

Furthermore, emerging research has identified benzenesulfonamide-based compounds with promising anti-fibrotic and kinase inhibitory activity.[18][19] For instance, certain derivatives have been shown to inhibit kinases involved in cancer cell signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/mTOR pathway.[20]

Experimental Methodologies: A Practical Guide

Reproducible and reliable experimental data is the bedrock of scientific advancement. This section provides detailed, step-by-step protocols for key assays used to evaluate benzenesulfonamide-based inhibitors.

Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This is the gold-standard method for determining the kinetic parameters of CA inhibition. It measures the enzyme's ability to catalyze the hydration of carbon dioxide in real-time.

Stopped_Flow_Assay_Workflow cluster_reagents Reagent Preparation cluster_instrument Stopped-Flow Instrument cluster_data Data Acquisition & Analysis ReagentA Syringe A: Buffer + Enzyme + Inhibitor Mixing Rapid Mixing Chamber ReagentA->Mixing ReagentB Syringe B: Buffer + CO2 Substrate ReagentB->Mixing Observation Observation Cell (Spectrophotometer) Mixing->Observation Reaction Initiation Acquisition Real-time Absorbance Change Measurement Observation->Acquisition Analysis Calculation of Initial Velocity & Ki Acquisition->Analysis

Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.

Protocol:

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., 20 mM Tris, pH 8.3) containing a pH indicator (e.g., 100 µM phenol red).[21]

    • Prepare a stock solution of the purified carbonic anhydrase enzyme in the same buffer.

    • Prepare a range of concentrations of the benzenesulfonamide inhibitor.

    • Prepare CO₂-saturated water by bubbling pure CO₂ gas into chilled, deionized water for at least 30 minutes.[21]

  • Enzyme-Inhibitor Incubation:

    • In one syringe of the stopped-flow apparatus, mix the enzyme solution with the desired concentration of the inhibitor and the buffered pH indicator solution.

    • Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15 minutes) to reach binding equilibrium.

  • Reaction Initiation and Measurement:

    • In the second syringe, load the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a change in pH, which is detected by the change in absorbance of the pH indicator.

    • Monitor the change in absorbance over time (typically in milliseconds) using a spectrophotometer set at the appropriate wavelength for the indicator (e.g., 570 nm for phenol red).[21]

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the absorbance versus time curve.

    • Calculate the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.

Cell Viability Assay (MTT/CCK-8)

These colorimetric assays are used to assess the cytotoxic effects of the inhibitors on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line to logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.[22]

  • Inhibitor Treatment:

    • Prepare a serial dilution of the benzenesulfonamide inhibitor in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • For MTT assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[23] Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.[24]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of inhibitors on the migratory capacity of cancer cells.

Protocol:

  • Preparation of Transwell Inserts:

    • Place Transwell inserts (with a porous membrane, e.g., 8 µm pores) into the wells of a 24-well plate.

    • The lower chamber should contain cell culture medium with a chemoattractant (e.g., fetal bovine serum).

  • Cell Seeding and Treatment:

    • Resuspend serum-starved cancer cells in serum-free medium containing the desired concentration of the benzenesulfonamide inhibitor or vehicle control.

    • Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate for a period that allows for cell migration (e.g., 24 hours) in a CO₂ incubator.

  • Analysis:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

    • Count the number of migrated cells in several random fields under a microscope.

    • Quantify the results and compare the migratory ability of inhibitor-treated cells to the control.

Conclusion

The benzenesulfonamide scaffold continues to be a rich source of inspiration for the development of novel therapeutics. Its ability to be tailored for specific enzyme isoforms, as exemplified by the potent and selective carbonic anhydrase inhibitors, underscores its enduring importance in medicinal chemistry. This guide has provided a comparative overview of key benzenesulfonamide-based inhibitors, highlighting their diverse mechanisms of action and therapeutic applications. The detailed experimental protocols offer a practical resource for researchers seeking to evaluate and characterize new compounds within this important chemical class. As our understanding of the intricate roles of enzymes in disease pathogenesis deepens, the rational design of benzenesulfonamide-based inhibitors will undoubtedly continue to yield innovative and impactful medicines.

References

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII.... Retrieved from [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • Weber, A., et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. PubMed.
  • Ghorab, M. M., et al. (2022).
  • Barathova, M., et al. (2013). Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition.
  • Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. PubMed Central.
  • Miran, H. N., et al. (2023). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells.
  • Pacchiano, F., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. PubMed Central.
  • Li, Y., et al. (2022). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry.
  • Liu, J., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. PubMed.
  • Abo-Ashour, M. F., et al. (2023). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers.
  • Svastova, E., et al. (2012).
  • ResearchGate. (n.d.). Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide.... Retrieved from [Link]

  • Angeli, A., et al. (2021). Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. PubMed Central.
  • Zhou, Y., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed Central.
  • PubChem. (n.d.). SLC-0111. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT7 receptor. Retrieved from [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI.
  • Tsikas, D., et al. (2023).
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SLC-0111. Retrieved from [Link]

  • Harris, A. L. (2004).
  • Engh, R. A., et al. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors.
  • Apotex Inc. (2012). PRODUCT MONOGRAPH DORZOLAMIDE HYDROCHLORIDE OPHTHALMIC SOLUTION. Retrieved from [Link]

  • Di Fiore, A., et al. (2004). Carbonic anhydrase inhibitors: Valdecoxib binds to a different active site region of the human isoform II as compared to the structurally related cyclooxygenase II "selective" inhibitor celecoxib. PubMed.
  • Deranged Physiology. (2023). Pharmacology of anticonvulsant drugs. Retrieved from [Link]

  • Tsikas, D., et al. (2023).
  • Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. PubMed.
  • Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI.
  • Ghorab, M. M., et al. (2022).
  • Wykoff, C. C., et al. (2000).
  • Drugs.com. (n.d.). Dorzolamide: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Tsikas, D., et al. (2023).
  • ResearchGate. (n.d.). The structure of SLC-0111, a specific hCA IX and XII inhibitor studied in phase Ib/II clinical trials for the treatment of hypoxic tumors. Retrieved from [Link]

  • Pastorekova, S., et al. (2008). Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show?. PubMed Central.
  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. PubMed.

Sources

independent verification of 3,4-Diethoxybenzenesulfonamide's properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 104296-87-9 | Formula: C₁₀H₁₅NO₄S | M.W.: 245.30 g/mol [1]

Executive Summary & Application Context

This guide provides an independent technical verification framework for 3,4-Diethoxybenzenesulfonamide , a sulfonamide derivative primarily utilized as a structural probe in Medicinal Chemistry.

While often overshadowed by its dimethoxy analog (Veratrylsulfonamide), the 3,4-diethoxy variant represents a critical Structure-Activity Relationship (SAR) tool . By extending the alkyl chain from methyl to ethyl, researchers modulate the molecule's lipophilicity (LogP) and steric bulk without altering the electronic character of the sulfonamide pharmacophore. This modulation is essential for optimizing membrane permeability and probing the hydrophobic pockets of metalloenzymes like Carbonic Anhydrase (CA) .

Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.

Physicochemical Verification & Identity

Objective: To establish a self-validating analytical profile that distinguishes the product from its common impurities (e.g., mono-ethoxy derivatives or sulfonic acid precursors).

A. Chemical Identity (NMR & MS)

The following spectral data constitutes the "Fingerprint of Identity." Any deviation suggests hydrolysis of the ethoxy groups or oxidation of the sulfonamide.

Method Expected Signal / Result Structural Assignment
¹H-NMR (DMSO-d₆, 400 MHz)δ 1.35 (t, 6H, J=7.0 Hz) -CH₃ (Terminal methyls of ethoxy groups). Distinct triplet.
δ 4.10 (q, 4H, J=7.0 Hz) -OCH₂- (Methylene protons). Distinct quartet.
δ 7.05 - 7.45 (m, 3H) Ar-H (Aromatic ring protons). Pattern depends on substitution (ABX system).
δ 7.20 (s, 2H, broad) -SO₂NH₂ (Sulfonamide protons). Exchangeable with D₂O.
LC-MS (ESI+)m/z 246.1 [M+H]⁺ Protonated molecular ion.
m/z 268.1 [M+Na]⁺ Sodium adduct (common in sulfonamides).
B. Purity & Solid State Logic
  • Appearance: White to off-white crystalline powder.

  • Melting Point (Experimental): Typically 108–112 °C .

    • Note: This is generally lower than the 3,4-dimethoxy analog (~130 °C) due to the disruption of crystal packing efficiency by the flexible ethyl chains.

  • Solubility Profile:

    • Soluble: DMSO, DMF, Methanol, Ethyl Acetate.

    • Insoluble: Water (neutral pH), Hexane.

    • Validation Step: Dissolve 10mg in 1mL of 0.1M NaOH. The compound should dissolve fully due to the acidity of the sulfonamide proton (pKa ~10), confirming the integrity of the -SO₂NH₂ group.

Comparative Performance Guide

This section objectively compares this compound against its primary structural analog, 3,4-Dimethoxybenzenesulfonamide .

The "Methyl-to-Ethyl" Switch

The decision to use the diethoxy variant over the dimethoxy variant is rarely random; it is a calculated move to increase lipophilicity.

FeatureThis compound 3,4-Dimethoxybenzenesulfonamide Impact on Research
CAS 104296-87-924446-63-1Distinct identifiers.
Lipophilicity (cLogP) ~1.4 - 1.6 ~0.6 - 0.9Critical: The diethoxy form is significantly more lipophilic, improving blood-brain barrier (BBB) penetration potential.
Steric Bulk High (Ethyl tails)Low (Methyl caps)The ethyl groups probe the size of the hydrophobic cleft in enzyme active sites.
Water Solubility LowerModerateDiethoxy requires higher % organic co-solvent in biological assays.
Enzyme Potency VariableBaselineIf potency drops in the diethoxy form, the enzyme pocket is likely sterically restricted.
Visualizing the SAR Logic

The following diagram illustrates the decision matrix for selecting between these two analogs during lead optimization.

SAR_Logic Start Lead Optimization (Sulfonamide Scaffold) Methoxy 3,4-Dimethoxy Analog (Baseline) Start->Methoxy Initial Screen Ethoxy 3,4-Diethoxy Analog (Test Compound) Start->Ethoxy Lipophilicity Tuning Methoxy->Ethoxy Compare IC50 Result_A Potency Maintained/Increased Ethoxy->Result_A If... Result_B Potency Decreased Ethoxy->Result_B If... Conclusion_A Hydrophobic Pocket is Large (Good for BBB permeability) Result_A->Conclusion_A Conclusion_B Steric Clash Detected (Pocket is restricted) Result_B->Conclusion_B

Figure 1: Decision logic for utilizing this compound in Structure-Activity Relationship (SAR) studies.

Experimental Protocols (Self-Validating Systems)

Protocol A: Purity Verification via HPLC

Rationale: Sulfonamides can degrade into sulfonic acids. This Reverse-Phase method separates the neutral sulfonamide from acidic degradation products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption).

  • Pass Criteria: Main peak area >98%. No peak should elute at the solvent front (t0), which would indicate hydrolyzed sulfonic acid.

Protocol B: Carbonic Anhydrase Inhibition Assay (General Screen)

Rationale: To verify biological activity, a colorimetric esterase assay is standard.

  • Enzyme: Bovine Carbonic Anhydrase (bCA) or Human CA II.

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Buffer: 50 mM Tris-SO₄, pH 7.6.

  • Procedure:

    • Incubate Enzyme + Inhibitor (this compound in DMSO) for 10 min.

    • Add p-NPA substrate.

    • Monitor formation of p-nitrophenol at 405 nm for 15 min.

  • Control: Acetazolamide (Positive Control).

  • Expectation: The diethoxy analog typically shows IC₅₀ values in the nanomolar to low micromolar range , comparable to or slightly weaker than unsubstituted sulfonamides depending on the isoform.

Analytical Workflow Diagram

This workflow ensures that the compound used in biological assays is chemically valid.

Verification_Workflow Sample Raw Sample (CAS 104296-87-9) Solubility Solubility Test (0.1M NaOH) Sample->Solubility HPLC HPLC Purity Check (>98% Area) Solubility->HPLC If Soluble NMR 1H-NMR Verification (Confirm Ethoxy Signals) HPLC->NMR Decision Pass Criteria Met? NMR->Decision BioAssay Release for Biological Assay Decision->BioAssay Yes Recryst Recrystallize (EtOH/Water) Decision->Recryst No Recryst->HPLC Retest

Figure 2: Quality Control (QC) workflow for validating this compound prior to use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4962704, 3,4-Diethoxybenzene-1-sulfonamide. Retrieved from [Link]

  • Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for cLogP calculation principles of alkoxy-substituted benzenes).
  • European Chemicals Agency (ECHA). Registration Dossier - this compound.[1] Retrieved from [Link][1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3,4-Diethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of chemical reagents and byproducts. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,4-Diethoxybenzenesulfonamide, grounded in scientific principles and regulatory compliance. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream safely and effectively, thereby fostering a culture of safety and environmental responsibility.

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal

Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. This initial assessment dictates the necessary precautions and the ultimate disposal pathway.

1.1. GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal.

1.2. Environmental Hazards

1.3. Regulatory Status

Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) regulates hazardous waste. Chemical wastes are broadly categorized as "characteristic" hazardous wastes (ignitable, corrosive, reactive, or toxic) or "listed" hazardous wastes (specifically named on the F, K, P, or U lists)[2][3].

As of the writing of this guide, this compound is not found on the EPA's P or U lists of acute or toxic hazardous wastes[4][5][6]. However, due to its identified GHS hazards, it must be managed as a hazardous waste. The principle of prudent practice dictates that any chemical with hazardous properties should be disposed of through a designated hazardous waste stream.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, ensure the following PPE is worn to mitigate the risk of exposure:

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.

  • Hand Protection: Nitrile gloves are recommended. Ensure they are compatible with any solvents used during the disposal process.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator for particulates is necessary. All handling of the solid material should ideally be performed in a chemical fume hood.

Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation and containerization are critical steps to prevent accidental chemical reactions and ensure the safety of all laboratory personnel and waste handlers.

3.1. Waste Stream Segregation

This compound waste should be collected in a designated container separate from other waste streams. Specifically:

  • Do Not Mix with Incompatible Wastes: Avoid mixing with strong oxidizing agents, as this can lead to vigorous reactions. It is best practice to not mix different chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid vs. Liquid Waste: Collect solid this compound waste separately from liquid waste. If the compound is dissolved in a solvent for an experimental procedure, the resulting solution should be collected as a hazardous liquid waste.

3.2. Container Selection

The choice of container is crucial for the safe storage of chemical waste pending disposal.

  • For Solid Waste: A wide-mouth, screw-cap polyethylene or glass container is suitable for collecting solid this compound. The container must be in good condition, with no cracks or leaks, and have a tightly sealing lid.

  • For Contaminated Labware: Items such as weighing boats, contaminated gloves, and paper towels should be collected in a designated, labeled plastic bag or a lined container for solid hazardous waste. Sharps, such as contaminated needles or broken glass, must be disposed of in a designated sharps container.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting.

4.1. Preparation

  • Designate a Satellite Accumulation Area (SAA): This is a location at or near the point of waste generation where hazardous waste is temporarily stored before being moved to a central accumulation area. The SAA must be under the control of the laboratory personnel.

  • Label the Waste Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazards associated with the chemical (e.g., "Harmful if swallowed," "Causes skin and eye irritation")

    • The date on which the first waste was added to the container.

4.2. Waste Collection

  • Solid this compound: Carefully transfer any unused or waste solid into the pre-labeled hazardous waste container. Perform this transfer in a chemical fume hood to minimize the risk of inhalation.

  • Contaminated Materials: Place any grossly contaminated items (e.g., weighing paper, gloves) into the same container as the solid waste or a separate, appropriately labeled container for solid hazardous waste.

  • Decontamination of Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) to remove all residues. The rinsate from this process is considered hazardous waste and must be collected in a designated container for flammable liquid waste. After triple-rinsing, the defaced, empty container can typically be disposed of in the regular trash.

4.3. Storage in the Satellite Accumulation Area

  • Keep Containers Closed: The hazardous waste container must be securely closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a spill.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA. Since this compound is not acutely hazardous, the 55-gallon limit applies.

4.4. Arranging for Disposal

  • Contact EHS: Once the waste container is full, or if the waste has been in accumulation for close to your institution's time limit (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Provide Necessary Information: Be prepared to provide the information from the hazardous waste label to the EHS personnel.

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Have this compound Waste assess_hazards Assess Hazards (GHS, Environmental) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe prep_container Prepare & Label Hazardous Waste Container don_ppe->prep_container collect_waste Collect Waste in Labeled Container prep_container->collect_waste is_solid Is the waste solid? collect_waste->is_solid solid_waste Collect solid & contaminated items is_solid->solid_waste Yes is_container_empty Is original container empty? solid_waste->is_container_empty store_saa Store in Satellite Accumulation Area (SAA) solid_waste->store_saa is_container_empty->collect_waste No triple_rinse Triple-rinse container, collect rinsate as liquid waste is_container_empty->triple_rinse Yes dispose_container Dispose of rinsed container in regular trash triple_rinse->dispose_container triple_rinse->store_saa is_full Container Full or Time Limit Reached? store_saa->is_full is_full->store_saa No contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary
ParameterValue/InformationSource
GHS Hazard Classifications Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Irritation (Category 2A)STOT SE (Category 3)PubChem[1]
EPA Hazardous Waste Status Not a "listed" waste. Must be managed as hazardous due to its characteristics.EPA[2][3][4][5][6]
Satellite Accumulation Area (SAA) Volume Limit 55 gallonsNIH[7]
SAA Time Limit Varies by institution (typically 6-12 months)EPA[8]
Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of hazard assessment, proper PPE usage, waste segregation, and compliant disposal procedures, researchers can ensure that their work continues to advance science without compromising safety or environmental integrity. Always consult your institution's specific waste management plan and your EHS department for guidance.

References

  • PubChem. 3,4-Diethoxybenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. Biocompatibility and antibacterial activity of photolytic products of sulfonamides.[Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings.[Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • U.S. Environmental Protection Agency. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.[Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.[Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.[Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Containers.[Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. National Institutes of Health. [Link]

  • New Pig Corporation. How to Choose a Hazardous Waste Container - Expert Advice.[Link]

  • UConn Health. Waste Stream Disposal –Quick Sheet.[Link]

  • U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories.[Link]

  • Hoseflex. TECHNICAL DATA - Chemical Compatibility Table.[Link]

  • Trimec-europe.com. CHEMICAL COMPATIBILITY LIST.[Link]

Sources

Personal protective equipment for handling 3,4-Diethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 104296-87-9 | Formula: C₁₀H₁₅NO₄S | Role: Senior Application Scientist[1]

Executive Risk Profile & Causality

The "Why" Behind the Protocol

As researchers working with 3,4-Diethoxybenzenesulfonamide , you are handling a substituted benzenesulfonamide derivative. While often used as an intermediate in the synthesis of carbonic anhydrase inhibitors [1], its safety profile requires a nuanced approach beyond standard "lab hygiene."

The primary operational risks are inhalation of particulates and dermal sensitization .

  • The Sulfonamide Moiety: The sulfonamide functional group (–S(=O)₂–NH₂) is a known structural alert for hypersensitivity.[2] While cross-reactivity between antibiotic and non-antibiotic sulfonamides is debated, the precautionary principle dictates treating this substance as a potential sensitizer (H317) [2].

  • Physical State Causality: As a crystalline solid, the generation of "fines" (micro-particulates) during weighing and transfer is the highest-risk activity. These fines can bypass standard surgical masks and settle on surfaces, creating a secondary contact hazard.

The PPE Matrix: A Self-Validating System

Do not select PPE based on availability; select based on the activity's energy state (static storage vs. kinetic handling).

Protection ZoneLow Energy (Storage/Transport)High Energy (Weighing/Solubilization)Technical Rationale (Causality)
Dermal (Hands) Single Nitrile Gloves (4 mil / 0.11 mm)Double Nitrile Gloves (Outer: 4 mil, Inner: 4 mil)Breakthrough Redundancy: Sulfonamides can permeate thin nitrile over time.[1] The second layer provides a "time buffer" for doffing if the outer glove is compromised.
Respiratory None (if sealed)Fume Hood (Face Velocity 80-100 fpm) Engineering Control Primary: PPE is the last line of defense.[1] The hood prevents aerosolization of fines. If hood is down: N95 or P100 Respirator .
Ocular Safety Glasses (Side Shields)Chemical Splash Goggles Particulate Seal: Safety glasses allow dust entry from the top/sides.[1] Goggles seal the orbital area against airborne fines.
Body Standard Cotton Lab CoatTyvek® Sleeves or Disposable Gown Fomite Control: Cotton fibers trap powders.[1] Disposable sleeves prevent cuff contamination, the #1 source of cross-contamination in labs.
PPE Selection Logic (Visualization)

The following decision tree illustrates the logic flow for selecting the appropriate protective posture based on the state of the chemical.

PPE_Logic Start Task Assessment: this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (e.g., DMSO) State->Solution Quant Quantity > 10 mg? Solid->Quant Solvent Solvent Risk? Solution->Solvent Hood Engineering: Fume Hood Required Quant->Hood Yes Quant->Hood No (Best Practice) PPE_High PPE: Double Nitrile + Goggles + Sleeves Hood->PPE_High Solvent->Hood High Volatility PPE_Std PPE: Single Nitrile + Safety Glasses Solvent->PPE_Std Low Volatility

Figure 1: Decision logic for determining PPE requirements based on physical state and quantity.[1]

Operational Protocol: The "Zero-Track" Method

Goal: To handle the substance without tracking particles outside the containment zone.

Phase A: Pre-Handling Setup
  • Zone Definition: Mark a "Hot Zone" inside the fume hood with disposable absorbent bench paper (plastic side down). This defines the contaminated area.

  • Solvent Prep: Pre-measure your solvent (e.g., DMSO, Ethanol) before opening the solid vial. This minimizes the time the solid is exposed to air turbulence.

  • Static Discharge: Use an anti-static gun or strip if the powder appears fluffy/electrostatic. Static charge causes powder to "jump" onto gloves.

Phase B: The Weighing Sequence
  • Donning: Put on inner gloves -> Lab coat -> Tyvek sleeves (tucked over lab coat cuffs) -> Outer gloves (tucked over Tyvek sleeves). This creates a shingled effect where spills roll off, not in.[1]

  • Transfer: Open the vial only inside the hood. Use a disposable antistatic spatula.

  • The "Tap" Technique: Never shake the spatula. Gently tap your index finger against the spatula handle to dispense powder. This offers superior control and reduces airborne dust.

  • Immediate Solubilization: If possible, add solvent directly to the weighing boat or vial inside the hood to capture the dust in liquid form immediately.

Phase C: Decontamination & Doffing[3]
  • Wipe Down: Wipe the exterior of the closed vial with a Kimwipe dampened in 50% Ethanol/Water.

  • Outer Glove Removal: Remove outer gloves inside the hood and discard them into the solid waste container located inside the hood.

  • Sleeve Removal: Remove Tyvek sleeves, turning them inside out to trap any dust.

  • Wash: Wash hands with soap and water immediately after leaving the lab.

Waste Management & Disposal

Disposal must comply with RCRA regulations (40 CFR 261). While this specific CAS is not P-listed, it should be treated as a hazardous organic.[1]

Waste Segregation Workflow

Waste_Flow Source Waste Generation Type Waste Type? Source->Type Solid Solid Waste (Gloves, Paper, Powder) Type->Solid Liquid Liquid Waste (Mother Liquor, Rinsate) Type->Liquid Bin_S Container: Double-Bagged Bio/Chem Box Solid->Bin_S Bin_L Container: HDPE Carboy (Solvent Compatible) Liquid->Bin_L Label Label: 'Hazardous Waste - Organic' Constituent: this compound Bin_S->Label Bin_L->Label Dest Disposal: Incineration Label->Dest

Figure 2: Segregation and disposal workflow ensuring regulatory compliance.

Disposal Specifications:

  • Liquids: Collect in High-Density Polyethylene (HDPE) carboys. Do not mix with oxidizers (e.g., Nitric Acid) as sulfonamides can react vigorously.

  • Solids: Grossly contaminated solids (spilled powder) must be double-bagged. Trace-contaminated PPE can usually go into standard chemical debris boxes, but check local EHS rules regarding "P-listed" analogs.

  • Labeling: Explicitly write the full chemical name. Do not use abbreviations like "3,4-DEBS."

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 4962704, this compound. Retrieved from PubChem.[4] Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.